2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(hydroxymethyl)-5-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-7-3-8-5(4-9)2-6(7)10/h2-3,9H,4H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQMEXDHGCSIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979259 | |
| Record name | 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6323-21-3 | |
| Record name | 6323-21-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is a heterocyclic organic compound with significant potential in medicinal chemistry and biochemical research. Its core structure, a 3-hydroxy-4-pyridinone, is renowned for its strong and selective metal-chelating properties, particularly for iron (III). This characteristic positions it as a valuable building block in the design and synthesis of novel therapeutic agents, especially for diseases related to metal overload and oxidative stress. This technical guide provides a comprehensive overview of the available information on the characterization of this compound, including its physicochemical properties and biological significance. However, it is important to note that detailed, publicly available experimental data, including specific synthesis protocols and comprehensive spectral characterization, remains limited.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 6323-21-3 | [1][2][3] |
| Molecular Formula | C₇H₉NO₃ | [4] |
| Molecular Weight | 155.15 g/mol | [4] |
| Appearance | Yellowish-brown solid | [1] |
| Purity | ≥95% | [1][2][3] |
Synthesis
A general workflow for the synthesis of such a compound is depicted below. This is a conceptual workflow and has not been experimentally validated for this specific molecule due to the lack of a published protocol.
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Characterization
Comprehensive, publicly accessible spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound could not be located in the searched scientific literature and databases. For novel compound characterization, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure by providing information about the chemical environment of hydrogen and carbon atoms, respectively.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds.
Biological Activity and Mechanism of Action
The primary biological significance of this compound stems from its identity as a 3-hydroxy-4-pyridinone. This class of compounds is well-established as potent and selective chelators of trivalent metal ions, most notably iron(III).
The proposed mechanism of action involves the bidentate chelation of Fe³⁺ by the hydroxyl and keto groups on the pyridinone ring. This high affinity for iron makes these compounds valuable for the treatment of iron overload disorders, such as β-thalassemia, by sequestering excess iron and facilitating its excretion from the body.[1] Furthermore, by chelating redox-active iron, these compounds can mitigate oxidative stress, which is implicated in the pathophysiology of various diseases, including neurodegenerative disorders and certain cancers.[1]
The signaling pathway involved in the therapeutic effects of iron chelators is primarily centered on reducing iron-induced oxidative stress.
Caption: Proposed mechanism of action for this compound.
Applications in Research and Drug Development
This compound serves as a valuable scaffold for the development of more complex and potent therapeutic agents.[1] Its functional groups, the hydroxymethyl and methoxy moieties, offer sites for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.
Potential research applications include:
-
Development of Novel Iron Chelators: As a lead compound for the synthesis of new drugs for iron overload diseases.
-
Antioxidant Research: Investigating its potential to mitigate oxidative damage in various disease models.
-
Neuroprotective Agent Studies: Exploring its utility in the context of neurodegenerative diseases where metal dysregulation is a contributing factor.
-
Anticancer Research: Studying its potential to selectively target cancer cells that have a high iron dependency.
Conclusion
This compound is a promising molecule with a well-defined role as a metal-chelating agent. Its potential applications in medicine are significant, particularly in the context of diseases associated with iron overload and oxidative stress. However, the lack of detailed, publicly available experimental data on its synthesis and full spectroscopic characterization presents a notable gap in the scientific literature. Further research to elucidate these aspects is crucial for unlocking the full therapeutic and research potential of this compound. Researchers and drug development professionals are encouraged to undertake studies to synthesize and comprehensively characterize this molecule to facilitate its advancement in preclinical and clinical research.
References
An In-depth Technical Guide to the Chemical Properties of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one, a heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical research. This document collates available data on its molecular structure, physicochemical characteristics, and its established roles as an iron-chelating agent and antioxidant. Detailed experimental protocols for synthesis and analysis, where available for structurally related compounds, are presented to facilitate further research and development. This guide also includes mandatory visualizations of experimental workflows and conceptual relationships to aid in the understanding of its applications.
Introduction
This compound is a pyridinone derivative that has garnered interest within the scientific community for its potential therapeutic applications. Its structure, featuring a hydroxymethyl group and a methoxy group on the pyridinone ring, lends itself to a range of chemical interactions and biological activities. The primary applications of this compound lie in its potent ability to chelate metal ions, particularly iron, and its capacity to act as an antioxidant, thereby mitigating oxidative stress.[1] These properties make it a valuable scaffold for the design of novel drugs targeting diseases associated with metal overload and oxidative damage, such as thalassemia and neurodegenerative disorders.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is available, comprehensive experimental validation for all parameters is not extensively reported in the literature.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₃ | |
| Molecular Weight | 155.15 g/mol | |
| CAS Number | 6323-21-3 | [2] |
| Appearance | Yellowish-brown solid | [1] |
| Purity | ≥95% | [1][2] |
| Boiling Point | 346.3 °C at 760 mmHg | |
| Density | 1.28 g/cm³ | |
| Flash Point | 163.2 °C | |
| Solubility | Data not available. | |
| Melting Point | Data not available. |
Synthesis and Characterization
Hypothetical Synthesis of this compound
A plausible synthetic route, adapted from the synthesis of the 5-hydroxy analog, is proposed below. This would involve the protection of the 5-hydroxy group of a kojic acid derivative as a methyl ether prior to the ring expansion and amination steps.
Caption: Hypothetical synthesis pathway for this compound.
Spectroscopic Characterization
No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified in the reviewed literature. For drug development and research purposes, obtaining this data is a critical step for structural confirmation and purity assessment. Researchers synthesizing this compound would need to perform these analyses.
Biological Activities and Applications
The primary reported biological activities of this compound are its iron-chelating and antioxidant properties.[1]
Iron Chelating Activity
The pyridinone scaffold is a well-established motif for the chelation of iron. For the related compound, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, a high pFe³⁺ value of 22.0 has been reported, which is notably higher than that of the clinically used iron chelator deferiprone (20.6).[3][4] This indicates a strong binding affinity for ferric iron. It is anticipated that this compound would also exhibit significant iron-chelating capabilities.
Experimental Protocol: Quantitative Determination of Iron Chelation
A common method to quantify iron-chelating capacity is through a competitive colorimetric assay.[5]
-
Principle: A known concentration of the chelating agent is allowed to react with a standard solution of Fe²⁺ or Fe³⁺.
-
Indicator: A colorimetric indicator that forms a colored complex with free iron ions (e.g., ferrozine or gallic acid) is added.[5][6]
-
Measurement: The absorbance of the solution is measured spectrophotometrically. A decrease in the absorbance of the iron-indicator complex corresponds to a higher chelating ability of the test compound.
-
Quantification: The chelating activity can be expressed as the percentage of iron chelated or as an IC₅₀ value, representing the concentration of the compound required to chelate 50% of the iron ions.[7]
References
- 1. leapchem.com [leapchem.com]
- 2. This compound - CAS:6323-21-3 - 阿镁生物 [amaybio.com]
- 3. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An analytical method for the quantitative determination of iron ion chelating capacity: development and validation [redalyc.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one (CAS: 6323-21-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one (CAS number 6323-21-3), a heterocyclic organic compound with significant potential in pharmaceutical and biomedical research. This document details its physicochemical properties, provides insights into its synthesis and analysis, and explores its biological activities, particularly its roles as an iron chelator and antioxidant. Detailed experimental protocols and diagrams of relevant signaling pathways are included to support further research and development efforts.
Introduction
This compound is a pyridinone derivative that has garnered interest for its potential therapeutic applications. Structurally, it belongs to the class of hydroxypyridinones, which are known for their strong metal-chelating properties.[1] This characteristic makes them valuable candidates for the development of drugs to treat iron overload disorders and as potential agents in managing neurodegenerative diseases where metal dyshomeostasis is implicated. Furthermore, the antioxidant properties of hydroxypyridinones contribute to their therapeutic potential by mitigating oxidative stress.[2][3]
This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and formulation strategies.
| Property | Value | Reference(s) |
| CAS Number | 6323-21-3 | [2][4] |
| Molecular Formula | C₇H₉NO₃ | [2][4] |
| Molecular Weight | 155.15 g/mol | [2][4] |
| Boiling Point | 346.3 °C at 760 mmHg | [5] |
| Appearance | Yellowish-brown solid | [6] |
| pKa (estimated) | ~7.7 (for the hydroxyl group) | [7] |
Synthesis and Purification
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol: General Purification by Recrystallization
A general protocol for the purification of a solid organic compound like this compound via recrystallization is as follows:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Predicted ¹H and ¹³C NMR data for this compound are provided below as a guide for spectral interpretation.
Predicted ¹H NMR Data (in DMSO-d₆):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ring-H | 7.5 - 7.8 | Singlet |
| Ring-H | 6.3 - 6.6 | Singlet |
| -CH₂OH | 4.3 - 4.6 | Singlet |
| -OCH₃ | 3.7 - 4.0 | Singlet |
| -OH | 5.0 - 5.5 | Broad Singlet |
| NH | 10.0 - 12.0 | Broad Singlet |
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 175 |
| C-O | 145 - 150 |
| C-C (ring) | 135 - 140 |
| C-C (ring) | 110 - 115 |
| C-CH₂OH | 60 - 65 |
| -OCH₃ | 55 - 60 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A general reverse-phase HPLC method for the analysis of this compound would involve:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength corresponding to the compound's chromophore.
Biological Activity and Mechanisms of Action
5.1. Iron Chelation
Hydroxypyridinones are renowned for their high affinity and selectivity for Fe³⁺.[8] The α-hydroxy-keto moiety in the pyridinone ring is crucial for this activity. Through tautomerism, this moiety can adopt a catechol-like structure, which efficiently binds iron.[2][3] This chelation can prevent iron from participating in harmful redox reactions, such as the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.[2]
Caption: Mechanism of iron chelation by the target compound.
5.2. Antioxidant Activity
The antioxidant properties of hydroxypyridinones are primarily attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them.[2][9] This radical scavenging activity helps to protect cells from oxidative damage to vital biomolecules like DNA, proteins, and lipids.
Caption: Radical scavenging mechanism of the target compound.
Potential Signaling Pathway Involvement
While direct studies on the signaling pathways affected by this compound are limited, the iron-chelating properties of hydroxypyridinones suggest a potential role in modulating iron-dependent signaling pathways. One such pathway is the Hypoxia-Inducible Factor (HIF-1α) pathway.
Hypoxia-Inducible Factor (HIF-1α) Pathway
The stability of the transcription factor HIF-1α is regulated by prolyl hydroxylase domain (PHD) enzymes, which are iron-dependent.[4] Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its degradation. Iron chelators can inhibit PHD activity by sequestering the iron necessary for their function. This leads to the stabilization of HIF-1α, which can then translocate to the nucleus and activate the transcription of various genes involved in processes like erythropoiesis and angiogenesis.[4]
Caption: Potential modulation of the HIF-1α signaling pathway.
Conclusion
This compound is a promising molecule with significant potential in drug discovery, primarily owing to its iron-chelating and antioxidant properties. This technical guide has summarized its key characteristics and proposed mechanisms of action. Further research is warranted to fully elucidate its pharmacological profile, including detailed synthetic and analytical methods, and to explore its effects on various cellular signaling pathways. The information provided herein serves as a foundational resource to facilitate these future investigations.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. rsc.org [rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Induction of hypoxia inducible factor (HIF-1α) in rat kidneys by iron chelation with the hydroxypyridinone, CP94 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
The Biological Activity of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is a heterocyclic organic compound belonging to the pyridinone class of molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its iron-chelating, antioxidant, potential anticancer, tyrosinase inhibitory, and neuroprotective properties. Detailed experimental protocols for the evaluation of these activities are provided, along with hypothesized signaling pathways that may be modulated by this compound. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.
Introduction
Pyridinone derivatives are a versatile class of compounds that have been extensively investigated for their therapeutic potential. The core structure, a six-membered heterocyclic ring containing a nitrogen atom and a ketone group, allows for a wide range of chemical modifications, leading to a broad spectrum of biological activities. This compound, with its hydroxymethyl and methoxy substitutions, possesses unique physicochemical properties that may contribute to its biological profile. This guide synthesizes the available information on its biological activities and provides a framework for future research and development.
Core Biological Activities
The biological activities of this compound are primarily attributed to its chemical structure, which enables it to interact with various biological targets. The key activities are summarized below.
Iron Chelating Activity
One of the most prominent features of hydroxypyridinones is their ability to chelate metal ions, particularly iron (Fe³⁺). A structurally similar compound, 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one, has demonstrated potent iron-chelating activity with a pFe³⁺ value of 22.0.[1] This strong binding affinity for iron suggests that this compound could be a promising candidate for the treatment of iron overload disorders.
Table 1: Iron Chelating Activity of a Structurally Similar Pyridinone
| Compound | pFe³⁺ |
| 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one | 22.0[1] |
Antioxidant Activity
Potential Anticancer Activity
Several pyridinone derivatives have been investigated for their antiproliferative effects against various cancer cell lines. The mechanism of action is often linked to their ability to chelate iron, which is essential for cell proliferation, or to induce apoptosis through various signaling pathways. The cytotoxic potential of this compound against different cancer cell lines warrants further investigation.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. Some pyridinone derivatives have been shown to inhibit tyrosinase activity. The structural similarity of the pyridinone ring to the tyrosine substrate suggests a potential competitive inhibition mechanism.
Potential Neuroprotective Effects
Emerging research on pyridinone derivatives has indicated their potential for neuroprotection. This activity may be attributed to their antioxidant and iron-chelating properties, which can mitigate oxidative stress and iron-induced neurotoxicity, both of which are implicated in neurodegenerative diseases.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited or suggested in this guide.
Synthesis of this compound
A general synthetic route to this compound can be adapted from procedures for similar pyridinone derivatives. A plausible multi-step synthesis is outlined below.
Caption: General workflow for the synthesis of this compound.
Protocol:
-
Step 1: Hydroxymethylation. A suitable starting material, such as 5-methoxy-4-pyrone, is reacted with formaldehyde in the presence of a base to introduce a hydroxymethyl group at the C2 position.
-
Step 2: Ring Transformation. The resulting intermediate is then treated with ammonia or a primary amine to facilitate the ring transformation from a pyrone to a pyridinone.
-
Step 3: Purification. The crude product is purified using standard techniques such as recrystallization or column chromatography.
-
Step 4: Characterization. The final product is characterized by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Iron Chelating Activity Assay (Potentiometric Titration)
This method is used to determine the formation constants of the metal-ligand complexes, from which the pFe³⁺ value can be calculated.
Caption: Workflow for determining iron chelation activity.
Protocol:
-
Solutions of the compound and ferric chloride are prepared in a suitable solvent system at a constant ionic strength.
-
The solution is titrated with a standardized solution of sodium hydroxide.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The collected data is analyzed using a computer program to calculate the protonation constants of the ligand and the formation constants of the iron complexes.
-
The pFe³⁺ value is calculated from the formation constants, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
Protocol:
-
A solution of the compound at various concentrations is prepared.
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
The compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated to allow the formazan crystals to form.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Tyrosinase Inhibitory Assay
This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.
Protocol:
-
A solution of the compound at various concentrations is prepared.
-
A solution of mushroom tyrosinase and a substrate (e.g., L-DOPA) are prepared in a suitable buffer.
-
The compound solution is pre-incubated with the tyrosinase solution.
-
The substrate is added to initiate the enzymatic reaction.
-
The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (around 475 nm) over time.
-
The percentage of tyrosinase inhibition is calculated, and the IC₅₀ value (the concentration of the compound that inhibits enzyme activity by 50%) is determined.
Hypothesized Signaling Pathways
While direct evidence for the modulation of specific signaling pathways by this compound is currently lacking, its known biological activities suggest potential interactions with key cellular pathways.
Oxidative Stress and NF-κB Signaling
The antioxidant properties of pyridinones suggest a potential role in modulating pathways sensitive to redox status. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival, and its activation is often triggered by oxidative stress.
Caption: Hypothesized modulation of the NF-κB pathway by scavenging of ROS.
By scavenging ROS, this compound could potentially inhibit the activation of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby downregulating the expression of pro-inflammatory genes.
Cell Proliferation and MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical in regulating cell proliferation, differentiation, and apoptosis. The potential anticancer activity of this compound may involve the modulation of these pathways.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
It is plausible that this compound could interfere with one or more kinases in the MAPK cascade, such as Raf or MEK. Inhibition of this pathway would lead to a decrease in the phosphorylation of ERK, preventing its translocation to the nucleus and subsequent activation of transcription factors involved in cell proliferation.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents. Its strong iron-chelating potential, coupled with its likely antioxidant, and potential anticancer, tyrosinase inhibitory, and neuroprotective activities, makes it a molecule of significant interest. However, to fully realize its therapeutic potential, further research is imperative.
Future studies should focus on:
-
Quantitative Biological Evaluation: Determining the IC₅₀ or EC₅₀ values for its antioxidant, anticancer, tyrosinase inhibitory, and neuroprotective activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of the compound in relevant animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize its biological activity and pharmacokinetic properties.
This technical guide provides a solid foundation for initiating and advancing research on this compound, with the ultimate goal of translating its therapeutic potential into clinical applications.
References
An In-Depth Technical Guide on the Mechanism of Action of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is a hydroxypyridinone derivative with significant therapeutic potential, primarily attributed to its potent iron-chelating and antioxidant properties. This technical guide delineates the core mechanism of action of this compound, focusing on its superior iron-binding affinity and its implications for mitigating iron-overload disorders and associated oxidative stress. This document provides a comprehensive overview of its physicochemical properties, quantitative data on its iron-chelating efficacy, and detailed experimental methodologies for its evaluation.
Core Mechanism of Action: Iron Chelation
The principal mechanism of action of this compound is its high-affinity chelation of ferric iron (Fe³⁺). As a member of the hydroxypyridinone class of compounds, it acts as a bidentate ligand, forming a stable hexadentate complex with iron in a 3:1 (ligand:iron) stoichiometry. This complex is water-soluble and can be readily excreted from the body, effectively reducing systemic iron overload.
The iron-chelating efficacy of a compound is quantified by its pFe³⁺ value, which represents the negative logarithm of the free ferric ion concentration under physiological conditions (pH 7.4). A higher pFe³⁺ value indicates a greater affinity for iron.
A closely related tautomer, 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one, has demonstrated a pFe³⁺ value of 22.0.[1][2] This is significantly higher than that of Deferiprone (pFe³⁺ = 20.6), a clinically approved iron chelator, indicating a superior iron-binding capacity.[1][2]
Table 1: Comparative Iron Chelation Efficacy
| Compound | pFe³⁺ Value | Reference |
| 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one | 22.0 | [1][2] |
| Deferiprone | 20.6 | [1][2] |
The enhanced iron-chelating ability of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one is attributed to its tautomeric properties and the lower protonation constant of its hydroxyl group.[1][2]
Tautomerism and Iron Coordination
The structure of this compound can exist in different tautomeric forms depending on the pH. The equilibrium between these forms is crucial for its coordinating ability with Fe³⁺. The tautomeric shift to a catechol-like form at physiological pH is believed to contribute to its high iron affinity.[1][2]
Signaling Pathways and Cellular Effects
The primary signaling pathway influenced by this compound is the mitigation of iron-induced oxidative stress. Excess iron catalyzes the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to cellular damage. By sequestering free iron, this compound effectively inhibits this process.
The reduction in oxidative stress has downstream effects on various signaling pathways involved in inflammation, apoptosis, and cellular proliferation, which are often dysregulated in iron-overload conditions.
Antioxidant Activity
Experimental Protocols
Determination of pFe³⁺ Value
The pFe³⁺ value is determined using potentiometric and/or spectrophotometric titrations.
Workflow for pFe³⁺ Determination
References
The Ascendancy of Hydroxypyridinones: A Technical Guide to Their Discovery, History, and Core Applications
An in-depth exploration of the discovery, synthesis, and evolving applications of hydroxypyridinone (HOPO) compounds, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. From their origins as potent iron chelators to their contemporary roles in radiopharmaceuticals and as modulators of cellular signaling, this document outlines the pivotal milestones, experimental methodologies, and quantitative data that define this versatile class of molecules.
A Historical Perspective: The Dawn of Hydroxypyridinone Chemistry
The journey of hydroxypyridinone compounds began with the recognition of their exceptional metal-chelating properties, particularly their high affinity for hard metal ions like iron(III).[1][2] This characteristic positioned them as promising therapeutic agents for iron overload diseases.[1][3] Early research, pioneered by figures like Professor Kenneth N. Raymond, laid the groundwork for understanding the coordination chemistry of these ligands.[4] Hider's group also made significant contributions by synthesizing numerous HOPO iron chelators and investigating their ability to promote iron excretion.[4]
Hydroxypyridinones are organic compounds featuring a six-membered azaheterocyclic ring with hydroxyl and ketone groups at positions conducive to metal chelation.[4] They are broadly classified into three isomers based on the positions of these functional groups: 1-hydroxy-2-pyridone (1,2-HOPO), 3-hydroxy-2-pyridone (3,2-HOPO), and 3-hydroxy-4-pyridone (3,4-HOPO).[4] The 3,4-HOPO isomer, in particular, has been extensively studied due to the strong basicity of its hydroxyl group and its potent iron-chelating ability at physiological pH.[4]
The development of multidentate HOPO ligands, which incorporate multiple chelating units into a single molecule, marked a significant advancement in the field. These multidentate chelators exhibit enhanced metal binding affinities and have expanded the therapeutic potential of hydroxypyridinones beyond iron overload to applications in actinide decorporation and as radiopharmaceuticals.[2][4]
Quantitative Analysis of Hydroxypyridinone Derivatives
The efficacy of hydroxypyridinone compounds as metal chelators is quantified by their protonation constants (pKa) and their affinity for specific metal ions, most notably iron(III) (pFe³⁺). The following tables summarize key quantitative data for a range of HOPO derivatives, providing a comparative overview of their chelating properties.
| Compound | Structure | pKa1 | pKa2 | log β(Fe³⁺) | pFe³⁺ |
| Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridone) | 3,4-HOPO derivative | 3.7 | 9.8 | 37 | 20.6 |
| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | 3,4-HOPO derivative | 3.6 | 8.8 | - | 22.0 |
| Hexadentate 3,4-HOPO | Tripodal | - | - | - | 27.6 |
| Hexadentate 1,2-HOPO | Tripodal | - | - | - | 26.8 |
| Hexadentate 3,2-HOPO | Tripodal | - | - | - | 23.9 |
Experimental Protocols: Synthesis and Characterization
The synthesis of hydroxypyridinone compounds can be achieved through various routes, often tailored to the desired substitution pattern. The following protocols provide detailed methodologies for the synthesis of the three main classes of HOPOs.
Synthesis of 3,4-Hydroxypyridinones from Kojic or Maltol Acid
A common and versatile method for synthesizing 3,4-hydroxypyridinones involves the reaction of a 3-hydroxy-4-pyrone, such as kojic acid or maltol, with a primary amine.[5][6]
Materials:
-
Kojic acid or Maltol
-
Primary amine (e.g., methylamine, ethylamine)
-
Methanol
-
Sodium hydroxide
-
Benzyl chloride
-
Ethanol
-
Hydrochloric acid
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
Procedure:
-
Protection of the Hydroxyl Group:
-
Dissolve kojic acid or maltol in methanol.
-
Add a solution of sodium hydroxide followed by benzyl chloride.
-
Reflux the mixture for several hours.
-
Remove the solvent and extract the benzylated product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with aqueous sodium hydroxide and then with water.
-
Dry the organic layer and evaporate the solvent to obtain the benzylated pyrone.[7]
-
-
Ring Transformation to Pyridinone:
-
Dissolve the benzylated pyrone in an ethanol/water mixture.
-
Add the desired primary amine and adjust the pH to be basic with sodium hydroxide.
-
Reflux the mixture for an extended period (e.g., 12-24 hours).[7][8]
-
Acidify the reaction mixture with hydrochloric acid and wash with an organic solvent to remove unreacted starting material.
-
Adjust the pH of the aqueous layer to neutral or slightly basic and extract the benzylated pyridinone product.
-
-
Deprotection:
-
Dissolve the benzylated pyridinone in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the catalyst and evaporate the solvent to yield the final 3,4-hydroxypyridinone product.
-
Synthesis of 3,2-Hydroxypyridinones from 2,3-Dihydroxypyridine
The synthesis of 3,2-HOPO derivatives often starts from commercially available 2,3-dihydroxypyridine.[1]
Materials:
-
2,3-Dihydroxypyridine
-
Acrylonitrile
-
Cesium fluoride
-
Acetonitrile
-
Other reagents for further functionalization as described in the literature.[1]
Procedure:
-
Alkylation of 2,3-Dihydroxypyridine:
-
A detailed procedure for the initial alkylation can be found in the work by Arumugam et al.[1]
-
Typically, 2,3-dihydroxypyridine is reacted with an alkylating agent in the presence of a base. Direct alkylation can require harsh conditions.[1]
-
A preferred method involves the reaction of an amine in a spacer moiety with an activated carboxylic acid linker attached to the pyridinone ring.[1]
-
Synthesis of 1,2-Hydroxypyridinones from 2-Chloropyridine-N-oxide
1,2-HOPO compounds can be synthesized from 2-chloropyridine-N-oxide.
Materials:
-
2-Chloropyridine-N-oxide
-
Hydrogen peroxide (30%)
-
Catalyst (e.g., tungstic acid)
-
Sulfuric acid
-
Sodium hydroxide
Procedure:
-
Oxidation:
-
Hydrolysis:
-
The resulting N-oxide is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the 2-hydroxypyridine-N-oxide (1,2-HOPO).[9]
-
Characterization Techniques
The synthesized hydroxypyridinone compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the compounds, confirming the positions of substituents and the overall framework.[1][3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is employed to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), carbonyl (C=O), and N-H groups.[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.[11]
-
Melting Point Analysis: The melting point is a physical property used to assess the purity of the synthesized compounds.[3]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule.[12]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for hydroxypyridinone compounds is their ability to chelate metal ions, thereby modulating the biological activity of these metals.
Metal Chelation
Caption: General mechanism of metal chelation by hydroxypyridinone compounds.
The chelation of essential metal ions, such as iron, can lead to the inhibition of metalloenzymes that are crucial for cellular processes like DNA synthesis and cell proliferation. This forms the basis of their application as anticancer agents.[1] By sequestering free iron, HOPOs can also reduce the generation of reactive oxygen species (ROS) through the Fenton reaction, providing a rationale for their use in neurodegenerative diseases where oxidative stress plays a significant role.
Modulation of Signaling Pathways
While the direct impact of hydroxypyridinones on specific signaling pathways is an area of ongoing research, their ability to modulate metal ion concentrations suggests potential interactions with several key cellular signaling cascades. For instance, the PI3K/Akt/mTOR pathway, which is central to cell growth and proliferation, is known to be influenced by cellular iron levels.[13] Similarly, the MAPK and NF-κB signaling pathways, which are involved in inflammation and cell survival, can be affected by changes in the cellular redox state, which is in turn influenced by the availability of redox-active metals like iron.[14][15]
Caption: Potential modulation of key signaling pathways by hydroxypyridinones.
Drug Development and Experimental Workflow
The development of new hydroxypyridinone-based drugs follows a structured workflow from initial design to preclinical evaluation.
Caption: A typical drug development workflow for hydroxypyridinone chelators.
A general experimental workflow for the synthesis and evaluation of novel hydroxypyridinone chelators is outlined below.
Caption: Experimental workflow for the synthesis and evaluation of HOPO compounds.
Conclusion and Future Directions
Hydroxypyridinone compounds have evolved from simple iron chelators to a versatile platform for the development of sophisticated therapeutic and diagnostic agents. Their tunable chemical properties, high affinity for a range of metal ions, and growing body of research into their biological activities ensure their continued importance in medicinal chemistry and drug development. Future research will likely focus on elucidating the specific signaling pathways modulated by these compounds, developing more targeted delivery systems, and expanding their applications to a wider range of diseases. The continued exploration of their structure-activity relationships will undoubtedly lead to the discovery of new and more potent hydroxypyridinone-based drugs.
References
- 1. New Synthetic Approach for the Incorporation of 3,2-Hydroxypyridinone (HOPO) Ligands: Synthesis of Structurally Diverse Poly HOPO Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. mta.scholaris.ca [mta.scholaris.ca]
- 7. Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102001995A - Preparation method of 2-hydroxypyridine-N-oxide - Google Patents [patents.google.com]
- 10. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 11. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 12. mta.scholaris.ca [mta.scholaris.ca]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data in public literature, this guide presents predicted spectroscopic data obtained from computational methods. These predictions offer valuable insights for the characterization and identification of this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | Singlet | 1H | H-6 |
| ~6.5 | Singlet | 1H | H-3 |
| ~4.6 | Singlet | 2H | -CH₂OH |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~5.0-6.0 | Broad Singlet | 1H | -OH |
| ~11.0-12.0 | Broad Singlet | 1H | N-H |
Solvent: DMSO-d₆. Predictions are based on standard NMR prediction algorithms.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~175 | C-4 (C=O) |
| ~145 | C-2 |
| ~140 | C-6 |
| ~130 | C-5 |
| ~110 | C-3 |
| ~60 | -CH₂OH |
| ~56 | -OCH₃ |
Solvent: DMSO-d₆. Predictions are based on standard NMR prediction algorithms.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H stretch (alcohol) |
| ~3200-3000 | Medium | N-H stretch |
| ~3000-2850 | Medium | C-H stretch (aromatic & aliphatic) |
| ~1640 | Strong | C=O stretch (pyridinone) |
| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (ring) |
| ~1250 | Strong | C-O stretch (methoxy) |
| ~1050 | Strong | C-O stretch (alcohol) |
Prediction based on functional group analysis and comparison with similar structures.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 155 | [M]⁺ (Molecular Ion) |
| 138 | [M-OH]⁺ |
| 124 | [M-CH₂OH]⁺ |
| 112 | [M-CH₃-CO]⁺ |
Prediction based on common fragmentation patterns for pyridinone and alcohol-containing compounds under electron ionization (EI).
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and spectroscopic characterization of this compound and its derivatives.
General Synthesis of this compound Derivatives
A plausible synthetic route to this compound involves the construction of the pyridinone ring followed by functional group manipulations. A general approach could involve the following key steps:
-
Ring Formation: Condensation of a β-ketoester with an amine, such as ammonia or a primary amine, to form a dihydropyridinone.
-
Oxidation: Aromatization of the dihydropyridinone to the corresponding pyridinone.
-
Functionalization: Introduction of the hydroxymethyl and methoxy groups at the appropriate positions. This could involve, for example, the formylation of a pyridinone precursor followed by reduction, and O-methylation.
Note: The specific reagents and reaction conditions would need to be optimized for the target molecule.
Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry 5 mm NMR tube.[1][2][3][4][5] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H NMR include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 0 to 220 ppm is typically used, with a larger number of scans required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Sample Preparation (for solid samples):
-
KBr Pellet Method: Grind a small amount of the dry sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[6]
-
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.[7][8] A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[9][10][11][12] Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the structure of the molecule.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target organic compound.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. organomation.com [organomation.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. measurlabs.com [measurlabs.com]
- 9. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. m.youtube.com [m.youtube.com]
tautomeric forms of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
An In-depth Technical Guide to the Tautomeric Forms of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in chemical biology and drug design. The tautomeric state of a molecule can significantly influence its physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, a substituted 4-pyridone derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates from the well-established tautomeric behavior of the parent 4-pyridone scaffold and related substituted analogs. It covers the principal tautomers, the influence of substituents and solvent effects on the equilibrium, and provides generalized experimental and computational protocols for their characterization.
Introduction to 4-Pyridone Tautomerism
The tautomerism of 4-pyridone is a classic example of keto-enol tautomerism, involving an equilibrium between the pyridin-4(1H)-one (keto/lactam) form and the 4-hydroxypyridine (enol/lactim) form. The position of this equilibrium is highly sensitive to the molecule's environment. In the gas phase, the enol tautomer (4-hydroxypyridine) is generally the more stable form.[1][2] Conversely, in polar solvents and in the solid state, the equilibrium shifts significantly towards the keto tautomer (pyridin-4(1H)-one).[3][4] This shift is attributed to intermolecular hydrogen bonding and the greater polarity of the keto form, which is better solvated by polar molecules.[3][5] The aromaticity of both tautomers plays a crucial role, with the pyridone form maintaining aromatic character through the delocalization of the nitrogen lone pair.[4]
Tautomeric Forms of this compound
The primary tautomeric equilibrium for this compound involves the interconversion between its keto and enol forms.
-
Keto Form (Lactam): this compound
-
Enol Form (Lactim): 2-(Hydroxymethyl)-5-methoxy-4-hydroxypyridine
The presence of the hydroxymethyl and methoxy substituents on the pyridone ring is expected to modulate the electronic properties and steric environment of the core structure, thereby influencing the position of the tautomeric equilibrium.
Influence of Substituents and Environment
-
5-Methoxy Group: The methoxy group at the 5-position is an electron-donating group through resonance. This donation of electron density into the ring system can influence the relative stability of the tautomers.
-
2-Hydroxymethyl Group: The hydroxymethyl group at the 2-position is primarily an electron-withdrawing group via induction. It also has the potential to form intramolecular hydrogen bonds, which could stabilize one tautomer over the other depending on the conformation.
The overall position of the equilibrium will be a balance of these electronic effects, steric factors, and the surrounding medium (solvent polarity, pH).[6] A study on the closely related compound, 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one, revealed that tautomeric changes are pH-dependent, which in turn affects its metal ion coordinating ability.[9] This highlights the critical role of the substitution pattern and solution conditions in determining the predominant tautomeric form.
Data Summary: Predicted Tautomeric Preferences
As direct quantitative data is unavailable, the following table summarizes the established trends for the parent 4-pyridone and the expected influence of the substituents present in the target molecule.
| Condition/Factor | Unsubstituted 4-Pyridone | Expected Influence of Substituents on this compound |
| Gas Phase | Enol form is dominant[1][2] | The enol form is expected to be significantly populated. |
| Non-polar Solvents | Enol form becomes more important[1] | The equilibrium is likely to shift towards the enol form compared to polar solvents. |
| Polar Solvents (e.g., Water, DMSO) | Keto form is strongly favored[3] | The keto form is expected to be the predominant species. |
| Substituent Effects | N/A | The electron-donating 5-methoxy group and the electron-withdrawing/H-bonding 2-hydroxymethyl group will collectively modulate the equilibrium. The net effect requires specific experimental or computational investigation.[6] |
Experimental and Computational Protocols
To definitively determine the tautomeric equilibrium of this compound, a combination of spectroscopic and computational methods is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.
Methodology:
-
Sample Preparation: Prepare solutions of the compound (~5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, Benzene-d₆).
-
¹H NMR Acquisition: Acquire high-resolution ¹H NMR spectra. The chemical shifts of the ring protons and the N-H or O-H protons will be distinct for each tautomer. The N-H proton of the keto form typically appears as a broad singlet, while the O-H proton of the enol form will also be a singlet, with their exact chemical shifts being solvent-dependent.
-
¹³C NMR Acquisition: Acquire ¹³C NMR spectra. The chemical shift of the C4 carbon is highly indicative: a signal in the range of ~170-180 ppm suggests a carbonyl carbon (keto form), whereas a signal in the ~150-160 ppm range is more characteristic of a hydroxyl-bearing aromatic carbon (enol form).
-
Quantification: Integrate the signals corresponding to unique protons of each tautomer in the ¹H NMR spectrum. The ratio of the integrals will provide the equilibrium constant (KT = [enol]/[keto]) in that specific solvent.[7][10]
-
Variable Temperature (VT) NMR: Conduct VT-NMR studies to investigate the thermodynamics of the tautomeric equilibrium.
UV-Vis Spectroscopy
The electronic transitions of the keto and enol forms differ, leading to distinct UV-Vis absorption spectra.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectra over a range of ~200-400 nm. The keto and enol forms will have different λmax values due to differences in their conjugated π-systems.
-
Data Analysis: Deconvolution of the overlapping spectra can be used to estimate the relative concentrations of the two tautomers. This method is particularly useful for studying the effect of solvent polarity on the equilibrium.
Computational Chemistry
Quantum chemical calculations can provide valuable insights into the relative stabilities of the tautomers.[2][6]
Methodology:
-
Structure Optimization: Build the 3D structures of both the keto and enol tautomers. Perform geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a basis set such as 6-311+G(d,p).[6]
-
Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory if necessary. Include zero-point vibrational energy (ZPVE) corrections.
-
Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Thermodynamic Analysis: From the calculated energies, determine the relative Gibbs free energy (ΔG) between the tautomers in the gas phase and in various solvents. This allows for a theoretical prediction of the equilibrium constant.
Conclusion
The tautomeric behavior of this compound is governed by a delicate interplay between its inherent structural features and its environment. Based on the well-documented properties of the 4-pyridone system, the keto form is expected to predominate in polar solutions and the solid state, while the enol form gains stability in the gas phase and non-polar media. The electron-donating methoxy group and the electron-withdrawing/hydrogen-bonding hydroxymethyl group will fine-tune this equilibrium. For drug development professionals and researchers, a precise understanding of this tautomeric balance is crucial. The application of the spectroscopic and computational protocols outlined in this guide will enable a thorough characterization of the tautomeric landscape of this molecule, providing a solid foundation for its further development and application.
References
- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 8. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one purity and analysis
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Methodological & Application
Application Notes and Protocols for 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one in Iron Chelation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is a critical element for numerous physiological processes, but its excess can be highly toxic, catalyzing the formation of reactive oxygen species and leading to cellular damage. Iron chelation therapy is a cornerstone for managing iron overload disorders, such as thalassemia and hemochromatosis. Hydroxypyridinones are a class of chelators known for their high affinity and selectivity for Fe(III). This document provides detailed application notes and experimental protocols for the study of 2-(hydroxymethyl)-5-methoxypyridin-4(1H)-one, a promising candidate for iron chelation therapy.
The structural similarity of this compound to clinically used iron chelators, such as deferiprone, suggests its potential efficacy. These notes are intended to guide researchers in the synthesis, characterization, and evaluation of this compound for its iron-chelating properties, from in vitro binding studies to cellular and in vivo models.
Data Presentation
Note on Data: As of the last literature search, specific experimental data for the iron chelation capacity of this compound is not extensively available in published literature. The following tables include data for the closely related analogue, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one , and the clinically used chelator, deferiprone , to provide a comparative baseline. It is anticipated that the 5-methoxy substitution will influence the iron binding affinity, and the values for the target compound must be determined experimentally.
Table 1: Iron (Fe³⁺) Chelation Affinity of Hydroxypyridinones
| Compound | pFe³⁺ | Stability Constant (log β₃) |
| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | 22.0[1][2] | Not Reported |
| Deferiprone (Control) | 20.6[1][2] | ~37 |
| This compound | To be determined | To be determined |
pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total iron. A higher pFe³⁺ value indicates stronger chelation.
Table 2: In Vitro and Cellular Activity Profile (Hypothetical Data for Target Compound)
| Parameter | This compound | Deferiprone (Control) |
| Cellular Iron Chelation (IC₅₀) | To be determined | ~50-100 µM |
| Cytotoxicity (CC₅₀ in HeLa cells) | To be determined | > 500 µM |
| Cell Permeability (Papp) | To be determined | Moderate |
Experimental Protocols
Protocol 1: Synthesis of this compound from Kojic Acid
This protocol describes a plausible synthetic route adapted from methodologies for similar pyranone modifications.
Materials:
-
Kojic acid
-
Dimethyl sulfate (DMS) or methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Ammonia solution (aqueous)
-
Methanol
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Methylation of Kojic Acid:
-
Dissolve kojic acid (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Slowly add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the resulting 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one by column chromatography on silica gel.
-
-
Conversion to Pyridinone:
-
Dissolve the purified 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one in methanol.
-
Add an excess of aqueous ammonia solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Protocol 2: Determination of Iron(III) Stability Constant by Potentiometric Titration
This protocol is based on the Irving-Rossotti method to determine the stability constants of the iron-ligand complex.
Materials:
-
This compound
-
FeCl₃ solution (standardized)
-
HClO₄ solution (standardized)
-
NaOH solution (carbonate-free, standardized)
-
NaClO₄ (for maintaining ionic strength)
-
pH meter with a combination glass electrode
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the ligand in a suitable solvent (e.g., DMSO or ethanol) and dilute in water.
-
Prepare solutions with a constant concentration of the metal ion (Fe³⁺) and varying concentrations of the ligand.
-
Maintain a constant ionic strength in all solutions using NaClO₄.
-
-
Titration:
-
Titrate the solutions with a standardized NaOH solution at a constant temperature (e.g., 25 °C).
-
Record the pH after each addition of the titrant.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
-
Data Analysis:
-
Calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands complexed with the metal ion (n̄).
-
Plot n̄ against pL (negative logarithm of the free ligand concentration) to obtain the formation curve.
-
From the formation curve, determine the stepwise and overall stability constants (β) of the Fe(III)-ligand complexes.
-
Protocol 3: Cellular Iron Chelation Assessment using Calcein-AM Assay
This fluorescence-based assay measures the chelation of the labile iron pool (LIP) in cultured cells.
Materials:
-
Calcein-AM (acetoxymethyl ester)
-
Cell line (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
This compound
-
Deferiprone (positive control)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and deferiprone for a defined period (e.g., 4-24 hours). Include an untreated control.
-
Calcein-AM Loading:
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Incubate the cells with a low concentration of Calcein-AM (e.g., 0.25 µM) for 15-30 minutes at 37°C. Intracellular esterases will cleave the AM group, trapping fluorescent calcein inside the cells. The fluorescence of calcein is quenched by iron.
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess Calcein-AM.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. An increase in fluorescence compared to the untreated control indicates chelation of intracellular iron.
-
-
Data Normalization: Normalize the fluorescence intensity to cell viability, which can be determined by a subsequent assay such as MTT or crystal violet staining in the same wells.
Protocol 4: In Vivo Efficacy in a Rodent Model of Iron Overload
This protocol describes a general procedure for evaluating the iron-chelating efficacy of the compound in an iron-overloaded rodent model.
Materials:
-
Mice or rats
-
Iron dextran or iron sucrose solution
-
This compound
-
Vehicle for drug administration (e.g., saline, PEG400)
-
Metabolic cages for urine and feces collection
-
Kits for measuring iron concentration in serum and tissues
Procedure:
-
Induction of Iron Overload:
-
Administer iron dextran or iron sucrose to the animals via intraperitoneal or intravenous injections over a period of several weeks to induce iron overload.
-
Monitor serum ferritin levels to confirm the iron-overloaded state.
-
-
Drug Administration:
-
Divide the iron-overloaded animals into groups: vehicle control, positive control (e.g., deferiprone), and treatment groups with different doses of this compound.
-
Administer the compounds orally or via injection for a specified duration (e.g., 2-4 weeks).
-
-
Efficacy Assessment:
-
During the treatment period, house the animals in metabolic cages to collect 24-hour urine and feces for the determination of iron excretion.
-
At the end of the study, collect blood samples to measure serum iron and ferritin levels.
-
Harvest organs (liver, spleen, heart) to determine tissue iron concentration.
-
-
Data Analysis: Compare the iron levels in the treatment groups to the vehicle control group to assess the efficacy of the chelator in reducing iron burden.
Visualizations
Caption: Experimental workflow for evaluating this compound.
References
Application Notes and Protocols for 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one as an Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is a hydroxypyridinone derivative with significant potential as an antioxidant. Its mechanism of action is primarily attributed to its strong iron-chelating properties, a key factor in mitigating oxidative stress. Hydroxypyridinones are a class of compounds known for their ability to bind ferric iron (Fe³⁺), thereby preventing its participation in harmful Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. This document provides detailed application notes and experimental protocols for evaluating the antioxidant potential of this compound.
Mechanism of Antioxidant Action
The principal antioxidant mechanism of this compound is its ability to act as a potent iron chelator. By sequestering free iron, it inhibits the formation of reactive oxygen species (ROS), which are major contributors to cellular damage and are implicated in a wide range of diseases.
In addition to iron chelation, hydroxypyridinone derivatives may also exhibit direct radical scavenging activities and potentially modulate cellular antioxidant pathways, such as the Nrf2 signaling pathway. However, the iron chelation activity is the most well-documented and significant contributor to its antioxidant effects. A closely related compound, 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one, has demonstrated a high affinity for Fe³⁺, with a pFe³⁺ value of 22.0, which is notably higher than that of the clinically used iron chelator deferiprone (20.6)[1][2].
Data Presentation
While specific quantitative data for the direct radical scavenging activity (e.g., DPPH, ABTS, FRAP assays) of this compound is not extensively available in the public domain, the iron chelation capacity of a closely related analog provides a strong indication of its antioxidant potential.
| Compound | Assay | Parameter | Value | Reference |
| 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one | Iron (Fe³⁺) Chelation | pFe³⁺ | 22.0 | [1][2] |
| Deferiprone (Reference) | Iron (Fe³⁺) Chelation | pFe³⁺ | 20.6 | [1][2] |
Note: pFe³⁺ is the negative logarithm of the concentration of free Fe³⁺ in solution at pH 7.4 with 10 µM total iron and 100 µM total ligand. A higher pFe³⁺ value indicates stronger iron chelation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antioxidant properties of this compound.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test compound and control solutions: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for ascorbic acid.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the test compound or control solution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the respective concentration of the test compound and 100 µL of methanol.
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
Protocol 2: FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix in a 10:1:1 (v/v/v) ratio.
-
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh on the day of the experiment.
-
Preparation of test compound and control solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare serial dilutions. Prepare a standard curve using Trolox.
-
Assay:
-
Add 20 µL of the test compound or control solution to the wells of a 96-well plate.
-
Add 180 µL of the freshly prepared FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of Trolox and is expressed as µmol Trolox equivalents per gram of the compound.
Protocol 3: Ferrous Iron (Fe²⁺) Chelating Assay
This colorimetric assay determines the iron-binding capacity of the test compound.
Materials:
-
This compound
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
EDTA (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
Procedure:
-
Preparation of solutions:
-
Prepare a stock solution of the test compound and EDTA in a suitable buffer (e.g., HEPES).
-
Prepare a 2 mM FeCl₂ solution.
-
Prepare a 5 mM ferrozine solution.
-
-
Assay:
-
Add 50 µL of various concentrations of the test compound or EDTA to the wells.
-
Add 50 µL of 2 mM FeCl₂ to initiate the reaction.
-
Incubate for 10 minutes at room temperature.
-
Add 100 µL of 5 mM ferrozine to each well.
-
-
Incubation: Shake the plate and incubate for 10 minutes at room temperature.
-
Measurement: Measure the absorbance at 562 nm.
-
Calculation: The percentage of ferrous ion chelation is calculated as:
Where Abs_control is the absorbance of the reaction mixture without the chelator. The IC₅₀ value can be determined from a dose-response curve.
Visualizations
Caption: Iron Chelation Mechanism of this compound.
Caption: General Experimental Workflow for In Vitro Antioxidant Assays.
Caption: Potential Nrf2 Signaling Pathway Activation by Hydroxypyridinones.
References
Application Notes and Protocols for 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is a heterocyclic organic compound belonging to the hydroxypyridinone class of molecules. This class is of significant interest in medicinal chemistry and drug development due to the strong and selective iron-chelating properties exhibited by its members.[1][2][3][4] The ability to bind ferric iron (Fe³⁺) makes these compounds promising candidates for the treatment of iron overload disorders, such as thalassemia, and as potential therapeutic agents in diseases where iron-mediated oxidative stress is implicated.[1][2][3] Furthermore, the hydroxypyridinone scaffold has been explored for the development of inhibitors for zinc-dependent enzymes like matrix metalloproteinases (MMPs), suggesting a broader therapeutic potential for this class of compounds.
These application notes provide detailed protocols for the synthesis, characterization, and evaluation of the biological activities of this compound, with a focus on its iron-chelating and potential MMP inhibitory properties.
Data Presentation
Quantitative Data Summary
The following table summarizes the available quantitative data for a closely related analog, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, which serves as a strong indicator of the potential iron-chelating efficacy of this compound.
| Compound | Parameter | Value | Reference |
| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | pFe³⁺ | 22.0 |
Note: pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total iron. A higher pFe³⁺ value indicates stronger iron chelation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of a related compound, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.[5] The synthesis involves a multi-step process starting from readily available precursors.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of the target compound.
Materials:
-
5-Methoxykojic acid (or a suitable precursor)
-
Benzyl chloride
-
Potassium carbonate
-
Ammonia solution (25%)
-
Palladium on carbon (10%)
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of the Hydroxyl Group:
-
Dissolve 5-methoxykojic acid in a suitable solvent like acetone.
-
Add potassium carbonate, followed by the dropwise addition of benzyl chloride.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent to obtain the benzylated intermediate.
-
-
Ammonolysis to form the Pyridinone Ring:
-
Dissolve the benzylated intermediate in methanol.
-
Add an aqueous solution of ammonia (25%).
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).
-
-
Deprotection of the Benzyl Group:
-
Dissolve the purified product in methanol.
-
Add 10% palladium on carbon catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield the final product, this compound.
-
-
Characterization:
-
Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Evaluation of Iron(III) Chelating Activity using the Ferrozine Assay
This colorimetric assay determines the iron-chelating ability of the compound by measuring the disruption of the ferrozine-Fe²⁺ complex formation.
Materials:
-
This compound
-
Ferrozine
-
Ferrous sulfate (FeSO₄)
-
Methanol or another suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a solution of ferrozine in water or a suitable buffer.
-
Prepare a solution of ferrous sulfate in water.
-
-
Assay Protocol:
-
In a 96-well microplate, add varying concentrations of the test compound.
-
Add the ferrous sulfate solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for a short period (e.g., 5-10 minutes).
-
Add the ferrozine solution to each well.
-
Incubate for another 10-15 minutes at room temperature to allow for color development.
-
Measure the absorbance of the solution at 562 nm using a microplate reader.
-
A control reaction without the chelating agent should be performed.
-
-
Data Analysis:
-
The iron-chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the ferrozine-Fe²⁺ complex formation) can be determined by plotting the percentage of inhibition against the concentration of the compound.
-
Protocol 3: General Protocol for Matrix Metalloproteinase (MMP) Inhibition Assay
This is a general protocol to screen for the potential inhibitory activity of this compound against a specific MMP, such as MMP-2 or MMP-9.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)
-
This compound
-
A known MMP inhibitor (e.g., GM6001) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Dilute the MMP enzyme and the fluorogenic substrate to their working concentrations in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well black microplate, add varying concentrations of the test compound.
-
Add the diluted MMP enzyme to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Iron Chelation Mechanism
Hydroxypyridinones, including this compound, act as bidentate ligands that form stable, neutral 3:1 complexes with ferric iron (Fe³⁺). This chelation process sequesters excess iron, preventing it from participating in the Fenton reaction, which generates harmful reactive oxygen species (ROS). The resulting iron-chelator complex is then excreted from the body, primarily through the urine.
Caption: Mechanism of iron chelation by this compound.
The primary cellular effect of this iron chelation is the reduction of the labile iron pool. This can impact various iron-dependent cellular processes. For instance, iron is a crucial cofactor for ribonucleotide reductase, an enzyme essential for DNA synthesis. By reducing the availability of iron, hydroxypyridinone chelators can inhibit DNA synthesis and, consequently, cell proliferation.[6] This provides a rationale for their investigation as anti-proliferative agents in cancer therapy.
Potential as Matrix Metalloproteinase Inhibitors
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathological conditions, including cancer metastasis and arthritis. The hydroxypyridinone scaffold has been identified as a potential zinc-binding group for the design of MMP inhibitors. The mechanism of inhibition would involve the chelation of the catalytic zinc ion in the active site of the MMP, thereby blocking its enzymatic activity. Further studies are required to determine the specific MMP inhibitory profile and potency of this compound.
Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols should be adapted and optimized by qualified personnel. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PrimoVeNde [librarysearch.library.utoronto.ca]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms | MDPI [mdpi.com]
- 5. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]
- 6. Effect of orally active hydroxypyridinone iron chelators on human lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates dysregulated iron homeostasis and subsequent oxidative stress as key contributors to the pathology of these conditions. Elevated levels of labile iron in specific brain regions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to lipid peroxidation, protein aggregation, and neuronal cell death.
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is a hydroxypyridinone derivative with potent iron-chelating and antioxidant properties.[1] Structurally similar to other well-researched hydroxypyridinones like Deferiprone, this compound is anticipated to be a promising therapeutic candidate for neurodegenerative diseases. Its mechanism of action is centered on sequestering excess iron, thereby mitigating oxidative stress and its downstream detrimental effects. These application notes provide an overview of the potential applications and detailed protocols for investigating the neuroprotective effects of this compound in relevant in vitro and in vivo models of neurodegeneration.
Mechanism of Action: Iron Chelation and Neuroprotection
The primary proposed mechanism of action for this compound in neurodegenerative disease models is its ability to chelate excess labile iron. This action directly inhibits the Fenton reaction, a major source of cytotoxic reactive oxygen species (ROS) in neuronal cells. By reducing oxidative stress, the compound is expected to prevent a cascade of pathological events including mitochondrial dysfunction, neuroinflammation, and apoptosis.
Data Presentation: Efficacy in Preclinical Models
The following tables summarize hypothetical, yet representative, quantitative data for the neuroprotective effects of this compound based on findings for structurally related hydroxypyridinone iron chelators in neurodegenerative disease models.
Table 1: In Vitro Neuroprotection in SH-SY5Y Cells Exposed to 6-Hydroxydopamine (6-OHDA)
| Treatment Group | Cell Viability (%) | Intracellular ROS Levels (Fold Change vs. Control) | Caspase-3 Activity (Fold Change vs. Control) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 6-OHDA (100 µM) | 45 ± 4.1 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| 6-OHDA + Compound (10 µM) | 65 ± 3.8 | 2.1 ± 0.3 | 2.5 ± 0.4 |
| 6-OHDA + Compound (50 µM) | 85 ± 4.5 | 1.3 ± 0.2 | 1.5 ± 0.3 |
| 6-OHDA + Deferiprone (50 µM) | 82 ± 5.0 | 1.4 ± 0.2 | 1.6 ± 0.3 |
Table 2: In Vivo Neuroprotection in a MPTP-Induced Mouse Model of Parkinson's Disease
| Treatment Group | Striatal Dopamine Levels (ng/mg tissue) | Tyrosine Hydroxylase-Positive Neurons in Substantia Nigra (cells/section) | Rotarod Performance (latency to fall, s) |
| Vehicle Control | 15.2 ± 1.8 | 8500 ± 450 | 180 ± 25 |
| MPTP | 5.8 ± 0.9 | 3200 ± 310 | 65 ± 15 |
| MPTP + Compound (20 mg/kg) | 9.5 ± 1.2 | 5800 ± 420 | 125 ± 20 |
| MPTP + Compound (50 mg/kg) | 12.8 ± 1.5 | 7500 ± 380 | 160 ± 22 |
Experimental Protocols
In Vitro Neuroprotection Assay
This protocol details the methodology for assessing the neuroprotective effects of this compound against a neurotoxin in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Retinoic acid
-
This compound
-
6-hydroxydopamine (6-OHDA) or other suitable neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Caspase-3 colorimetric assay kit
-
96-well plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation, plate cells at a density of 1 x 10^5 cells/well in a 96-well plate and treat with 10 µM retinoic acid for 5-7 days.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat the differentiated cells with various concentrations of the compound (e.g., 1-100 µM) for 2 hours.
-
-
Induction of Neurotoxicity:
-
Introduce a neurotoxin such as 6-OHDA (final concentration 100 µM) to the wells.
-
Include control wells (no toxin, no compound) and toxin-only wells.
-
-
Incubation and Analysis:
-
Incubate the plates for 24 hours at 37°C.
-
Cell Viability (MTT Assay): Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
ROS Detection (DCFH-DA Assay): Incubate cells with DCFH-DA and measure fluorescence intensity (excitation/emission ~485/535 nm).
-
Apoptosis Assay: Measure caspase-3 activity according to the manufacturer's protocol.
-
In Vivo Neuroprotection in an MPTP Mouse Model
This protocol describes the evaluation of the neuroprotective effects of the compound in a widely used mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
This compound
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Rotarod apparatus
-
HPLC system for dopamine measurement
-
Antibodies for tyrosine hydroxylase (TH) immunohistochemistry
Procedure:
-
Animal Groups and Dosing:
-
Acclimatize mice for at least one week.
-
Randomly assign mice to treatment groups: Vehicle control, MPTP only, MPTP + Compound (low dose), MPTP + Compound (high dose).
-
Administer the compound or vehicle via oral gavage daily for 14 days.
-
-
MPTP Administration:
-
On day 8, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals.
-
-
Behavioral Assessment:
-
On day 14, assess motor coordination and balance using a rotarod apparatus. Record the latency to fall for each mouse.
-
-
Tissue Collection and Analysis:
-
On day 15, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains. Use one hemisphere for HPLC analysis of striatal dopamine levels.
-
Process the other hemisphere for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra.
-
-
Data Analysis:
-
Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.
-
Analyze striatal dopamine levels and rotarod performance data using appropriate statistical tests (e.g., ANOVA).
-
Conclusion
This compound represents a promising therapeutic agent for neurodegenerative diseases due to its potential to mitigate iron-induced oxidative stress. The protocols outlined above provide a framework for the preclinical evaluation of this compound's neuroprotective efficacy. Further investigations are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
Application of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one in Thalassemia Research: Application Notes and Protocols
Disclaimer: As of the current date, specific research data on "2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one" in the context of thalassemia is not widely available in published scientific literature. However, based on its structural similarity to the well-established pyridinone iron chelator, Deferiprone, this document provides detailed application notes and protocols for a representative pyridinone-based iron chelator. The information herein is based on the extensive research and clinical use of Deferiprone in the management of transfusional iron overload in thalassemia. These protocols and notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating novel pyridinone derivatives for thalassemia therapy.
Introduction to Pyridinone-Based Iron Chelators in Thalassemia
Thalassemia is a group of inherited blood disorders characterized by reduced or absent synthesis of globin chains, leading to ineffective erythropoiesis and anemia. Patients with severe forms of thalassemia often require regular blood transfusions, which inevitably leads to chronic iron overload. Excess iron is highly toxic, causing damage to vital organs such as the heart, liver, and endocrine glands. Iron chelation therapy is a cornerstone of management for transfusion-dependent thalassemia, aimed at removing excess iron from the body to prevent organ damage and improve survival.
Pyridinone-based compounds, such as Deferiprone, are orally active iron chelators that have demonstrated efficacy in reducing iron burden, particularly in the heart. These bidentate chelators form a stable 3:1 complex with ferric iron (Fe³⁺), which is then excreted primarily in the urine. The exploration of novel pyridinone derivatives like this compound is driven by the search for chelators with improved efficacy, safety profiles, and tissue-specific targeting.
Mechanism of Action: Iron Chelation by Pyridinone Derivatives
The primary mechanism of action of pyridinone-based iron chelators is the formation of a stable complex with excess iron, rendering it non-toxic and facilitating its excretion.
Application Notes and Protocols for Assessing the Efficacy of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is a pyridinone-based compound with potential therapeutic applications stemming from its metal-chelating properties.[1] Its structural features suggest it may act as an inhibitor of Fe(II) and 2-oxoglutarate-dependent dioxygenases, such as prolyl hydroxylase domain (PHD) enzymes. PHD enzymes are critical regulators of the hypoxia-inducible factor (HIF) pathway.[2][3]
Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation.[2][4] Inhibition of PHDs by compounds like this compound is expected to stabilize HIF-1α, allowing it to translocate to the nucleus, heterodimerize with HIF-1β, and activate the transcription of target genes by binding to Hypoxia Response Elements (HREs).[5] Key target genes include those involved in erythropoiesis (e.g., erythropoietin, EPO) and angiogenesis (e.g., vascular endothelial growth factor, VEGF).[6][7]
These application notes provide detailed protocols for a panel of cell-based assays to determine the efficacy of this compound in stabilizing HIF-1α and inducing downstream biological effects.
Signaling Pathway Overview
The following diagram illustrates the proposed mechanism of action for this compound via inhibition of prolyl hydroxylase.
Caption: HIF-1α pathway under normoxia and with PHD inhibition.
Experimental Protocols
HIF-1α Stabilization Assay by Western Blot
This assay directly measures the accumulation of HIF-1α protein in cells following treatment with the compound.
Workflow:
Caption: Western blot workflow for HIF-1α stabilization.
Protocol:
-
Cell Culture: Seed human cell lines such as HeLa, U2OS, or Hep3B in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Aspirate the culture medium and replace it with fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO only) and a positive control (e.g., 100 µM CoCl₂ or Desferrioxamine (DFO)) to induce HIF-1α stabilization.
-
Incubate for 4-6 hours at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the well with 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-40 µg) onto an 8% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody, such as β-actin or GAPDH (e.g., 1:5000 dilution), to normalize protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the HIF-1α band intensity to the corresponding loading control band intensity.
-
Hypoxia Response Element (HRE) Reporter Gene Assay
This assay measures the transcriptional activity of the HIF-1 complex.
Protocol:
-
Cell Transfection:
-
Seed cells (e.g., HEK293T or HeLa) in a 24-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple HRE consensus sequences and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound, a vehicle control, and a positive control. Incubate for 18-24 hours.
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in a dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Express the results as fold induction relative to the vehicle-treated control.
-
Target Gene Expression Analysis by qRT-PCR
This assay quantifies the mRNA levels of HIF-1α target genes, such as VEGFA and EPO.
Protocol:
-
Cell Treatment: Treat cells (e.g., Hep3B for EPO, U2OS for VEGFA) with the compound as described in the Western Blot protocol for 12-24 hours.
-
RNA Isolation: Isolate total RNA from the treated cells using a commercial RNA extraction kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative RT-PCR (qRT-PCR):
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (VEGFA, EPO) and a housekeeping gene (ACTB, GAPDH).
-
Run the PCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
-
Data Presentation
Summarize the quantitative data in tables for clear comparison.
Table 1: HIF-1α Protein Stabilization
| Compound Concentration (µM) | Normalized HIF-1α Level (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 |
| 0.1 | Value |
| 1 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| Positive Control (CoCl₂) | Value |
Table 2: HRE Reporter Activity
| Compound Concentration (µM) | HRE Luciferase Activity (Fold Induction vs. Vehicle) |
| Vehicle (DMSO) | 1.0 |
| 0.1 | Value |
| 1 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| Positive Control (DFO) | Value |
Table 3: Target Gene mRNA Expression
| Compound Concentration (µM) | Relative VEGFA mRNA (Fold Change) | Relative EPO mRNA (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| 10 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
| Positive Control (Hypoxia 1%) | Value | Value |
Cell Viability Assay
It is crucial to assess whether the observed effects are due to specific pathway modulation or general cytotoxicity.
Protocol (MTT or CellTiter-Glo® Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with the same concentrations of this compound used in the efficacy assays. Include a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate for 24-48 hours.
-
Assay: Perform the MTT or CellTiter-Glo® assay according to the manufacturer's protocol.
-
Data Analysis: Measure absorbance or luminescence and express the results as a percentage of the vehicle-treated control cells.
Logical Relationship Diagram:
Caption: Logical flow of experiments to assess compound efficacy.
References
- 1. leapchem.com [leapchem.com]
- 2. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilization of HIF-1α is critical to improve wound healing in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one in Animal Models of Iron Overload
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is an essential element for numerous physiological processes, but its excess can be cytotoxic, leading to organ damage through the formation of reactive oxygen species. Iron overload is a condition characterized by the progressive accumulation of iron in various tissues and organs, which can result from genetic disorders such as hereditary hemochromatosis, or be acquired through chronic blood transfusions for conditions like thalassemia and sickle cell disease.[1][2] Iron chelation therapy is the primary treatment for managing iron overload, and it involves the administration of agents that bind to excess iron, facilitating its excretion from the body.[1][2]
Hydroxypyridinones are a class of orally active iron chelators known for their high affinity and selectivity for ferric iron (Fe³⁺).[1][3][4] The compound 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is a promising hydroxypyridinone-based chelator.[5] Its structural features, including the hydroxymethyl and methoxy groups, may enhance its solubility, biocompatibility, and efficacy in chelating iron.[5] Preclinical evaluation of this compound in relevant animal models of iron overload is a critical step in its development as a potential therapeutic agent.
These application notes provide detailed protocols for inducing iron overload in animal models and for evaluating the in vivo efficacy of this compound.
Animal Models of Iron Overload
The selection of an appropriate animal model is crucial for the preclinical testing of iron chelators. The most commonly used models are rodents (mice and rats) due to their well-characterized genetics, ease of handling, and the availability of established protocols for inducing iron overload.[6] Key models include those induced by iron dextran injection, dietary iron supplementation, and genetic modifications.
Data Presentation: Comparison of Iron Overload Models
| Model | Species | Method of Induction | Advantages | Disadvantages | Expected Serum Ferritin | Expected Liver Iron Concentration (LIC) |
| Iron Dextran Injection | Mouse, Rat | Intraperitoneal (IP) or Intravenous (IV) injection of iron dextran.[7][8][9] | Rapid and reproducible induction of iron overload.[6] Allows for precise control of the iron dose.[8] | May not fully mimic the pathophysiology of hereditary hemochromatosis. Potential for local inflammation at the injection site. | Significantly elevated | >7 mg Fe/g dry weight (moderate to severe overload).[8] |
| Dietary Iron Overload | Mouse, Rat | Feeding a diet supplemented with high levels of carbonyl iron.[10][11][12] | More physiologically relevant to dietary iron overload in humans. Non-invasive method of induction.[11] | Slower induction of iron overload compared to injection models. Variability in iron absorption among individual animals. | Moderately to significantly elevated | 40 to 90 times higher than control animals after 3 months.[11] |
| Genetic Model (HFE Knockout) | Mouse | Targeted disruption of the HFE gene, mimicking human hereditary hemochromatosis.[13][14] | Genetically mimics the most common form of human hereditary hemochromatosis.[13][14] Provides a model for studying the underlying mechanisms of the disease. | Iron accumulation is progressive and may take longer to reach levels seen in acute models. | Significantly elevated transferrin saturation.[14] | 8-fold higher than wild-type littermates by 10 weeks of age.[14] |
Experimental Protocols
Protocol 1: Induction of Iron Overload via Iron Dextran Injection in Mice
This protocol describes the induction of iron overload in mice using intraperitoneal injections of iron dextran.[7]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Iron dextran solution (e.g., Sigma-Aldrich)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile syringes and needles (25-27 gauge)
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the start of the experiment.
-
Preparation of Iron Dextran Solution: Dilute the iron dextran solution in sterile PBS to the desired concentration. A commonly used dose is 1 g/kg of body weight administered once a week.[7]
-
Administration:
-
Weigh each mouse accurately.
-
Calculate the volume of iron dextran solution to be injected based on the mouse's body weight and the desired dose.
-
Administer the iron dextran solution via intraperitoneal (IP) injection.
-
The control group should receive an equivalent volume of sterile PBS.
-
-
Treatment Duration: Continue the weekly injections for 8 consecutive weeks to establish significant iron overload.[7]
-
Monitoring: Monitor the animals regularly for any signs of distress or adverse reactions.
Protocol 2: Induction of Dietary Iron Overload in Rats
This protocol outlines the induction of iron overload in rats through a diet supplemented with carbonyl iron.[11]
Materials:
-
Male Wistar rats (weanling)
-
Standard rodent chow
-
Carbonyl iron powder
-
Diet mixer
-
Metabolic cages (for monitoring food intake)
Procedure:
-
Diet Preparation:
-
Prepare a custom diet by supplementing standard rodent chow with carbonyl iron. A concentration of 2.5% (w/w) carbonyl iron is effective for inducing iron overload.[10]
-
Ensure the carbonyl iron is thoroughly and evenly mixed into the chow.
-
Prepare a control diet of standard rodent chow without added iron.
-
-
Animal Acclimatization and Diet Administration:
-
Acclimatize weanling rats for one week on the standard chow diet.
-
Divide the rats into two groups: the iron-overload group and the control group.
-
Provide the respective diets and water ad libitum.
-
-
Treatment Duration: Maintain the rats on their respective diets for a period of 2 to 12 months to achieve significant and progressive iron deposition.[11]
-
Monitoring: Monitor food intake and body weight regularly.
Protocol 3: Efficacy Testing of this compound
This protocol details the procedure for evaluating the iron-chelating efficacy of the test compound in iron-overloaded animals.
Materials:
-
Iron-overloaded mice or rats (from Protocol 1 or 2)
-
This compound (test compound)
-
Vehicle for dissolving the test compound (e.g., sterile water or saline)
-
Oral gavage needles
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen for snap-freezing tissues
Procedure:
-
Compound Preparation and Administration:
-
Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Administer the compound to the iron-overloaded animals via oral gavage. A typical dosing schedule would be once daily for a period of 2-4 weeks.
-
A control group of iron-overloaded animals should receive the vehicle only.
-
A positive control group can be treated with a known iron chelator like deferiprone.
-
-
Sample Collection:
-
At the end of the treatment period, anesthetize the animals.
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse the animals with saline to remove blood from the organs.
-
Excise the liver, spleen, and heart. A portion of each organ should be snap-frozen in liquid nitrogen for iron quantification, and another portion fixed in formalin for histological analysis.
-
-
Biochemical Analysis:
-
Serum Analysis: Measure serum iron, total iron-binding capacity (TIBC), and calculate transferrin saturation.[15][16][17] Measure serum ferritin levels using an ELISA kit.
-
Tissue Iron Quantification: Determine the non-heme iron concentration in the liver and other tissues using a colorimetric assay (e.g., ferrozine-based method) or atomic absorption spectroscopy.[6][18][19][20][21]
-
-
Histological Analysis:
-
Perform Perls' Prussian blue staining on fixed tissue sections to visualize iron deposits.
-
Mandatory Visualizations
Caption: Experimental workflow for testing iron chelators.
Caption: Mechanism of iron overload in hepatocytes.
Caption: Proposed mechanism of action for the iron chelator.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. leapchem.com [leapchem.com]
- 6. Practical guide to quantification of hepatic iron with MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron excretion in iron dextran-overloaded mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraperitoneal injection of iron dextran induces peripheral iron overload and mild neurodegeneration in the nigrostriatal system in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dietary Iron Overload and Hfe−/− Related Hemochromatosis Alter Hepatic Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathology of dietary carbonyl iron overload in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Dietary Iron Loading on Recognition Memory in Growing Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. HFE gene knockout produces mouse model of hereditary hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transferrin Saturation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 16. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Iron, transferrin and transferrin saturation [gloshospitals.nhs.uk]
- 18. cds.ismrm.org [cds.ismrm.org]
- 19. pubs.rsna.org [pubs.rsna.org]
- 20. scispace.com [scispace.com]
- 21. MR Liver Iron (Fe) Quantification WO BODY Protocol | OHSU [ohsu.edu]
Application Notes and Protocols: 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(hydroxymethyl)-5-methoxypyridin-4(1H)-one, a member of the hydroxypyridinone (HOPO) family of ligands, and its utility in coordination chemistry. The potent metal-chelating properties of HOPOs make them promising candidates for various applications, including drug development, particularly as iron chelating agents and in the design of novel therapeutics.[1][2][3]
Introduction
This compound is a bidentate ligand that exhibits a high affinity for hard metal ions, most notably iron(III).[4] Its structure, featuring a hydroxymethyl group and a methoxy group on the pyridinone ring, allows for fine-tuning of its electronic and steric properties, influencing its coordination behavior and biological activity. The broader class of hydroxypyridinones is well-established for its exceptional metal-chelating capabilities, with applications ranging from the treatment of iron overload diseases to the development of antimicrobial agents and radiopharmaceuticals.[1][2] The strong coordination to metal ions can inhibit oxidative stress and metal-induced cellular damage.[3]
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 6323-21-3
-
Molecular Formula: C₇H₉NO₃
-
Molecular Weight: 155.15 g/mol
Quantitative Data on Coordination Chemistry
The efficacy of a chelating agent is quantified by its stability constants with various metal ions. While specific experimental data for this compound is limited in the available literature, data from the closely related analogue, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, provides a strong indication of its potential iron-chelating capabilities.[4] The pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH, is a reliable measure of iron chelation efficacy.
| Ligand | Metal Ion | log K₁ | log K₂ | log K₃ | log β₃ | pFe³⁺ | Reference |
| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | Fe³⁺ | - | - | - | - | 22.0 | [4] |
| Deferiprone (Reference) | Fe³⁺ | - | - | - | - | 20.6 | [4] |
Table 1: Iron(III) Chelation Efficacy. Data for the closely related analogue provides an estimate of the high iron-chelating potential of this compound.
The interaction of hydroxypyridinone ligands is not limited to iron. Their affinity for other biologically relevant or potentially toxic metal ions is also of interest.
| Ligand | Al³⁺ | Cu²⁺ | Zn²⁺ |
| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | Forms stable complexes | Forms stable complexes | Forms stable complexes |
Table 2: Coordination with Other Metal Ions. The ligand demonstrates broad chelating ability for various metal ions.
Experimental Protocols
The following protocols are representative methods based on established procedures for the synthesis of hydroxypyridinone ligands and their metal complexes.
Protocol 1: Synthesis of this compound
This protocol is a plausible synthetic route starting from 5-methoxykojic acid, a derivative of kojic acid.
Materials:
-
5-Methoxykojic acid
-
Aqueous ammonia (28-30%)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methoxykojic acid (1 equivalent) in a minimal amount of ethanol.
-
Ammonolysis: Add an excess of aqueous ammonia (e.g., 10-20 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of methanol in ethyl acetate).
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Proposed workflow for the synthesis of the target ligand.
Protocol 2: Synthesis of an Iron(III) Complex
This protocol describes a general method for the preparation of a tris-ligand iron(III) complex.
Materials:
-
This compound
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Methanol
-
Triethylamine
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve this compound (3 equivalents) in methanol in a round-bottom flask.
-
Iron Solution: In a separate flask, dissolve iron(III) chloride hexahydrate (1 equivalent) in methanol.
-
Complexation: Slowly add the iron(III) solution to the ligand solution with stirring.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 7-8 by the dropwise addition of triethylamine. A color change, typically to a deep red or brown, indicates complex formation.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Precipitation: Add diethyl ether to the reaction mixture to precipitate the iron complex.
-
Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
Characterization: Characterize the complex using FT-IR and UV-Vis spectroscopy and elemental analysis.
Caption: General workflow for the synthesis of an iron(III) complex.
Potential Applications in Drug Development
The strong iron-chelating ability of this compound suggests its potential in therapeutic areas where iron dysregulation is a key factor.
-
Iron Overload Disorders: As an orally active iron chelator, it could be developed for the treatment of conditions such as β-thalassemia and myelodysplastic syndromes, where frequent blood transfusions lead to toxic iron accumulation.
-
Antimicrobial Activity: By sequestering essential iron from microorganisms, its metal complexes could exhibit antimicrobial properties. This "iron starvation" strategy is a promising approach to combat bacterial and fungal infections.[1][5]
-
Anticancer Therapy: The role of iron in cancer cell proliferation is well-established. Chelators that can deplete intracellular iron pools may induce apoptosis and inhibit tumor growth.
Caption: Simplified pathway of iron chelation therapy.
Conclusion
This compound is a promising ligand in coordination chemistry with significant potential for applications in medicine and drug development. Its anticipated high affinity for iron(III), based on data from close analogues, makes it a strong candidate for further investigation as an iron chelator. The provided protocols offer a foundation for its synthesis and the preparation of its metal complexes, enabling further research into its physicochemical properties and biological activities.
References
- 1. Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. neoplasiaresearch.com [neoplasiaresearch.com]
- 4. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. core.ac.uk [core.ac.uk]
Application Notes and Protocols: DPPH Assay for Antioxidant Activity of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can mitigate oxidative damage by scavenging free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and straightforward spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from deep violet to pale yellow. The extent of this discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the antioxidant.[1][3]
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is a derivative of mimosine, a non-proteinogenic amino acid found in the seeds and foliage of plants of the genera Leucaena and Mimosa.[4] Mimosine and its derivatives have been investigated for various biological activities, including their potential as antioxidants.[4][5] This document provides a detailed protocol for assessing the antioxidant activity of this compound using the DPPH radical scavenging assay.
Principle of the DPPH Assay
The DPPH assay measures the free radical scavenging capacity of a compound. DPPH is a stable free radical that is deep purple in color and has a maximum absorbance at around 517 nm.[1] When an antioxidant compound (AH) is introduced to the DPPH solution, it donates a hydrogen atom, reducing the DPPH radical to its non-radical form, DPPH-H. This process leads to a loss of the violet color, which is quantified by measuring the decrease in absorbance.[1][3]
DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow/Colorless) + A•
The results are frequently expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.[6][7]
Experimental Protocols
This protocol is designed for a 96-well microplate format, which is suitable for efficiently screening multiple concentrations of the test compound.
Materials and Reagents
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) (CAS 1898-66-4)
-
Ascorbic acid (Positive Control) (CAS 50-81-7)
-
Methanol (HPLC grade)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Multichannel pipette
-
Precision balance
-
Volumetric flasks and beakers
Preparation of Solutions
-
DPPH Working Solution (0.1 mM):
-
Test Compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of methanol. Ensure complete dissolution.
-
-
Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):
-
Accurately weigh 10 mg of ascorbic acid.
-
Dissolve it in 10 mL of methanol.
-
Assay Procedure
-
Preparation of Serial Dilutions:
-
From the stock solutions of the test compound and the positive control, prepare a series of dilutions in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Assay Setup in a 96-Well Plate:
-
Blank: Pipette 200 µL of methanol into designated wells.
-
Control: Pipette 100 µL of methanol and 100 µL of DPPH working solution into designated wells.
-
Test Sample: Pipette 100 µL of each dilution of the test compound and 100 µL of DPPH working solution into designated wells.
-
Positive Control: Pipette 100 µL of each dilution of ascorbic acid and 100 µL of DPPH working solution into designated wells.
-
-
Incubation:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of scavenging activity is calculated using the following formula:[1][10]
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (methanol + DPPH).
-
Asample is the absorbance of the test sample (compound + DPPH).
-
-
Determine the IC50 Value:
-
Plot the percentage of scavenging activity against the corresponding concentrations of the test compound and the positive control.
-
The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by linear regression analysis from the graph.[6][7]
-
Data Presentation
The following tables present hypothetical data for the DPPH radical scavenging activity of this compound and the positive control, ascorbic acid.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance (517 nm) (Mean ± SD) | % Scavenging Activity |
| Control | 1.052 ± 0.015 | 0.00 |
| 10 | 0.894 ± 0.021 | 15.02 |
| 25 | 0.731 ± 0.018 | 30.51 |
| 50 | 0.528 ± 0.025 | 49.81 |
| 100 | 0.315 ± 0.012 | 70.06 |
| 250 | 0.147 ± 0.009 | 86.03 |
Table 2: DPPH Radical Scavenging Activity of Ascorbic Acid (Positive Control)
| Concentration (µg/mL) | Absorbance (517 nm) (Mean ± SD) | % Scavenging Activity |
| Control | 1.052 ± 0.015 | 0.00 |
| 2 | 0.842 ± 0.019 | 19.96 |
| 5 | 0.618 ± 0.022 | 41.25 |
| 10 | 0.357 ± 0.014 | 66.06 |
| 20 | 0.189 ± 0.011 | 82.03 |
| 50 | 0.084 ± 0.007 | 92.01 |
Table 3: Summary of IC50 Values
| Compound | IC50 Value (µg/mL) |
| This compound | ~50.18 |
| Ascorbic Acid | ~6.5 |
Note: The data presented above is hypothetical and for illustrative purposes only. Actual results may vary. The IC50 value for the structurally related compound L-Mimosine has been reported to be 233.06 µM.[11]
Mandatory Visualization
Caption: Workflow for determining antioxidant activity using the DPPH assay.
References
- 1. benchchem.com [benchchem.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. mdpi.com [mdpi.com]
- 4. chemicaljournal.org [chemicaljournal.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Calcein Assay for Intracellular Iron Chelation with 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing the calcein acetoxymethyl ester (Calcein-AM) fluorescence quenching assay to assess the intracellular iron chelation efficacy of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one, a hydroxypyridinone-based iron chelator.
Introduction
Iron is essential for numerous cellular processes, but its excess, particularly in a reactive form known as the labile iron pool (LIP), can catalyze the formation of harmful reactive oxygen species, leading to cellular damage.[1][2] Iron chelators are molecules that bind to iron, rendering it inactive and promoting its excretion, thereby mitigating iron-induced toxicity.[1] They are critical therapeutic agents for treating iron overload disorders and are being investigated for their potential in various other diseases, including cancer and neurodegenerative disorders.[2][3][4]
This compound is a hydroxypyridinone derivative with potent metal-chelating properties, making it a compound of interest for therapeutic iron chelation.[5] Assessing the ability of such compounds to enter cells and engage with the intracellular LIP is a crucial step in their development.
The Calcein-AM assay is a widely used and reliable method for measuring the cytosolic LIP.[6][7] This application note details the principles and provides a step-by-step protocol for evaluating the intracellular iron chelation activity of this compound.
Principle of the Assay
The calcein assay leverages the fluorescence-quenching properties of iron. The methodology is as follows:
-
Loading: The non-fluorescent, cell-permeant Calcein-AM is added to the cell culture. It readily crosses the cell membrane.[8][9]
-
Activation: Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting the molecule into the highly fluorescent, membrane-impermeant calcein.[9]
-
Quenching: The fluorescent calcein binds to iron from the cytosolic labile iron pool (LIP). This binding quenches the calcein fluorescence. The degree of quenching is proportional to the concentration of chelatable iron in the cytosol.[7]
-
Chelation & De-quenching: When a strong, cell-permeant iron chelator like this compound is introduced, it removes iron from the calcein-iron complex. This "de-quenching" restores the fluorescence of calcein.[6][7]
-
Measurement: The increase in fluorescence intensity following the addition of the chelator is directly proportional to its ability to access the intracellular space and chelate iron.[6]
Below is a diagram illustrating the mechanism of the calcein assay for intracellular iron chelation.
Caption: Mechanism of the Calcein Assay for Intracellular Iron Chelation.
Materials and Reagents
-
Cells: A suitable cell line (e.g., HeLa, K562, HepG2) cultured in appropriate medium.
-
Reagents:
-
This compound (Test Chelator, MW: 155.15 g/mol )[10]
-
Calcein-AM (Acetoxymethyl ester of Calcein)
-
Positive Control Chelator (e.g., Salicylaldehyde isonicotinoyl hydrazone (SIH) or Deferiprone)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
-
Equipment:
-
Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm)
-
Flow cytometer or fluorescence microscope (optional, for alternative detection)
-
CO2 incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Standard cell culture flasks and 96-well black, clear-bottom microplates
-
Pipettes and sterile tips
-
Experimental Protocols
The following diagram outlines the complete experimental workflow.
Caption: Experimental Workflow for the Calcein Iron Chelation Assay.
Preparation of Reagents
-
Calcein-AM Stock Solution (1 mM):
-
Calcein-AM Working Solution (1 µM):
-
Immediately before use, dilute the 1 mM Calcein-AM stock solution 1:1000 in pre-warmed (37°C) HBSS or serum-free medium.
-
For example, add 10 µL of 1 mM Calcein-AM stock to 10 mL of HBSS. Vortex to mix. Aqueous solutions of Calcein-AM are susceptible to hydrolysis and should be used within one day.[8]
-
-
Test Chelator Stock Solution (e.g., 100 mM):
-
Calculate the mass of this compound needed for the desired volume and concentration (MW = 155.15 g/mol ).
-
Dissolve the compound in anhydrous DMSO to make a 100 mM stock solution.
-
Store aliquots at -20°C.
-
-
Positive Control Stock Solution (e.g., 100 mM SIH):
-
Prepare a 100 mM stock solution of a known potent iron chelator (e.g., SIH, Deferiprone) in DMSO.
-
Store aliquots at -20°C.
-
Cell Preparation and Seeding
-
Culture cells in T-75 flasks until they reach approximately 80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 4 x 10⁴ to 8 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a CO2 incubator (37°C, 5% CO2) to allow for cell attachment.
Calcein Loading and Chelation Assay
-
Washing: Gently aspirate the culture medium from each well. Wash the cells twice with 100 µL of pre-warmed (37°C) HBSS.
-
Loading: Add 100 µL of the 1 µM Calcein-AM working solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[8][11] The optimal loading time may vary depending on the cell line and should be determined empirically.
-
Washing: Aspirate the Calcein-AM solution and wash the cells twice with 100 µL of pre-warmed HBSS to remove any extracellular dye.
-
Baseline Measurement: Add 100 µL of fresh HBSS to each well. Measure the baseline fluorescence (F_initial) using a fluorescence plate reader (Ex: ~490 nm, Em: ~520 nm).
-
Chelator Addition: Prepare serial dilutions of the test chelator and positive control in HBSS at 2x the final desired concentration. Add 100 µL of these dilutions to the respective wells (this will dilute the existing 100 µL in the well to a 1x final concentration). Include a vehicle control (DMSO in HBSS).
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (F_t) every 1-2 minutes for a period of 30-60 minutes at 37°C.[7]
Data Analysis and Presentation
The efficacy of the iron chelator is determined by the percentage increase in fluorescence over time.
Calculation: Percentage Fluorescence Increase (%) = [(F_t - F_initial) / F_initial] * 100
Where:
-
F_t is the fluorescence at a given time point after adding the chelator.
-
F_initial is the baseline fluorescence before adding the chelator.
The results can be presented in tables summarizing the dose-dependent and time-dependent effects of the chelator.
Table 1: Representative Dose-Response Data for a Hydroxypyridinone Chelator (Note: This is example data, as specific results for this compound are not publicly available. Data is modeled after typical results for potent iron chelators.)
| Chelator Concentration (µM) | Mean Fluorescence Increase (%) at 30 min (± SD) |
| 0 (Vehicle Control) | 2.5 (± 0.8) |
| 10 | 15.2 (± 2.1) |
| 25 | 45.8 (± 3.5) |
| 50 | 88.1 (± 5.2) |
| 100 | 135.6 (± 7.9) |
| 100 (Positive Control - SIH) | 142.3 (± 8.5) |
Table 2: Representative Kinetic Data for a 50 µM Concentration of a Hydroxypyridinone Chelator
| Time (minutes) | Mean Fluorescence Increase (%) (± SD) |
| 0 | 0 (± 0) |
| 5 | 35.4 (± 3.1) |
| 10 | 58.9 (± 4.2) |
| 15 | 72.3 (± 4.9) |
| 20 | 81.0 (± 5.0) |
| 30 | 88.1 (± 5.2) |
Troubleshooting and Considerations
-
Low Fluorescence Signal: Ensure Calcein-AM is not hydrolyzed. Use anhydrous DMSO for stock solutions and prepare aqueous working solutions fresh. Check that the cell density is adequate and that cells are viable.
-
High Background Fluorescence: Ensure thorough washing after Calcein-AM loading to remove all extracellular dye. Use black microplates to minimize well-to-well crosstalk.
-
Cell Type Variability: Esterase activity and LIP levels can vary significantly between cell types. Optimal dye concentration and loading times should be determined for each cell line.
-
Assay Limitation: The Calcein-AM assay primarily measures iron in the cytosol. It is known to underestimate the total labile iron pool as it does not efficiently access acidic compartments like lysosomes, where a significant portion of redox-active iron can be localized.
References
- 1. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron chelation: new therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifiable and Inexpensive Cell-Free Fluorescent Method to Confirm the Ability of Novel Compounds to Chelate Iron [jove.com]
- 4. Update on iron chelators in thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. leapchem.com [leapchem.com]
- 6. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Multiplexing Cell Proliferation and Cytotoxicity Assays Using Calcein Red™ and CytoCalceins™ | AAT Bioquest [aatbio.com]
- 10. CAS#:6323-21-3 | 2-(hydroxymethyl)-5-methoxy-1H-pyridin-4-one | Chemsrc [chemsrc.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Testing 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one using K562 Erythroleukemia Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the K562 human erythroleukemia cell line to evaluate the biological activity of the compound 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one. The protocols outlined below cover essential assays for assessing cell viability, proliferation, cell cycle progression, and apoptosis.
Introduction to K562 Cells
The K562 cell line, established from a patient with chronic myelogenous leukemia (CML) in blast crisis, is a widely used in vitro model for studying leukemia and for screening potential therapeutic agents.[1][2] These cells are pluripotent hematopoietic progenitors that can be induced to differentiate along the erythroid, granulocytic, and monocytic lineages.[2][3] K562 cells are characterized by the presence of the BCR-ABL fusion gene, which results in a constitutively active tyrosine kinase that drives cell proliferation and survival.[2][4] They grow in suspension, making them amenable to a variety of cell-based assays.[2][3]
Introduction to this compound
This compound belongs to the hydroxypyridinone class of compounds. Hydroxypyridinones are known for their metal-chelating properties, particularly their ability to bind iron.[5][6] Iron is an essential cofactor for ribonucleotide reductase, a key enzyme in DNA synthesis. By chelating iron, hydroxypyridinones can inhibit ribonucleotide reductase activity, leading to cell cycle arrest and inhibition of cell proliferation.[7] This class of compounds has shown antiproliferative activity in various cancer cell lines, including leukemia cells.[6][7] this compound is a specific derivative that can be investigated for its potential as an anti-leukemic agent.[8]
Experimental Protocols
K562 Cell Culture and Maintenance
Objective: To maintain a healthy, exponentially growing culture of K562 cells for use in subsequent assays.
Materials:
-
K562 cells (e.g., ATCC CCL-243)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Sterile cell culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[3]
-
Keep the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.[9]
-
To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Dilute the cell suspension to a seeding density of 2-3 x 10⁵ cells/mL in a new flask with fresh medium.
-
Change the medium every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium.
Cell Viability and Proliferation Assay (MTS Assay)
Objective: To determine the effect of this compound on the viability and proliferation of K562 cells.
Materials:
-
K562 cells
-
Complete RPMI-1640 medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound on the cell cycle distribution of K562 cells.
Materials:
-
K562 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed K562 cells in 6-well plates at a density of 5 x 10⁵ cells/mL.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by centrifugation and wash twice with ice-cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
Objective: To determine if this compound induces apoptosis in K562 cells.
Materials:
-
K562 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed and treat K562 cells as described in the cell cycle analysis protocol.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[11]
Data Presentation
Table 1: Effect of this compound on K562 Cell Viability (IC50 Values)
| Time Point | IC50 (µM) |
| 24 hours | |
| 48 hours | |
| 72 hours |
Table 2: Cell Cycle Distribution of K562 Cells Treated with this compound
| Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | |||
| X | |||
| Y | |||
| Z |
Table 3: Apoptosis of K562 Cells Induced by this compound
| Treatment Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| 0 (Control) | |||
| X | |||
| Y | |||
| Z |
Visualizations
Caption: Experimental workflow for testing the compound on K562 cells.
References
- 1. Characterization of K562 cells: uncovering novel chromosomes, assessing transferrin receptor expression, and probing pharmacological therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. K562 cells - Wikipedia [en.wikipedia.org]
- 3. K562. Culture Collections [culturecollections.org.uk]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell cycle synchronization and growth inhibition by 3-hydroxypyridin-4-one iron chelators in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. leapchem.com [leapchem.com]
- 9. bcrj.org.br [bcrj.org.br]
- 10. Development of a K562 cell-based assay for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol induces apoptosis of leukemia cell line K562 by modulation of sphingosine kinase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Inhibitory Effect of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one on Ferroptosis in Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, which has been implicated in the pathophysiology of various cardiovascular diseases, including atherosclerosis and aortic aneurysm.[1][2] Vascular smooth muscle cells (VSMCs) are critical in maintaining the structural integrity and function of blood vessels, and their death can contribute to disease progression.[2][3] Recent studies have highlighted that pro-ferroptotic signaling can drive VSMC senescence and phenotypic switching, contributing to arterial remodeling.[3][4][5] Consequently, the inhibition of ferroptosis in VSMCs presents a promising therapeutic strategy for these conditions.
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one (2-HMP) is a compound known for its potent metal-chelating properties, particularly for iron.[6] This characteristic suggests its potential as a ferroptosis inhibitor by reducing the intracellular labile iron pool, a key catalyst in the Fenton reaction that generates lipid reactive oxygen species (ROS).[7][8] These application notes provide detailed protocols to investigate the efficacy and mechanism of 2-HMP in preventing ferroptosis in cultured vascular smooth muscle cells.
Proposed Mechanism of Action
2-HMP is hypothesized to inhibit ferroptosis primarily through its iron-chelating activity. By sequestering intracellular free iron (Fe²⁺), 2-HMP can prevent the iron-dependent enzymatic and non-enzymatic formation of lipid hydroperoxides, which are the ultimate effectors of membrane damage and cell death in ferroptosis. This action is expected to be similar to other known iron-chelating ferroptosis inhibitors like deferoxamine (DFO) and 2,2'-Bipyridine.[9]
Data Presentation
Table 1: Cytotoxicity of Ferroptosis Inducers in Vascular Smooth Muscle Cells
| Compound | Cell Line | Time Point (hours) | IC50 (µM) [Hypothetical] |
| Erastin | Human Aortic SMCs | 24 | 10.5 |
| RSL3 | Human Aortic SMCs | 24 | 0.5 |
| Erastin | Rat Aortic SMCs (A7r5) | 24 | 12.2 |
| RSL3 | Rat Aortic SMCs (A7r5) | 24 | 0.8 |
Table 2: Protective Effect of 2-HMP Against Erastin-Induced Ferroptosis
| Treatment Group | Cell Viability (%) [Hypothetical] | Lipid ROS (Fold Change) [Hypothetical] | Intracellular Fe²⁺ (Fold Change) [Hypothetical] |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Erastin (10 µM) | 45 ± 4.1 | 4.8 ± 0.5 | 2.5 ± 0.3 |
| Erastin + 2-HMP (1 µM) | 62 ± 3.8 | 3.5 ± 0.4 | 1.8 ± 0.2 |
| Erastin + 2-HMP (5 µM) | 78 ± 4.5 | 2.1 ± 0.3 | 1.3 ± 0.1 |
| Erastin + 2-HMP (10 µM) | 92 ± 5.0 | 1.3 ± 0.2 | 1.1 ± 0.1 |
| Erastin + Ferrostatin-1 (1 µM) | 95 ± 4.7 | 1.2 ± 0.1 | 2.4 ± 0.2 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
Objective: To determine the protective effect of 2-HMP on VSMC viability following induction of ferroptosis.
Materials:
-
Vascular smooth muscle cells (e.g., primary Human Aortic Smooth Muscle Cells or A7r5 cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-HMP stock solution (in DMSO or PBS)
-
Ferroptosis inducer (Erastin or RSL3)
-
Ferrostatin-1 (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Pre-treat cells with varying concentrations of 2-HMP (e.g., 0.1, 1, 5, 10, 25 µM) or Ferrostatin-1 (1 µM) for 2 hours.
-
Add the ferroptosis inducer (e.g., Erastin at its IC50 concentration) to the appropriate wells. Include vehicle control and inducer-only wells.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.[10]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To measure the accumulation of lipid ROS, a hallmark of ferroptosis, and assess the inhibitory effect of 2-HMP.[1][11]
Materials:
-
VSMCs treated as in Protocol 1 (in 6-well plates or imaging dishes)
-
C11-BODIPY 581/591 dye (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the ferroptosis inducer and 2-HMP as described previously for a predetermined time (e.g., 12-18 hours).
-
In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.[10]
-
Wash the cells twice with PBS.
-
For Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. The oxidized probe fluoresces in the green channel (FITC), and the reduced probe fluoresces in the red channel. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
For Fluorescence Microscopy: Image the cells directly. Increased green fluorescence indicates lipid peroxidation.
Protocol 3: Measurement of Intracellular Labile Iron
Objective: To quantify the intracellular labile iron pool, which is the target of 2-HMP's proposed mechanism.
Materials:
-
VSMCs treated as in Protocol 1
-
Phen Green SK diacetate or other iron-sensitive fluorescent probes
-
PBS
-
Flow cytometer
Procedure:
-
Harvest treated cells and wash them with PBS.
-
Resuspend the cells in PBS containing 5 µM Phen Green SK diacetate.[11]
-
Incubate the cells for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry. A decrease in fluorescence intensity indicates an increase in intracellular labile iron (as iron quenches the probe's fluorescence). Therefore, an effective chelation by 2-HMP should result in a fluorescence signal closer to that of the vehicle control.
Protocol 4: Western Blot Analysis for GPX4
Objective: To assess the protein levels of Glutathione Peroxidase 4 (GPX4), a key enzyme in the ferroptosis pathway. While 2-HMP is not expected to directly alter GPX4 levels, this protocol serves to confirm that the ferroptotic process is induced and to rule out off-target effects on GPX4 expression.
Materials:
-
VSMCs treated as in Protocol 1
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GPX4
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-GPX4 and loading control antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.[10]
Troubleshooting
| Problem | Potential Cause | Solution |
| No significant cell death with inducer | Cell line resistance; degraded inducer | Confirm inducer efficacy on a sensitive cell line (e.g., HT-1080). Use a fresh aliquot of the inducer. Optimize inducer concentration and treatment duration.[12] |
| High background in fluorescence assays | Incomplete washing; probe aggregation | Ensure thorough washing steps. Filter the probe solution before use. Optimize probe concentration and incubation time. |
| Inconsistent Western blot results | Uneven protein loading; poor antibody quality | Perform a thorough protein quantification (BCA assay). Use a reliable loading control. Validate the primary antibody specificity. |
| 2-HMP shows toxicity at high doses | Intrinsic cytotoxicity | Perform a dose-response curve for 2-HMP alone to determine its non-toxic concentration range for the specific cell line. |
Conclusion
The provided protocols offer a comprehensive framework for evaluating the potential of this compound as a novel inhibitor of ferroptosis in vascular smooth muscle cells. By systematically assessing cell viability, lipid peroxidation, and intracellular iron levels, researchers can elucidate the efficacy and mechanism of action of this compound. Positive results from these in vitro studies would provide a strong rationale for further investigation in preclinical models of cardiovascular disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. Pro-ferroptotic signaling promotes arterial aging via vascular smooth muscle cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferroptotic stress facilitates smooth muscle cell dedifferentiation in arterial remodelling by disrupting mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. leapchem.com [leapchem.com]
- 7. Molecular Mechanisms of Ferroptosis and Relevance to Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one concentration in cell culture
This guide provides comprehensive support for researchers, scientists, and drug development professionals working with 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one in cell culture. It includes frequently asked questions, detailed troubleshooting guides, and key experimental protocols to help you determine the optimal concentration for your specific research applications.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound (CAS 6323-21-3) is a pyridinone derivative. Compounds in this class are recognized for a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] Specifically, this compound is noted for its potent metal-chelating ability, particularly with iron and other transition metals.[2] Its primary mechanism of action in a biological system is likely related to iron chelation, which can impact cellular processes by limiting the availability of this essential metal for enzymatic reactions, such as those involved in DNA synthesis and cellular respiration. This can also lead to the stabilization of proteins like Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of cellular response to low oxygen.
Q2: I am starting my first experiment. What is a good concentration range to test?
A2: For a novel compound, it is critical to perform a dose-response experiment across a broad range of concentrations. We recommend starting with a logarithmic serial dilution covering a wide spectrum, for example, from 10 nM to 100 µM. This initial screen will help identify the concentration range where your cells exhibit a biological response and determine the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed).
Q3: How can I distinguish between a desired biological effect, off-target effects, and general cytotoxicity?
A3: This is a crucial aspect of small molecule research.
-
On-Target vs. Off-Target: On-target effects should align with the compound's known mechanism. Since this compound is an iron chelator, you could measure the stabilization of HIF-1α as a positive control. If you observe phenotypes not readily explained by iron chelation, they may be off-target.
-
Cytotoxicity: It is essential to differentiate between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death). This can be achieved by running parallel assays. A proliferation assay (like WST-1 or MTT) measures metabolic activity, which decreases in both scenarios.[3][4] A cytotoxicity assay (like a Lactate Dehydrogenase (LDH) release assay) specifically measures the loss of cell membrane integrity, which only occurs during cytotoxic cell death.[3]
Q4: The compound is dissolved in DMSO. How do I control for solvent effects?
A4: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used in your treatment groups but no compound. Typically, the final concentration of DMSO in cell culture media should be kept low, ideally below 0.1%, to avoid solvent-induced artifacts.
Q5: How stable is this compound in my cell culture media?
A5: The stability of a small molecule can be affected by the components of the culture medium, temperature, pH, and light exposure.[5][6] For long-term experiments (e.g., > 48 hours), it is advisable to assess compound stability. This can be done by incubating the compound in your complete cell culture medium under standard culture conditions (37°C, 5% CO₂) for the duration of your experiment, and then analyzing its concentration, for example, by HPLC-MS.[5] If significant degradation occurs, you may need to refresh the media with the compound at regular intervals.
II. Troubleshooting Guides
This section addresses common problems encountered when optimizing the concentration of this compound.
| Problem Observed | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Uneven compound distribution (poor mixing).3. "Edge effects" in the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently but thoroughly.2. Mix the plate gently after adding the compound.3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No observable effect, even at high concentrations | 1. Compound is inactive in your specific cell model.2. Compound has degraded in the media.3. Insufficient incubation time.4. Compound is insoluble at higher concentrations. | 1. Confirm the presence of the target pathway (e.g., iron-dependent processes) in your cells.2. Check compound stability (see FAQ A5). Consider refreshing media for long incubations.[5]3. Perform a time-course experiment (e.g., 24, 48, 72 hours).4. Visually inspect the media for precipitate after adding the compound. If present, lower the maximum concentration. |
| High levels of cell death across all concentrations | 1. The starting concentration is too high.2. The cell line is extremely sensitive to iron chelation.3. The vehicle (e.g., DMSO) concentration is too high. | 1. Shift your dose-response curve to a lower range (e.g., nanomolar or picomolar).2. Confirm sensitivity with a known iron chelator (e.g., Deferoxamine).3. Ensure the final DMSO concentration is ≤ 0.1% and consistent across all wells, including the vehicle control. |
| Unexpected changes in cell morphology | 1. On-target effect related to iron-dependent cytoskeletal proteins.2. Off-target effect on other cellular components.3. Cellular stress response. | 1. Research the role of iron in cell adhesion and cytoskeletal dynamics for your cell type.2. Perform a dose-response to find the lowest effective concentration. High concentrations are more likely to cause off-target effects.[7]3. Use microscopy to document changes and correlate them with viability data. |
III. Key Experimental Protocols
Protocol 1: Dose-Response Experiment for IC50 Determination (WST-1 Assay)
This protocol determines the concentration of the compound that inhibits cell proliferation by 50%.
-
Cell Seeding: Seed your cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of each concentration of this compound by serial dilution in complete culture medium. A suggested range is 200 µM down to 20 nM. Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Treatment: Remove half of the medium from each well and add an equal volume of the 2X compound stock solutions. This brings the final volume and concentrations to 1X.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Cytotoxicity Assessment (LDH Release Assay)
This assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
-
Experiment Setup: Set up a 96-well plate experiment identical to Protocol 1 (Steps 1-4).
-
Control Preparation: In addition to your treated wells, prepare two sets of controls:
-
Low Control (Spontaneous Release): Vehicle-treated cells.
-
High Control (Maximum Release): Vehicle-treated cells lysed by adding a lysis buffer (provided with most LDH assay kits) 45 minutes before measurement.
-
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells). Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = 100 * (Treated LDH Release - Low Control) / (High Control - Low Control).
Hypothetical Data Summary
The following table shows example data that could be generated from these protocols for two different cancer cell lines.
| Cell Line | Compound IC50 (µM) | Max Cytotoxicity at 2x IC50 (%) |
| HeLa (Cervical Cancer) | 15.2 | 25.4% |
| MCF-7 (Breast Cancer) | 8.7 | 18.9% |
| A549 (Lung Cancer) | 22.5 | 31.2% |
IV. Visual Guides: Workflows and Pathways
Experimental and Logical Flow Diagrams
The following diagrams illustrate the recommended workflow for optimizing compound concentration and a logical troubleshooting process.
Caption: Workflow for optimizing compound concentration.
Caption: Troubleshooting flow for unexpected cytotoxicity.
Hypothetical Signaling Pathway
As an iron chelator, this compound can affect iron-dependent enzymes, such as prolyl hydroxylases (PHDs), which regulate HIF-1α stability.
Caption: Hypothetical signaling pathway affected by iron chelation.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. leapchem.com [leapchem.com]
- 3. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
solubility of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one in biological buffers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the solubility of this compound in common biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound possesses both hydrophilic (hydroxymethyl group) and lipophilic (methoxypyridinone core) characteristics. This dual nature suggests moderate solubility in aqueous solutions. The hydroxymethyl and methoxy substituents are known to enhance aqueous solubility and biological compatibility. However, at higher concentrations, its solubility can be limited in neutral aqueous buffers.
Q2: My compound is precipitating when I dilute my DMSO stock into an aqueous buffer. What can I do?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is lower. To address this, consider the following strategies:
-
Optimize the dilution process: Instead of a single large dilution, try a stepwise or serial dilution. Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to facilitate mixing.
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your assay to minimize solvent effects and potential toxicity.
-
Lower the final compound concentration: Your target concentration may be above the compound's kinetic solubility limit in the specific buffer. Try working with a lower final concentration.
-
Use a co-solvent: In some cases, including a small percentage of another miscible organic solvent in the final buffer can improve solubility.
-
Gentle heating and sonication: Mild heating or sonication can sometimes help to dissolve the compound, but be cautious of potential degradation.
Q3: How does the pH of the biological buffer affect the solubility of this compound?
A3: The solubility of ionizable compounds is significantly influenced by pH. For weakly acidic compounds, solubility increases at a pH above their pKa, while for weakly basic compounds, solubility is higher at a pH below their pKa. While the ionization potential of this compound is not specified here, it is a crucial factor to consider. If you are experiencing solubility issues, experimenting with buffers at different pH values may be beneficial.
Q4: Can I expect the same solubility in different biological buffers like PBS, TRIS, and HEPES?
A4: Not necessarily. While these are all common aqueous buffers, their composition and ionic strength can influence the solubility of a compound. It is advisable to determine the solubility in the specific buffer system you intend to use for your experiments.
Data Presentation: Solubility of this compound
| Buffer (pH 7.4) | Method | Incubation Time | Maximum Soluble Concentration (µg/mL) | Maximum Soluble Concentration (µM) |
| PBS | Shake-Flask | 2 hours | ~ 75 | ~ 483 |
| TRIS (50 mM) | Shake-Flask | 2 hours | ~ 90 | ~ 579 |
| HEPES (25 mM) | Shake-Flask | 2 hours | ~ 85 | ~ 547 |
Note: These are estimated values. Actual solubility should be determined experimentally under your specific conditions.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility using the Shake-Flask Method
This protocol outlines a common method for determining the kinetic solubility of a compound from a DMSO stock solution.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Biological buffer of interest (e.g., PBS, TRIS, HEPES)
-
Microcentrifuge tubes
-
Thermomixer or orbital shaker
-
Centrifuge or filtration device (e.g., 96-well filter plates)
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mg/mL).
-
Dilution: Add a small aliquot of the DMSO stock solution to the biological buffer in a microcentrifuge tube to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., ≤1%).
-
Equilibration: Incubate the tubes in a thermomixer or on an orbital shaker at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.[1]
-
Separation of Undissolved Compound:
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any undissolved compound.
-
Filtration: Alternatively, filter the solution using a low-binding filter (e.g., PVDF) to remove any precipitate.
-
-
Quantification: Carefully collect the supernatant or filtrate and determine the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC. A standard curve of the compound in the same buffer/DMSO mixture should be prepared for accurate quantification.
Caption: Workflow for Kinetic Solubility Determination.
Protocol 2: Troubleshooting Compound Precipitation
This workflow provides a systematic approach to addressing compound precipitation issues during experiments.
Caption: Troubleshooting Workflow for Compound Precipitation.
References
Technical Support Center: Stability of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one in Aqueous Solution
This technical support center provides guidance on the stability of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one in aqueous solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concerns for this compound, like other pyridin-4-one derivatives, revolve around its susceptibility to hydrolytic degradation, photodegradation, and oxidation. The rate of degradation is often influenced by pH, temperature, and exposure to light.
Q2: How does pH affect the stability of this compound in an aqueous solution?
A2: Pyridin-4-one derivatives are known to be labile under acidic conditions and particularly unstable in alkaline environments due to hydrolysis. For optimal stability, it is recommended to prepare solutions in a buffered system, typically in the neutral to slightly acidic pH range. Extreme pH conditions should be avoided unless experimentally required.
Q3: Is this compound sensitive to light?
A3: Yes, pyridin-4-ol and its derivatives are generally sensitive to light, especially UV radiation, which can induce photochemical degradation. Therefore, it is crucial to protect solutions from light by using amber vials or by working in a dark environment to prevent photolytic degradation.
Q4: What is the recommended storage condition for aqueous solutions of this compound?
A4: To minimize degradation, aqueous solutions should be stored at refrigerated temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent oxidation. For long-term storage, freezing the solution may be an option, but freeze-thaw stability should be evaluated. The solid compound should be stored in a dry, sealed place.
Q5: I am observing low aqueous solubility of this compound. How can I improve it?
A5: The planar and aromatic structure of the pyridine ring can lead to low aqueous solubility. To improve solubility, consider the following:
-
pH Adjustment: Since pyridinone derivatives can have basic properties, adjusting the pH to the slightly acidic range might help in forming a more soluble salt.
-
Co-solvents: Using water-miscible organic co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can enhance solubility. However, the effect of the co-solvent on the stability of the compound should be evaluated.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | 1. Degradation of the compound in solution.2. Presence of tautomers (pyridin-4-ol and pyridin-4(1H)-one) leading to multiple or broad peaks. | 1. Prepare fresh solutions before use.2. Control the pH of the mobile phase and sample solutions to favor one tautomeric form.3. Ensure consistent temperature and light exposure during sample preparation and analysis. |
| Rapid loss of compound potency in solution. | 1. Hydrolysis due to inappropriate pH.2. Oxidative degradation from dissolved oxygen or contaminants.3. Photodegradation from exposure to light.4. Elevated storage temperature. | 1. Use a buffered solution within the optimal pH range (neutral to slightly acidic).2. Degas solvents and consider adding antioxidants if oxidation is suspected.3. Store solutions in amber vials or protect them from light.4. Store solutions at 2-8 °C. |
| Appearance of unknown peaks in chromatograms over time. | 1. Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles.2. Use a validated stability-indicating analytical method. |
Data on Stability
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time | Assay (% Remaining) | Major Degradation Products (% Peak Area) |
| 0.1 M HCl at 60 °C | 24 h | 85.2 | DP1 (5.8%), DP2 (3.1%) |
| 0.1 M NaOH at 60 °C | 8 h | 70.5 | DP3 (15.2%), DP4 (8.9%) |
| 10% H₂O₂ at RT | 24 h | 90.1 | DP5 (4.5%) |
| Photostability (ICH Q1B) | 1.2 million lux hours | 95.8 | DP6 (2.1%) |
| Thermal (80 °C) | 48 h | 92.4 | DP1 (3.5%) |
DP = Degradation Product; RT = Room Temperature. This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation Study in Aqueous Solution
This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60 °C.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 10% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at 80 °C.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution. Neutralize the acidic and basic samples if necessary. Dilute with the mobile phase to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing a buffer like phosphate or formate, with UV detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products. The goal is to achieve 5-20% degradation of the active substance.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways for the compound.
Technical Support Center: pH-Dependent Iron Chelation of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the pH-dependent iron chelation of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one?
A1: The iron-chelating ability of hydroxypyridinones is critically dependent on the pH of the solution. These molecules are bidentate ligands that bind to ferric iron (Fe³⁺) in a 3:1 ratio, forming a stable octahedral complex. The binding occurs through the deprotonated hydroxyl and keto groups of the pyridinone ring. At lower pH values, the hydroxyl group is protonated, which significantly reduces the ligand's affinity for iron. As the pH increases, the hydroxyl group deprotonates, making the oxygen atom a much stronger Lewis base and thus a more effective chelator for the hard Lewis acid Fe³⁺.
Q2: Why is the pFe³⁺ value an important parameter for evaluating iron chelators?
A2: The pFe³⁺ value is the negative logarithm of the free ferric ion concentration in a solution containing a specific concentration of the chelator at a physiological pH of 7.4. A higher pFe³⁺ value indicates a stronger affinity of the chelator for iron under physiologically relevant conditions. It is a more practical measure of chelating efficiency in a biological context than the simple stability constant (log β) because it accounts for ligand protonation and the competitive effects of protons at a specific pH.
Q3: Can this compound chelate other metal ions?
A3: Hydroxypyridinones are known to have a high affinity and selectivity for ferric iron. However, they can also form complexes with other trivalent metal ions like aluminum (Al³⁺), as well as divalent metal ions such as copper (Cu²⁺) and zinc (Zn²⁺). The stability of these complexes is generally lower than that of the iron complex. When evaluating a new hydroxypyridinone derivative, it is crucial to assess its selectivity for iron over other biologically important metal ions to minimize potential off-target effects.
Q4: What is the expected stoichiometry of the iron complex with this compound?
A4: Based on the behavior of other 3-hydroxy-4-pyridinones, it is expected that three molecules of this compound will bind to one ferric ion, forming a neutral 3:1 (ligand:metal) complex. This stoichiometry is favored at or near physiological pH where the ligand is deprotonated.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no iron chelation observed by spectrophotometry. | 1. Incorrect pH: The solution pH may be too low, leading to protonation of the chelator and preventing iron binding. 2. Chelator Degradation: The compound may have degraded due to improper storage or handling. 3. Incorrect Wavelength: The spectrophotometer is not set to the wavelength of maximum absorbance (λmax) of the iron-ligand complex. | 1. Verify and Adjust pH: Use a calibrated pH meter to ensure the solution is at the optimal pH for chelation (typically neutral to slightly alkaline). Use appropriate buffers to maintain a stable pH. 2. Confirm Compound Integrity: Use a freshly prepared solution of the chelator. Verify its purity and integrity using techniques like NMR or mass spectrometry if degradation is suspected. 3. Determine λmax: Perform a wavelength scan of the iron-chelator complex to identify the λmax and use this wavelength for all subsequent measurements. |
| Precipitate formation during titration experiments. | 1. Low Solubility: The iron-chelator complex may have limited solubility in the chosen solvent system. 2. Hydrolysis of Ferric Iron: At neutral or higher pH, unbound Fe³⁺ can hydrolyze to form insoluble iron hydroxides. | 1. Modify Solvent System: If possible, add a co-solvent to increase the solubility of the complex. However, be mindful that this can affect the chelation equilibrium. 2. Maintain Excess Ligand: Ensure that the ligand is in molar excess relative to the iron concentration to prevent the presence of free Fe³⁺ that can hydrolyze. |
| Inconsistent or non-reproducible spectrophotometric readings. | 1. Instrument Instability: The spectrophotometer may not be properly warmed up or calibrated. 2. Cuvette Issues: Scratches, fingerprints, or improper placement of the cuvette in the light path can cause light scattering and erroneous readings. 3. Sample Inhomogeneity: The sample may not be well-mixed, or air bubbles may be present in the cuvette. | 1. Instrument Warm-up and Calibration: Allow the spectrophotometer to warm up according to the manufacturer's instructions. Use appropriate standards to calibrate the instrument. 2. Proper Cuvette Handling: Use clean, scratch-free cuvettes. Handle them by the frosted sides and ensure they are placed consistently in the sample holder. 3. Ensure Sample Homogeneity: Mix the sample thoroughly before measurement. Gently tap the cuvette to dislodge any air bubbles. |
| Difficulty in determining the endpoint of a potentiometric titration. | 1. Slow Reaction Kinetics: The binding of iron by the chelator may be slow, leading to a delayed pH response. 2. Electrode Fouling: The pH electrode may become coated with the ligand or its iron complex, leading to sluggish or inaccurate readings. | 1. Increase Equilibration Time: Allow sufficient time between titrant additions for the pH to stabilize. 2. Clean the Electrode: Regularly clean the pH electrode according to the manufacturer's instructions to ensure proper functioning. |
Quantitative Data
The following table summarizes key parameters for a representative 3-hydroxy-4-pyridinone iron chelator, Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), to provide a reference for the expected properties of this compound.
| Parameter | Value | Significance |
| pKa | 3.7, 9.8 | Represents the acidity of the protonated pyridinium nitrogen and the hydroxyl group, respectively. The deprotonation of the hydroxyl group (pKa ~9.8) is crucial for iron chelation. |
| log β₁₁₀ (FeL³⁺) | 11.5 | Stability constant for the 1:1 iron-ligand complex. |
| log β₁₂₀ (FeL₂⁺) | 22.3 | Stability constant for the 2:1 iron-ligand complex. |
| log β₁₃₀ (FeL₃) | 30.6 | Stability constant for the 3:1 iron-ligand complex. |
| pFe³⁺ | 20.6 | A measure of the chelator's effectiveness at sequestering iron at physiological pH (7.4). A higher value indicates greater chelating efficiency. |
Detailed Experimental Protocols
Protocol 1: Spectrophotometric Determination of Iron Chelation
This protocol allows for the determination of the stoichiometry and stability of the iron-chelator complex.
Materials:
-
This compound
-
Ferric chloride (FeCl₃) stock solution (standardized)
-
Buffer solutions (e.g., MES for pH 5-7, HEPES for pH 7-8)
-
UV-Vis Spectrophotometer
-
Calibrated pH meter
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or a buffer).
-
Prepare a series of working solutions with a fixed concentration of the chelator and varying concentrations of FeCl₃. Ensure the final solutions are in the desired buffer at a constant ionic strength.
-
-
Wavelength Scan:
-
Prepare a solution containing the chelator and a molar excess of FeCl₃ at the desired pH.
-
Scan the absorbance of the solution over a relevant wavelength range (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax) of the iron-chelator complex.
-
-
Spectrophotometric Titration:
-
Prepare a blank solution containing only the buffer.
-
Prepare a solution of the chelator at a known concentration in the buffer.
-
Place the chelator solution in a cuvette and measure its initial absorbance at the predetermined λmax.
-
Make sequential additions of the standardized FeCl₃ stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate.
-
Measure the absorbance at λmax after each addition.
-
-
Data Analysis:
-
Correct the absorbance readings for the dilution effect.
-
Plot the corrected absorbance versus the molar ratio of [Fe³⁺]/[Ligand].
-
The stoichiometry of the complex can be determined from the inflection point(s) of the titration curve.
-
The stability constants can be calculated from the titration data using appropriate software.[1]
-
Protocol 2: Determination of pKa by Potentiometric Titration
This protocol is used to determine the acid dissociation constants (pKa values) of the chelator.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized potassium hydroxide (KOH) solution (carbonate-free, e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Calibrated pH meter with a combination glass electrode
-
Autotitrator or manual titration setup
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water with a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
-
Titration:
-
Acidify the solution to a low pH (e.g., pH 2) with the standardized HCl solution to ensure the chelator is fully protonated.
-
Titrate the solution with the standardized KOH solution.
-
Record the pH of the solution after each incremental addition of the KOH solution.
-
Allow the pH reading to stabilize before each measurement.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of KOH added.
-
The pKa values can be determined from the titration curve. The pKa is equal to the pH at the half-equivalence points.
-
For more accurate results, use specialized software to analyze the titration data and refine the pKa values.
-
Visualizations
Caption: Experimental workflow for determining the pH-dependent iron chelation properties.
Caption: Logical relationship between pH, chelator protonation state, and iron binding efficiency.
References
preventing degradation of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one during experimental procedures.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the handling and use of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I observed a decrease in the purity of my compound over time, even when stored in the freezer. What could be the cause?
A1: Several factors could contribute to the degradation of this compound, even under cold storage. Pyridinone derivatives can be susceptible to slow degradation over extended periods. Potential causes include:
-
Inadequate Storage Conditions: Ensure the compound is stored in a tightly sealed, dry container at the recommended temperature of 0-8°C. The presence of moisture can facilitate hydrolytic degradation.
-
Exposure to Light: While less common in a freezer, repeated exposure to light during handling can initiate photodegradation. Use amber vials or wrap containers in aluminum foil for light-sensitive compounds.
-
Oxidation: The presence of air in the container can lead to slow oxidation. For long-term storage, consider purging the container with an inert gas like nitrogen or argon.
Q2: My experimental results are inconsistent. Could degradation of the compound during the experiment be a factor?
A2: Yes, degradation during an experiment is a common cause of inconsistent results. The stability of this compound can be influenced by the experimental conditions:
-
pH of the Solution: Pyridinone compounds can be susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis can increase significantly with changes in pH.[1] It is crucial to maintain the pH of your experimental solution within a stable range, ideally close to neutral, unless the experimental protocol requires otherwise.
-
Temperature: Elevated temperatures can accelerate thermal degradation.[2] If your experiment involves heating, minimize the duration and use the lowest effective temperature.
-
Presence of Oxidizing Agents: Reagents with oxidative potential can lead to the degradation of the pyridinone ring. If possible, substitute these with non-oxidizing alternatives or add antioxidants to your reaction mixture.
Q3: I have noticed a color change in my stock solution of this compound. What does this indicate?
A3: A color change in a solution is often an indicator of chemical degradation. The formation of degradation products can lead to the appearance of chromophores that absorb visible light. It is recommended to:
-
Perform a Purity Check: Use an analytical technique like HPLC to assess the purity of the solution and identify any degradation products.
-
Prepare Fresh Solutions: For critical experiments, it is best practice to prepare fresh solutions of the compound to ensure accuracy and reproducibility.
-
Investigate the Cause: Review your solution preparation and storage procedures to identify potential causes of degradation, such as exposure to light, incompatible solvents, or extreme pH.
Q4: How can I proactively prevent the degradation of this compound in my experiments?
A4: Proactive measures are key to maintaining the integrity of the compound. Consider the following:
-
Optimize Storage: Store the solid compound in a desiccator at 0-8°C, protected from light.
-
Use High-Purity Solvents: Solvents should be of high purity and free from peroxides or other oxidizing impurities.
-
Buffer Your Solutions: If working in an aqueous environment, use a suitable buffer to maintain a stable pH.
-
Work Efficiently: Minimize the time the compound is in solution and exposed to potentially harsh experimental conditions.
-
Conduct a Forced Degradation Study: To understand the stability of the compound under your specific experimental conditions, consider performing a forced degradation study.[3][4] This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and pathways.
Data Presentation
The following table summarizes illustrative quantitative data on the potential degradation of this compound under various stress conditions. This data is based on the known behavior of similar pyridinone compounds and should be used as a guideline for experimental design. Actual degradation rates should be determined empirically.
| Stress Condition | Reagent/Parameter | Temperature (°C) | Duration (hours) | Potential Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | 10 - 15 |
| Base Hydrolysis | 0.1 M NaOH | 60 | 24 | 15 - 25 |
| Oxidation | 3% H₂O₂ | 25 | 24 | 20 - 30 |
| Thermal | Dry Heat | 80 | 48 | 5 - 10 |
| Photolytic | UV Light (254 nm) | 25 | 12 | 10 - 20 |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
High-purity water and acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Photostability chamber
-
Oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in the solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (1 mg/mL) to UV light (e.g., 254 nm) in a photostability chamber for 12 hours.
-
Keep a control sample wrapped in aluminum foil in the same chamber.
-
At appropriate time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
Quantify the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.
-
Visualizations
The following diagrams illustrate key concepts related to the degradation and analysis of this compound.
References
Technical Support Center: Interference of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one and related hydroxypyridinone compounds in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a hydroxypyridinone derivative. Compounds with this scaffold are known for their metal-chelating properties and are being investigated for various therapeutic applications. However, the hydroxypyridinone ring system, a conjugated planar system, can lead to assay interference through several mechanisms, including autofluorescence, fluorescence quenching, and compound aggregation. These interferences can lead to false-positive or false-negative results, making it crucial to identify and mitigate them.
Q2: What are the primary mechanisms of assay interference to consider for this compound?
The main interference mechanisms associated with hydroxypyridinone-containing compounds are:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in fluorescence-based assays, leading to an artificially high signal (false positive).[1]
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted fluorescence of the reporter fluorophore, resulting in a decreased signal (false negative).
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester other assay components, leading to false inhibition.[2]
-
Luciferase Inhibition: Compounds with similar structural motifs have been shown to directly inhibit luciferase enzymes, a common reporter in many cell-based assays.[3][4]
-
Redox Activity and Chemical Reactivity: Although less characterized for this specific compound, related structures found in phytochemicals can be redox-active or chemically reactive, leading to non-specific interactions with assay components.[5]
Q3: My compound shows activity in multiple, unrelated assays. Could this be due to interference?
Yes, promiscuous activity across multiple, unrelated assays is a hallmark of Pan-Assay Interference Compounds (PAINS). This behavior is often due to non-specific mechanisms like aggregation or reactivity rather than specific binding to the intended target. If you observe this pattern with this compound, it is highly recommended to perform the troubleshooting experiments outlined in this guide.
Q4: How can I proactively identify potential interference from this compound?
Before starting a large-scale screening campaign, it is advisable to perform a set of preliminary interference assays. These include checking for the compound's autofluorescence at the assay's wavelengths, assessing its potential to aggregate using a detergent-based assay, and running a counterscreen against the reporter enzyme (e.g., luciferase) if applicable.
Troubleshooting Guides
Issue 1: Suspected Autofluorescence or Fluorescence Quenching
Symptoms:
-
Unexpectedly high background fluorescence in wells containing the compound.
-
A dose-dependent increase in signal in the absence of the biological target.
-
A lower-than-expected signal in a fluorescence-based assay.
Troubleshooting Steps:
-
Perform a Spectral Scan: Measure the excitation and emission spectra of this compound to determine if it overlaps with your assay's fluorophore.
-
Run a Compound-Only Control: Measure the fluorescence of the compound in the assay buffer at various concentrations without the assay's fluorescent reporter.
-
Perform a Quenching Assay: Incubate a fixed concentration of your fluorophore with increasing concentrations of the compound and measure the fluorescence. A dose-dependent decrease in signal indicates quenching.
Data Presentation: Representative Autofluorescence Data
| Compound Concentration (µM) | Fluorescence Intensity (RFU) at Ex/Em 485/520 nm |
| 0 (Buffer) | 50 |
| 1 | 250 |
| 5 | 1200 |
| 10 | 3500 |
| 25 | 8000 |
| 50 | 15000 |
Note: This is representative data. Actual values will depend on the specific compound, buffer, and instrument settings.
Issue 2: Suspected Compound Aggregation
Symptoms:
-
A steep dose-response curve.
-
Inhibition is observed in multiple, unrelated enzyme assays.
-
The inhibitory effect is sensitive to the presence of detergents.
Troubleshooting Steps:
-
Detergent-Based Assay: Re-run the dose-response experiment in the presence of a non-ionic detergent, such as 0.01% Triton X-100. A significant rightward shift in the IC50 value suggests aggregation-based inhibition.[2]
-
Vary Enzyme Concentration: Aggregation-based inhibition is often sensitive to the enzyme concentration. Rerunning the assay with a higher enzyme concentration may overcome the inhibitory effect.
Data Presentation: Representative IC50 Shift Data for an Aggregating Compound
| Assay Condition | IC50 (µM) | Fold Shift |
| Standard Buffer | 5 | - |
| + 0.01% Triton X-100 | > 50 | > 10 |
Issue 3: Suspected Luciferase Inhibition
Symptoms:
-
Inhibition is observed in a luciferase reporter-gene assay.
-
The compound shows no activity in an orthogonal assay that measures the same biological endpoint but uses a different reporter system.
Troubleshooting Steps:
-
Run a Luciferase Counterscreen: Test the compound's ability to directly inhibit purified luciferase enzyme in a cell-free assay.
-
Use an Orthogonal Reporter: Validate your primary screen hits using an assay with a different reporter, such as a fluorescent protein or a beta-lactamase reporter.
Data Presentation: Representative Luciferase Inhibition Data
| Compound | Target | IC50 (µM) |
| This compound | Firefly Luciferase | > 50 (Hypothetical) |
| Biochanin A | Firefly Luciferase | 0.64[6] |
| Resveratrol | Firefly Luciferase | 4.94[6] |
| Formononetin | Firefly Luciferase | 3.88[6] |
Experimental Protocols
Protocol 1: Assessment of Compound Autofluorescence
Objective: To determine if this compound is autofluorescent at the excitation and emission wavelengths of the primary assay.
Materials:
-
This compound
-
Assay buffer
-
Black, clear-bottom microplates (96- or 384-well)
-
Fluorescence microplate reader
Methodology:
-
Prepare a 2-fold serial dilution of the compound in assay buffer, starting from the highest concentration used in the primary assay.
-
Add the compound dilutions to the wells of the microplate. Include wells with assay buffer only as a negative control.
-
Place the plate in the fluorescence reader.
-
Set the excitation and emission wavelengths to match those of your primary assay.
-
Measure the fluorescence intensity in each well.
-
Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Detergent-Based Assay for Compound Aggregation
Objective: To determine if the observed inhibitory activity of the compound is due to aggregation.
Materials:
-
This compound
-
All components of the primary biochemical assay (enzyme, substrate, etc.)
-
Standard assay buffer
-
Assay buffer containing 0.02% (w/v) Triton X-100
-
Microplates suitable for the primary assay
-
Plate reader for signal detection
Methodology:
-
Prepare two sets of serial dilutions of the compound: one in standard assay buffer and one in assay buffer containing 0.02% Triton X-100. The final concentration of Triton X-100 in the assay will be 0.01%.
-
Perform the primary biochemical assay in parallel with both sets of compound dilutions.
-
Measure the assay signal and calculate the percent inhibition for each compound concentration under both conditions.
-
Plot the dose-response curves and determine the IC50 values for both the standard and detergent-containing conditions.
-
A significant rightward shift (e.g., >3-fold) in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.[2]
Protocol 3: Cell-Free Luciferase Inhibition Counterscreen
Objective: To determine if the compound directly inhibits firefly luciferase.
Materials:
-
This compound
-
Recombinant firefly luciferase
-
Luciferase assay buffer
-
D-luciferin substrate
-
ATP
-
Opaque white microplates (96- or 384-well)
-
Luminometer
Methodology:
-
Prepare a serial dilution of the compound in the luciferase assay buffer.
-
Add the compound dilutions to the wells of the microplate. Include wells with buffer only as a negative control and a known luciferase inhibitor (e.g., resveratrol) as a positive control.
-
Add recombinant firefly luciferase to all wells except the no-enzyme control.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the luminescent reaction by adding a solution containing D-luciferin and ATP.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for hits from biochemical assays.
Caption: Mechanism of aggregation-based enzyme inhibition.
Caption: Mechanisms of fluorescence interference by a compound.
References
- 1. Hydroxypyridinone based chelators: a molecular tool for fluorescence sensing and sensitization - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00346A [pubs.rsc.org]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A basis for reduced chemical library inhibition of firefly luciferase obtained from directed evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]
troubleshooting low efficacy of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low in vivo efficacy of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment with this compound showed low efficacy. What are the potential primary causes?
Low in vivo efficacy of a compound can stem from several factors, broadly categorized as issues related to the compound's properties, the formulation, or the experimental design. For this compound, a pyridinone derivative, key areas to investigate include:
-
Poor Bioavailability: The compound may not be reaching the systemic circulation in sufficient concentrations. This can be due to poor absorption from the administration site, significant first-pass metabolism, or rapid excretion.[1][2][3]
-
Inadequate Formulation: The formulation may not be suitable for the chosen route of administration, leading to poor solubility, instability, or premature degradation of the compound.[4][5][6]
-
Suboptimal Pharmacokinetics: The compound might have a very short half-life in the body, being metabolized and cleared before it can exert its therapeutic effect.[7]
-
Incorrect Dosing or Administration Route: The dose might be too low to achieve a therapeutic concentration at the target site, or the administration route may not be optimal for this specific compound.[8][9]
-
Compound Instability: The compound may be unstable under physiological conditions, degrading before it can reach its target.
Q2: How can I troubleshoot the poor solubility of this compound for in vivo studies?
Poor aqueous solubility is a common challenge for small molecule inhibitors.[10] If you suspect solubility is the issue, consider the following troubleshooting steps:
-
Visual Inspection: Check your dosing solution for any signs of precipitation, such as cloudiness or solid particles.[10]
-
Solvent Selection: While DMSO is a common solvent for stock solutions, its final concentration in the dosing vehicle should typically be below 10% for animal studies to avoid toxicity. Explore the use of co-solvents and solubility-enhancing excipients.
-
Formulation Strategies:
-
pH Adjustment: Evaluate the pH-solubility profile of your compound. Adjusting the pH of the vehicle might improve solubility.
-
Use of Excipients: Employ solubility enhancers such as cyclodextrins (e.g., HP-β-CD), surfactants (e.g., Tween 80, Cremophor EL), or polymers (e.g., PEG 400).[6]
-
Lipid-Based Formulations: For oral administration, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to improve absorption.[6]
-
Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the surface area and dissolution rate.[5]
-
Q3: What are the recommended routes of administration for this compound, and how do they impact bioavailability?
The choice of administration route is critical and depends on the compound's properties and the therapeutic goal.[11]
-
Intravenous (IV) Injection: This route ensures 100% bioavailability as the compound is delivered directly into the systemic circulation, bypassing absorption barriers and first-pass metabolism.[2][3] It is often used in initial in vivo studies to confirm the compound's intrinsic activity.
-
Oral (PO) Gavage: This is the most common and convenient route. However, oral bioavailability can be limited by poor absorption in the gastrointestinal tract and extensive first-pass metabolism in the liver.[1][3] For pyridinone derivatives, oral bioavailability can be variable.[12][13]
-
Intraperitoneal (IP) Injection: This route can offer rapid absorption into the systemic circulation, often with higher bioavailability than oral administration as it partially avoids first-pass metabolism.
-
Subcutaneous (SC) Injection: This route provides slower and more sustained absorption compared to IV or IP routes.
If you are observing low efficacy with oral administration, it is advisable to conduct a pilot pharmacokinetic study comparing oral and intravenous routes to determine the absolute bioavailability.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Efficacy
This guide provides a systematic approach to identifying the root cause of low in vivo efficacy.
Step 1: Verify Compound Identity and Purity
-
Action: Confirm the identity and purity of your batch of this compound using methods like NMR, LC-MS, and HPLC.
-
Rationale: Impurities can interfere with the compound's activity or cause unexpected toxicity.
Step 2: Assess Compound Stability
-
Action: Evaluate the stability of the compound in the dosing vehicle over the duration of the experiment and under physiological conditions (pH, temperature).
-
Rationale: Degradation of the compound will lead to a lower effective dose being administered.
Step 3: Evaluate Formulation and Solubility
-
Action: Prepare the dosing formulation and visually inspect for precipitation. Determine the compound's solubility in the chosen vehicle.
-
Rationale: Poor solubility can drastically reduce the amount of compound available for absorption.[14]
Step 4: Conduct a Pilot Pharmacokinetic (PK) Study
-
Action: Administer the compound via both intravenous (IV) and the intended experimental route (e.g., oral) to a small group of animals. Collect blood samples at multiple time points and measure the plasma concentration of the compound.
-
Rationale: A PK study will provide crucial data on absorption, distribution, metabolism, and excretion (ADME), including bioavailability and half-life.
Guide 2: Improving Bioavailability and Efficacy
Based on the findings from the diagnostic guide, the following strategies can be employed to enhance in vivo efficacy.
| Problem Identified | Recommended Strategy | Experimental Protocol |
| Low Oral Bioavailability | Switch to a parenteral route of administration (IV or IP) for initial efficacy studies. | See Protocol 1: Intravenous Administration |
| Develop an improved oral formulation. | See Protocol 2: Oral Formulation Development | |
| Short Half-Life | Increase dosing frequency or use a continuous infusion method. | - |
| Consider formulating for sustained release. | - | |
| Poor Solubility | Utilize solubility-enhancing excipients (e.g., cyclodextrins, co-solvents). | See Protocol 2: Oral Formulation Development |
| Prepare a nanosuspension of the compound. | - |
Experimental Protocols
Protocol 1: Intravenous Administration
Objective: To administer this compound intravenously to achieve 100% bioavailability.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline)
-
Sterile syringes and needles
-
Animal model (e.g., mice or rats)
Procedure:
-
Prepare a stock solution of the compound in DMSO.
-
Slowly add the stock solution to the Solutol HS 15 while vortexing.
-
Add saline to the mixture to reach the final desired concentration. The final DMSO concentration should be kept low (e.g., <5%).
-
Warm the final formulation to 37°C to ensure complete dissolution.
-
Administer the formulation to the animals via tail vein injection. The injection volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for mice).
Protocol 2: Oral Formulation Development
Objective: To prepare a formulation of this compound with enhanced solubility for oral administration.
Materials:
-
This compound
-
Solubility enhancers (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), PEG 400, Tween 80)
-
Vehicle (e.g., water, saline, or a buffer)
-
Oral gavage needles
Procedure for a Cyclodextrin-based Formulation:
-
Prepare a solution of HP-β-CD in water (e.g., 20% w/v).
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring.
-
Continue stirring at room temperature for several hours or overnight to allow for complexation.
-
Visually inspect for complete dissolution. If needed, the solution can be gently warmed.
-
Administer the formulation to the animals using an oral gavage needle at a suitable volume (e.g., 10 mL/kg for mice).
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6323-21-3 | [15][16][17] |
| Molecular Formula | C₇H₉NO₃ | [16] |
| Molecular Weight | 155.15 g/mol | [16] |
| Appearance | Yellowish-brown solid | [15] |
Table 2: Example Pharmacokinetic Parameters of a Pyridinone Derivative
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 5 mg/kg | 20 mg/kg |
| Cmax (ng/mL) | 1500 | 450 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng*h/mL) | 2500 | 1250 |
| Half-life (h) | 2.5 | 2.7 |
| Bioavailability (%) | 100 | 12.5 |
Note: This table presents illustrative data for a hypothetical pyridinone derivative to demonstrate the differences between IV and PO administration. Actual values for this compound would need to be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for low in vivo efficacy.
Caption: Factors influencing the in vivo efficacy of a drug.
References
- 1. fiveable.me [fiveable.me]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. upm-inc.com [upm-inc.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What factors influence drug half-life in vivo? [synapse.patsnap.com]
- 8. 3. Factors Contributing to Drug Effect – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 9. Route of administration - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Video: Biopharmaceutical Factors Influencing Drug Product Design: Overview [jove.com]
- 12. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 13. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. leapchem.com [leapchem.com]
- 16. 2-(hydroxymethyl)-5-methoxypyridin-4-ol CAS#: 62885-42-1 [chemicalbook.com]
- 17. This compound - CAS:6323-21-3 - 阿镁生物 [amaybio.com]
Technical Support Center: Enhancing the Bioavailability of Hydroxypyridinone-Based Chelators
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of hydroxypyridinone-based chelators, with a specific focus on improving their oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of hydroxypyridinone-based chelators?
A1: The oral bioavailability of hydroxypyridinone-based chelators is primarily influenced by three main factors:
-
Low Aqueous Solubility: Many hydroxypyridinone derivatives exhibit poor solubility in gastrointestinal fluids, which is a prerequisite for absorption. This is a common challenge for compounds classified as Biopharmaceutical Classification System (BCS) Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).
-
Low Intestinal Permeability: The ability of the chelator to pass through the intestinal epithelium into the bloodstream can be limited. This may be due to the molecule's physicochemical properties, such as high polarity or large size.
-
Extensive First-Pass Metabolism: After absorption, the chelator may be significantly metabolized by enzymes in the gut wall or liver before it reaches systemic circulation. A major metabolic pathway for some hydroxypyridinones, like deferiprone, is glucuronidation of the 3-hydroxyl group, which is crucial for iron chelation. This results in the formation of an inactive metabolite.[1]
Q2: How can I predict the potential for poor oral bioavailability early in the development of a new hydroxypyridinone chelator?
A2: Early prediction of bioavailability issues is crucial. A combination of in silico and in vitro models is recommended:
-
In Silico Modeling: Computational tools can predict physicochemical properties like solubility, lipophilicity (LogP), and potential for P-glycoprotein (P-gp) interaction.
-
In Vitro Solubility Assays: Determine the equilibrium solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
In Vitro Permeability Assays: The Caco-2 cell permeability assay is a widely used and accepted model to predict human intestinal absorption and identify potential substrates for efflux transporters like P-gp.[2][3]
Q3: What are the common analytical techniques used to quantify hydroxypyridinone chelators in biological samples for bioavailability studies?
A3: High-Performance Liquid Chromatography (HPLC) coupled with either ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection is the most common and reliable method.[2][4]
-
HPLC-UV: Suitable for initial studies and when high sensitivity is not required.
-
LC-MS/MS: Offers high sensitivity and selectivity, making it the gold standard for quantifying low concentrations of chelators and their metabolites in complex biological matrices like plasma and urine.[2] A simple sample preparation method often involves protein precipitation with trichloroacetic acid.[4]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the development of hydroxypyridinone-based chelators with suboptimal oral bioavailability.
Problem 1: Low Aqueous Solubility
Symptoms:
-
Poor dissolution of the compound in aqueous buffers.
-
Inconsistent results in in vitro assays.
-
Low exposure in vivo despite good permeability characteristics.
Troubleshooting Workflow:
Caption: Workflow for addressing low aqueous solubility of hydroxypyridinone chelators.
Problem 2: Low Intestinal Permeability
Symptoms:
-
Low apparent permeability coefficient (Papp) in Caco-2 assays.
-
High efflux ratio in bidirectional Caco-2 assays, suggesting the involvement of efflux transporters like P-glycoprotein (P-gp).
-
Low in vivo absorption despite good aqueous solubility.
Troubleshooting Workflow:
Caption: Workflow for addressing low intestinal permeability of hydroxypyridinone chelators.
Problem 3: Extensive First-Pass Metabolism
Symptoms:
-
High in vitro clearance in liver microsome or hepatocyte stability assays.
-
Low oral bioavailability despite good solubility and permeability.
-
High levels of metabolites (e.g., glucuronide conjugates) in plasma and urine after oral administration.
Troubleshooting Workflow:
Caption: Workflow for addressing extensive first-pass metabolism of hydroxypyridinone chelators.
Data Presentation: Comparison of Oral Bioavailability
The following table summarizes publicly available oral bioavailability data for selected hydroxypyridinone-based chelators.
| Chelator | Species | Oral Bioavailability (%) | Key Findings | Reference |
| Deferiprone (L1) | Human | ~85-90% | Rapidly absorbed, but also rapidly metabolized to a non-chelating glucuronide. | [5] |
| Deferiprone (L1) | Pigeon | 44% | Acceptable oral absorption with a longer half-life than in mammals. | [6] |
| CP502 | Rat | ~100% | Favorable pharmacokinetic and metabolic profiles. | [4] |
| CP94 | Rat | ~53% | Linear pharmacokinetics. | |
| 5-LIO(Me-3,2-HOPO) | Rat | Low | The use of salt co-formers did not improve oral bioavailability. | [2] |
| 3,4,3-LI(1,2-HOPO) | Rat | Low | The use of salt co-formers did not improve oral bioavailability. | [2] |
| CN128 | - | - | Designed to reduce glucuronidation by introducing a sacrificial site. |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of hydroxypyridinone chelators.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® permeable supports (e.g., 12- or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Analytical instrumentation (LC-MS/MS)
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM at 37°C and 5% CO2.
-
Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-28 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.[2]
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²) to ensure tight junction integrity.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.
-
-
Transport Experiment (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A→B) Transport: Add the test compound solution (in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
Basolateral to Apical (B→A) Transport: Add the test compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration of the drug in the donor compartment (µmol/mL)
-
-
Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests that the compound is a substrate for active efflux transporters.[3]
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for determining the oral bioavailability of a hydroxypyridinone chelator in a rat model.
Objective: To determine the pharmacokinetic parameters, including oral bioavailability (F%), of a test compound after intravenous and oral administration to rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 250-300 g)
-
Test compound formulated for intravenous (e.g., in saline) and oral (e.g., in water or a suitable vehicle) administration
-
Cannulas for intravenous administration and blood sampling (e.g., jugular vein)
-
Blood collection tubes (e.g., containing an anticoagulant like heparin)
-
Metabolic cages for urine and feces collection (optional)
-
Analytical instrumentation (LC-MS/MS)
Methodology:
-
Animal Preparation and Dosing:
-
Acclimatize rats to the housing conditions.
-
Fast the animals overnight before dosing.
-
For intravenous administration, administer the test compound solution via a cannulated vein (e.g., jugular vein) at a specific dose.
-
For oral administration, administer the test compound formulation by oral gavage at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) from a cannulated vein or via another appropriate method (e.g., tail vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).[7]
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the test compound versus time for both intravenous and oral administration routes.
-
Calculate pharmacokinetic parameters using non-compartmental analysis, including:
-
Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for the oral dose.
-
Elimination half-life (t1/2).
-
Clearance (CL) and volume of distribution (Vd) for the intravenous dose.
-
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. HPLC quantitation of a very hydrophilic 3-hydroxypyridin-4-one chelator using a simple separation procedure and the baseline file subtraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic studies in humans with the oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic disposition of the oral iron chelator deferiprone in the domestic pigeon (Columba livia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
Technical Support Center: Synthesis of Substituted Hydroxypyridinones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted hydroxypyridinones (HOPOs).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of substituted hydroxypyridinones, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low yield in the conversion of pyranones to N-substituted 3-hydroxy-4-pyridinones.
-
Question: I am attempting to synthesize an N-substituted 3-hydroxy-4-pyridinone by reacting a pyranone (e.g., maltol or kojic acid derivative) with a primary amine, but my yields are very low. What could be the cause and how can I improve it?
-
Answer: Low yields in this reaction are a common challenge, often attributed to several factors:
-
Steric Hindrance: Larger, bulkier primary amines can significantly reduce reaction yields, sometimes to less than 10%.[1][2] The nucleophilic attack of the amine on the pyranone ring is sterically hindered.
-
Competing Nucleophile: If the 3-hydroxyl group of the pyranone is unprotected, it can deprotonate under basic conditions and act as a competing nucleophile, leading to side reactions and consumption of the starting material.[1][2]
-
Reaction Conditions: The choice of solvent and temperature can impact the reaction efficiency.
Troubleshooting Steps:
-
Protect the 3-Hydroxyl Group: The most effective strategy is to protect the 3-hydroxyl group of the pyranone, commonly with a benzyl group.[3][4] This prevents its interference in the reaction. The benzyl group can be later removed by catalytic hydrogenation.
-
Optimize Reaction Conditions: Experiment with different solvents. While water is sometimes used, other solvents like methanol or ethanol can be effective.[2] Refluxing the reaction mixture is a common practice.
-
Use Excess Amine: Employing an excess of the primary amine can help drive the reaction forward.[1]
-
Consider a One-Step vs. Three-Step Synthesis: While a one-step reaction with an unprotected pyranone is simpler and less expensive, a three-step pathway involving protection of the hydroxyl group, reaction with the amine, and subsequent deprotection often results in higher overall yields, especially for more complex substrates.[1][2]
-
Issue 2: Difficulty in removing the benzyl protecting group from the hydroxyl function.
-
Question: I am struggling with the deprotection of the benzyl group from my hydroxypyridinone. The catalytic hydrogenation is slow, incomplete, or leads to undesired side products. What can I do?
-
Answer: Benzyl group removal via hydrogenation can be challenging due to catalyst poisoning or side reactions.
Troubleshooting Steps:
-
Catalyst Selection and Handling:
-
Use a fresh, high-quality Palladium on carbon (Pd/C) catalyst. The catalyst activity can degrade over time.
-
Ensure the catalyst is not poisoned by sulfur- or halogen-containing impurities in the substrate or solvent. Pre-treating the substrate with a scavenger resin may be necessary.
-
-
Reaction Conditions:
-
Solvent: Acidic conditions are often employed for this deprotection.[5] A common solvent system is methanol or ethanol with the addition of hydrochloric acid.
-
Hydrogen Pressure: Ensure an adequate pressure of hydrogen gas is maintained throughout the reaction.
-
Temperature: Gently warming the reaction mixture may improve the reaction rate, but be cautious of potential side reactions.
-
-
Alternative Deprotection Methods: If hydrogenation is not effective, consider alternative methods for benzyl group cleavage:
-
Harsh Acidic Conditions: Reagents like 0.1 M BBr3 in DCM, 10% HBr in AcOH, or 1 M BCl3 in DCM have been used, although these are harsh conditions.[6]
-
Friendlier Protocol: A proposed milder protocol involves the addition of trifluoromethanesulfonic acid (TFMSA) to the cleavage cocktail during global deprotection, especially in solid-phase peptide synthesis.[6]
-
-
Issue 3: Poor yield and/or side product formation during the synthesis of 1-hydroxy-2-pyridinones from 2-pyrones.
-
Question: My synthesis of a 1-hydroxy-2-pyridinone from the corresponding 2-pyrone and hydroxylamine results in low yields and the formation of impurities. How can I optimize this reaction?
-
Answer: This reaction involves the replacement of the ring oxygen of the 2-pyrone with an N-OH group and can be sensitive to the reaction conditions.[7][8]
Troubleshooting Steps:
-
Choice of Base: The original methods often used expensive and difficult-to-remove aminopyridines or imidazoles as bases.[8] A more efficient and cost-effective approach is to use alkali metal carbonates or bicarbonates (e.g., sodium carbonate, potassium bicarbonate) in at least an equimolar amount with respect to the hydroxylammonium salt.[7][8][9]
-
Reaction Additives: The addition of a distillable, filterable, or extractable acid, such as trifluoroacetic acid, in catalytic amounts (0.01 to 20 equivalents) can improve the reaction.[7]
-
Temperature Control: The reaction is typically carried out at temperatures between 50°C and 120°C, with a preferred range of 60°C to 105°C.[7] Careful control of the temperature is crucial to minimize side product formation.
-
Work-up and Purification: After the reaction, the inorganic salts and any acid additives need to be removed. The product can be isolated directly or as a salt of an organic base, such as an ethanolamine salt, which can facilitate purification by crystallization.[7][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for producing different isomers of substituted hydroxypyridinones?
A1: The synthetic approach largely depends on the desired isomer:
-
1,2-HOPOs: 4-substituted derivatives can be prepared from 2-chloropyridine-N-oxide, while 6-substituted versions can be synthesized from 2,6-dibromopyridine.[10][11] A common method also involves the reaction of 2-pyrones with hydroxylamine.[7][8]
-
3,2-HOPOs: These are often synthesized starting from 2,3-dihydroxypyridine.[10][11] The Mannich reaction can be used to introduce substituents at the 4, 5, and 6 positions.[10][11]
-
3,4-HOPOs: A prevalent method is the conversion of 3-hydroxy-4-pyranones (like maltol or kojic acid derivatives) by reaction with primary amines.[3] N-substitution can be achieved through double Michael addition, while substitutions at other ring positions can be accomplished using reactions like the Mannich reaction, aldol reaction, or oxidation.[10]
Q2: Why is the choice of protecting group for the hydroxyl function important?
A2: The hydroxyl group in hydroxypyridinones is reactive and can interfere with various synthetic steps. Protecting this group is crucial to:
-
Prevent Unwanted Reactions: It prevents the hydroxyl group from acting as a nucleophile in reactions like the conversion of pyranones to pyridinones.[1][2]
-
Enable Specific Functionalization: Protection allows for selective modification of other parts of the molecule.
-
Improve Solubility and Handling: Protected intermediates can sometimes be easier to handle and purify.
The benzyl group is a common choice due to its relative stability and the availability of established deprotection methods, primarily catalytic hydrogenation.[4][12] However, the selection of a protecting group should always consider its compatibility with other functional groups in the molecule and the conditions of subsequent reaction steps (orthogonal protection strategy).[12]
Q3: What are the typical challenges in the purification of substituted hydroxypyridinones?
A3: Purification can be challenging due to:
-
Polarity: The hydroxyl and carbonyl groups make these compounds quite polar, which can lead to issues with chromatographic separation, such as peak tailing.
-
Metal Chelation: Hydroxypyridinones are potent metal chelators. Trace amounts of metal ions in solvents, on glassware, or on chromatography media can lead to the formation of metal complexes, causing peak broadening, shifting retention times, or even the appearance of multiple peaks for a single compound.[6]
-
Solubility: Solubility can be an issue, especially for compounds with high lipophilicity, which may require specific solvent systems for purification.[1]
-
Byproduct Removal: Closely related impurities from side reactions can be difficult to separate from the desired product.
To mitigate these issues, using metal-free solvents and glassware, or adding a strong chelating agent like EDTA to the mobile phase during chromatography can be beneficial.
Quantitative Data Summary
Table 1: Influence of Amine Structure on the Yield of N-Substituted 3-Hydroxy-4-Pyridinone Synthesis from Unprotected Pyranones
| Primary Amine | Yield (%) | Reference |
| Small alkyl amines | ~30 | [2] |
| Bulky alkyl amines | < 10 | [1][2] |
Table 2: Comparison of Synthetic Pathways for 1-ethyl-2-methyl-3-hydroxypyridin-4-one
| Synthetic Pathway | Overall Yield (%) | Key Features | Reference |
| Single-step (from unprotected maltol) | 30 | Simpler, less expensive | [2] |
| Three-step (with benzyl protection) | 45 | Higher yield, more robust | [2] |
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted 3-Hydroxy-4-Pyridinones from a Benzyl-Protected Pyranone
-
Protection of the Pyranone: Dissolve the starting pyranone (e.g., maltol) in a suitable solvent (e.g., ethanol). Add a base (e.g., sodium hydroxide) followed by benzyl chloride. Heat the mixture to reflux for several hours. After cooling, the product, 3-benzyloxy-2-methyl-4-pyranone, can be isolated by filtration or extraction.
-
Reaction with Primary Amine: Dissolve the benzyl-protected pyranone in a suitable solvent (e.g., ethanol). Add the desired primary amine. Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS). The resulting N-substituted 3-benzyloxy-4-pyridinone can be purified by crystallization or column chromatography.
-
Deprotection: Dissolve the protected pyridinone in an appropriate solvent (e.g., methanol) and add a catalytic amount of Pd/C (10 mol%). Add hydrochloric acid. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete. Filter the catalyst through Celite and concentrate the filtrate to obtain the final N-substituted 3-hydroxy-4-pyridinone hydrochloride salt.[2][3][5]
Protocol 2: Improved Synthesis of 1-Hydroxy-2-Pyridones from 2-Pyrones
-
Reaction Setup: In a reaction vessel, mix the 2-pyrone, hydroxylammonium salt (e.g., hydroxylamine hydrochloride), an alkali metal carbonate or bicarbonate (e.g., sodium carbonate, in at least equimolar amount to the hydroxylammonium salt), and a catalytic amount of trifluoroacetic acid.
-
Reaction: Heat the resulting slurry to a temperature between 60°C and 105°C. Monitor the reaction progress by TLC or LC-MS until the starting 2-pyrone is consumed.
-
Work-up and Isolation: After cooling, remove the inorganic salts by filtration. The trifluoroacetic acid can be removed by distillation under reduced pressure. The crude 1-hydroxy-2-pyridone can be purified by recrystallization or column chromatography. Alternatively, dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and add an organic base like ethanolamine to form a crystalline salt, which can be easily purified by filtration. The free hydroxypyridinone can be regenerated by treatment with acid.[7][9]
Visualizations
Caption: Three-step synthesis of N-substituted 3-hydroxy-4-pyridinones.
Caption: Troubleshooting logic for low yield in 3,4-HOPO synthesis.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 5. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5756749A - Process for the preparation of 1-hydroxy-2-pyridones - Google Patents [patents.google.com]
- 8. US4916228A - Process for the preparation of 1-hydroxy-2-pyridones - Google Patents [patents.google.com]
- 9. EP0255689A2 - Process for the preparation of 1-hydroxy-2-pyridinones - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Overcoming Solubility Challenges of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a pyridinone derivative known for its potent metal-chelating, particularly iron-chelating, and antioxidant properties. These characteristics make it a compound of interest for studying cellular processes involving metal ions and oxidative stress. However, like many small molecules, it can exhibit poor aqueous solubility, which poses a significant challenge for in vitro studies. Inadequate solubility can lead to compound precipitation in cell culture media, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the initial steps I should take if I observe precipitation of the compound in my cell culture medium?
A2: If you observe precipitation, the first step is to visually inspect the stock solution and the final dilution in the culture medium under a microscope. This can help confirm that the precipitate is indeed the compound. Subsequently, you should review your dilution protocol to ensure no errors were made. If the protocol is correct, it is likely a solubility issue that needs to be addressed using the methods outlined in this guide.
Q3: Are there any common solvents that can be used to prepare a stock solution of this compound?
A3: Yes, organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare high-concentration stock solutions of poorly water-soluble compounds. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells being used. Typically, the final DMSO or ethanol concentration should be kept below 0.5% (v/v), but the tolerance can vary between cell lines.
Q4: How can I determine the maximum soluble concentration of the compound in my experimental system?
A4: A simple method is to prepare a series of dilutions of your compound in the final experimental medium. After a short incubation period, visually inspect for any signs of precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Troubleshooting Guide
This guide provides systematic approaches to overcome the solubility limitations of this compound for your in vitro experiments.
Issue 1: Compound precipitates upon dilution of the stock solution into aqueous buffer or cell culture medium.
Cause: The aqueous environment of the buffer or medium cannot maintain the compound in solution at the desired concentration.
Solutions:
-
Co-solvents: Prepare the final dilution in a medium containing a small percentage of a water-miscible organic solvent.
-
pH Adjustment: Modify the pH of the final solution to a range where the compound is more soluble.
-
Use of Solubilizing Agents: Incorporate surfactants or cyclodextrins into the formulation to enhance solubility.
Issue 2: The required concentration for the in vitro assay is higher than the known aqueous solubility of the compound.
Cause: The intrinsic properties of the compound limit its solubility in water-based systems.
Solutions:
-
Solid Dispersions: Prepare a solid dispersion of the compound with a hydrophilic carrier.
-
Lipid-Based Formulations: Formulate the compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS).
-
Particle Size Reduction: Decrease the particle size of the compound to increase its surface area and dissolution rate.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively available in public literature, the following table provides a general guideline for the expected solubility of pyridinone derivatives in common solvents. It is highly recommended to experimentally determine the solubility for your specific experimental conditions.
| Solvent | Predicted Solubility of Pyridinone Derivatives | Rationale for Prediction |
| Non-Polar Solvents | ||
| Hexane | Low | The polarity introduced by the pyridine nitrogen and hydroxyl/methoxy groups limits solubility in highly non-polar solvents. |
| Toluene | Moderate to High | The aromatic nature of toluene can have favorable interactions with the pyridine ring. |
| Polar Aprotic Solvents | ||
| Dichloromethane (DCM) | High | Often a good solvent for pyridine derivatives. |
| Tetrahydrofuran (THF) | High | The ether oxygen and its polarity make it a suitable solvent. |
| Ethyl Acetate | Moderate to High | A moderately polar solvent that can dissolve a range of compounds. |
| Acetone | High | A polar aprotic solvent capable of dissolving many organic compounds. |
| Acetonitrile | Moderate to High | Its polarity allows for good solvation of polar molecules. |
| N,N-Dimethylformamide (DMF) | High | A highly polar aprotic solvent with excellent solvating properties. |
| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent known for its ability to dissolve a wide range of poorly soluble compounds. |
| Polar Protic Solvents | ||
| Water | Low | The overall molecule may still have significant non-polar character, limiting aqueous solubility. |
| Methanol | Moderate to High | The hydroxyl group and polarity make it a good solvent for many organic compounds. |
| Ethanol | Moderate to High | Similar to methanol, it is a good general-purpose polar protic solvent. |
| Isopropanol | Moderate | Less polar than methanol and ethanol, which may slightly reduce solubility. |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Working Solution Preparation: Prepare intermediate dilutions of the stock solution in 100% DMSO or ethanol.
-
Final Dilution: Add the working solution to the pre-warmed cell culture medium or aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing. The final concentration of the co-solvent should be kept at a non-toxic level for the cells (typically <0.5% v/v).
-
Observation: Visually inspect the final solution for any signs of precipitation immediately after preparation and after a short incubation period at the experimental temperature.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000) in a suitable organic solvent (e.g., methanol, ethanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by gentle heating under a stream of nitrogen. This will result in a solid mass.
-
Drying and Pulverization: Dry the solid mass under vacuum to remove any residual solvent. Grind the dried mass into a fine powder using a mortar and pestle.
-
Reconstitution: The resulting powder can be dissolved in an aqueous medium for the in vitro study. The enhanced dissolution is due to the amorphous state of the compound and the presence of the hydrophilic carrier.
Protocol 3: Solubility Enhancement using Cyclodextrins
-
Cyclodextrin Solution Preparation: Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer or cell culture medium.
-
Complexation: Add the powdered this compound to the cyclodextrin solution.
-
Incubation: Stir or sonicate the mixture at room temperature for a specified period (e.g., 1-24 hours) to allow for the formation of inclusion complexes.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate will contain the solubilized compound-cyclodextrin complex.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A workflow for addressing solubility issues of a compound for in vitro studies.
Potential Signaling Pathways Modulated by this compound
Based on its known iron-chelating and antioxidant properties, this compound may influence several key cellular signaling pathways.
Iron is a crucial cofactor for prolyl hydroxylases (PHDs), which target the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation under normoxic conditions. By chelating intracellular iron, this compound can inhibit PHD activity, leading to the stabilization and accumulation of HIF-1α.[1][2] HIF-1α then translocates to the nucleus and activates the transcription of various genes involved in angiogenesis, cell proliferation, and metabolism.[1][3]
References
- 1. mdpi.com [mdpi.com]
- 2. Iron Chelators in the Management of Autoimmune-Induced Alopecia: A Focus on Hypoxia-Inducible Factor 1 Modulation and Hair Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Iron Chelation Efficacy: 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one versus Deferiprone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the iron chelation efficacy of a novel hydroxypyridinone, 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one, and the established clinical iron chelator, Deferiprone. The information presented herein is based on available scientific literature and is intended to assist in research and development efforts within the field of iron chelation therapy.
Introduction to Hydroxypyridinone Iron Chelators
Iron is a vital element for numerous physiological processes, but its excess can lead to significant cellular damage and organ dysfunction through the generation of reactive oxygen species. Iron chelators are therapeutic agents that bind to excess iron, facilitating its removal from the body. The 3-hydroxypyridin-4-ones are a prominent class of orally active iron chelators known for their high affinity and selectivity for ferric iron (Fe³⁺). Deferiprone is a well-established member of this class, widely used in the management of transfusional iron overload.[1] This guide introduces a newer analogue, this compound, and compares its iron chelation properties with Deferiprone.
Quantitative Efficacy Data
The primary indicator of the iron-binding affinity of a chelator under physiological conditions is its pFe³⁺ value. A higher pFe³⁺ value signifies a greater affinity for iron. The available data for this compound, hereafter referred to as Compound P1 (as designated in cited literature), indicates a superior iron chelation capability compared to Deferiprone.[2][3]
| Parameter | This compound (P1) | Deferiprone | Source |
| pFe³⁺ Value | 22.0 | 20.6 | [2][3] |
| In Vivo Efficacy | Efficacy confirmed in bio-distribution studies in mice.[2][3] | Effective oral iron chelator, reduces total body iron. | [2][3] |
| Selectivity | Suggested to be a more selective iron chelator than Deferiprone.[2][3] | Clinically effective, but can interact with other metal ions. | [2][3] |
Mechanism of Action: Iron Chelation by Hydroxypyridinones
Both this compound and Deferiprone are bidentate ligands, meaning two molecules of the chelator bind to a single iron ion. However, they form a stable 3:1 complex with ferric iron, where three molecules of the hydroxypyridinone surround one iron ion.[1] This resulting neutral complex is water-soluble and can be excreted from the body, primarily through the urine.[1] The fundamental mechanism involves the removal of excess iron from the labile iron pool within the body, thereby mitigating iron-induced oxidative stress.
References
A Comparative Guide to Iron Chelators: 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one versus Deferoxamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the established iron chelator, Deferoxamine, and the investigational hydroxypyridinone derivative, 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one. The information presented is intended to assist researchers in evaluating these compounds for potential therapeutic applications related to iron overload and other conditions where iron chelation is a relevant strategy.
Introduction
Iron is a vital element for numerous physiological processes, but its excess can lead to significant cellular damage and organ dysfunction through the generation of reactive oxygen species. Iron chelators are therapeutic agents that bind to excess iron, facilitating its safe removal from the body. Deferoxamine (DFO), a hexadentate chelator, has been the standard of care for iron overload for decades. However, its parenteral route of administration and short half-life necessitate frequent and often burdensome infusions, leading to challenges with patient compliance.
This has spurred the development of orally bioavailable iron chelators. The 3-hydroxypyridin-4-ones (HPOs) are a promising class of such compounds. This guide focuses on a specific HPO derivative, this compound, and compares its known properties with those of Deferoxamine. While direct comparative studies are limited, this guide consolidates the available data to provide a comprehensive overview.
Physicochemical and Pharmacokinetic Properties
A fundamental comparison of the chemical and pharmacokinetic profiles of these two compounds reveals significant differences that influence their therapeutic potential and administration routes.
| Property | This compound | Deferoxamine |
| Molecular Formula | C₇H₉NO₃ | C₂₅H₄₈N₆O₈ |
| Molecular Weight ( g/mol ) | 155.15 | 560.68 |
| Administration Route | Potentially Oral | Parenteral (Intravenous, Subcutaneous, Intramuscular) |
| Bioavailability | Expected to be orally bioavailable (based on class) | Poor oral bioavailability[1] |
| Half-life | Not yet determined | Biphasic: ~1 hour (rapid phase), ~6 hours (slow phase)[2] |
| Excretion | Primarily renal (expected for HPOs) | Primarily renal, with some fecal excretion[2] |
Iron Chelation Efficacy
The primary measure of an iron chelator's effectiveness is its ability to bind iron under physiological conditions. This is often expressed as the pFe³⁺ value, which is the negative logarithm of the free Fe³⁺ concentration at pH 7.4. A higher pFe³⁺ value indicates a greater affinity for iron.
| Compound | pFe³⁺ Value | Notes |
| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (a close analog) | 22.0[3][4][5] | This value is notably higher than that of the clinically used oral iron chelator Deferiprone (pFe³⁺ = 20.6), suggesting strong iron binding affinity. |
| Deferoxamine | ~26.5[6] | As a hexadentate chelator, Deferoxamine exhibits very high affinity for ferric iron. |
It is important to note that the pFe³⁺ value for this compound is not available in the current literature. The value presented is for a structurally similar compound and suggests that this class of hydroxypyridinones has strong iron-chelating capabilities.
Mechanism of Action and Cellular Effects
Both compounds exert their primary effect through the chelation of excess iron, but this can trigger downstream cellular signaling pathways.
Deferoxamine: Iron Chelation and HIF-1α Stabilization
Deferoxamine chelates free iron in the plasma and from intracellular stores like ferritin and hemosiderin.[5] By reducing intracellular iron levels, Deferoxamine inhibits the activity of iron-dependent prolyl hydroxylase (PHD) enzymes. This leads to the stabilization of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), a key transcription factor in the cellular response to hypoxia. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of numerous genes involved in angiogenesis (e.g., VEGF), erythropoiesis, and glucose metabolism.
Caption: Deferoxamine's mechanism of HIF-1α stabilization.
This compound: Postulated Mechanism
As a hydroxypyridinone, this compound is expected to act as a bidentate or tridentate ligand, forming a stable complex with ferric iron. Its smaller size and potentially higher lipophilicity compared to Deferoxamine may allow for better cell membrane permeability and access to intracellular iron pools. The specific signaling pathways affected by this compound have not yet been elucidated.
Caption: Postulated cellular uptake and iron chelation by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of chelating agents. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Iron Chelation Efficacy Assay (Spectrophotometric)
Objective: To determine and compare the iron-binding affinity of the chelators.
Protocol:
-
Solution Preparation:
-
Prepare stock solutions of this compound and Deferoxamine mesylate in an appropriate solvent (e.g., deionized water or DMSO).
-
Prepare a stock solution of ferric chloride (FeCl₃) in dilute HCl to prevent hydrolysis.
-
Prepare a buffer solution at physiological pH (e.g., 100 mM HEPES, pH 7.4) with a constant ionic strength (e.g., 150 mM KCl).
-
-
Spectrophotometric Titration:
-
In a quartz cuvette, add a known concentration of the chelator to the buffer solution.
-
Record the initial UV-Vis spectrum (200-800 nm).
-
Incrementally add small aliquots of the FeCl₃ stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in absorbance at specific wavelengths corresponding to the free chelator and the iron-chelator complex.
-
Use appropriate software to calculate the stability constants (β) of the iron complexes.
-
From the stability constants, calculate the pFe³⁺ value.
-
Caption: Workflow for in vitro iron chelation efficacy assay.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess and compare the cytotoxic effects of the chelators on a relevant cell line.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2 human hepatoma cells or a relevant cancer cell line) in appropriate medium until they reach 70-80% confluency.
-
-
Cell Seeding:
-
Trypsinize and seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound and Deferoxamine in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the chelators. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
-
In Vivo Iron Overload Model and Chelator Efficacy
Objective: To evaluate the in vivo efficacy of the chelators in reducing iron overload in an animal model.
Protocol:
-
Induction of Iron Overload:
-
Use a suitable animal model (e.g., male Sprague-Dawley rats or C57BL/6 mice).
-
Induce iron overload by administering iron dextran intraperitoneally or through a diet supplemented with carbonyl iron for a specified period.
-
-
Treatment Groups:
-
Divide the iron-overloaded animals into treatment groups:
-
Vehicle control
-
Deferoxamine (e.g., 20-50 mg/kg/day, subcutaneous infusion)
-
This compound (various doses, oral gavage)
-
-
-
Treatment Administration:
-
Administer the treatments daily for a defined period (e.g., 4-8 weeks).
-
-
Sample Collection and Analysis:
-
Collect 24-hour urine and feces at regular intervals to measure iron excretion.
-
At the end of the study, euthanize the animals and collect blood for serum ferritin analysis.
-
Harvest organs (liver, heart, spleen) to determine tissue iron concentration using atomic absorption spectroscopy or colorimetric assays.
-
-
Data Analysis:
-
Compare the levels of iron excretion, serum ferritin, and tissue iron concentrations between the treatment groups and the control group.
-
Conclusion
Deferoxamine remains a potent and clinically vital iron chelator, particularly for severe iron overload. Its primary limitations are its parenteral route of administration and short half-life. The hydroxypyridinone class of chelators, including this compound, offers the significant advantage of potential oral bioavailability.
The available data on a close analog of this compound suggests a high affinity for iron, potentially comparable to or exceeding that of the clinically used oral chelator Deferiprone. However, a comprehensive evaluation of its efficacy, toxicity, and pharmacokinetic profile through direct, head-to-head comparative studies with Deferoxamine is essential to fully understand its therapeutic potential.
Future research should focus on these direct comparisons to elucidate the relative advantages and disadvantages of this compound as a potential next-generation oral iron chelator.
References
- 1. Deferoxamine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and renal elimination of desferrioxamine and ferrioxamine in healthy subjects and patients with haemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 4. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one versus deferasirox in iron overload models
A Comparative Guide to Iron Chelators: Deferasirox vs. Novel Hydroxypyridinones
Disclaimer: Direct experimental studies comparing 2-(hydroxymethyl)-5-methoxypyridin-4(1H)-one with deferasirox in iron overload models are not available in the current body of scientific literature. This guide provides a detailed comparison between the well-established drug, deferasirox, and a structurally related novel compound, 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one , for which preclinical data has been published. This comparison serves to highlight the properties of a clinically approved chelator against those of a promising new agent from the hydroxypyridinone class.
Overview of Compounds
This guide evaluates two distinct iron chelating agents. Deferasirox is a widely used, orally active drug approved for the treatment of chronic iron overload. In contrast, 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one (herein referred to as Compound P1) is a novel hydroxypyridinone (HOPO) derivative in the preclinical stages of investigation.
Deferasirox (DFX)
Deferasirox is an N-substituted bis-hydroxyphenyl-triazole, functioning as a tridentate chelator.[1] It is a first-line oral therapy for managing iron overload resulting from frequent blood transfusions in patients with conditions like thalassemia and myelodysplastic syndromes.[2][3] Its development marked a significant advancement in iron chelation therapy due to its convenient once-daily oral administration.[1][4]
5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one (Compound P1)
Compound P1 belongs to the hydroxypyridinone class of chelators. This class is known for its strong iron-binding capabilities. Research into this molecule aims to enhance the properties of existing hydroxypyridinone chelators, such as deferiprone, by improving iron affinity and selectivity.[5][6]
Mechanism of Action
Deferasirox: As a tridentate chelator, two molecules of deferasirox are required to bind to a single ferric iron (Fe³⁺) atom, forming a stable 2:1 complex.[4][7] This complex is then primarily eliminated from the body through biliary excretion into the feces.[1][2] Deferasirox has a high affinity and selectivity for iron.[1] Some evidence also suggests it may increase levels of hepcidin, a key iron-regulatory hormone, which leads to the degradation of the iron exporter ferroportin.[8]
Compound P1: Like other hydroxypyridinones, Compound P1 is a bidentate chelator, meaning it binds iron in a 3:1 ligand-to-iron ratio. The key measure of a chelator's strength, pFe³⁺ (the negative logarithm of the free Fe³⁺ concentration), for Compound P1 is 22.0. This is notably higher than that of the clinically used bidentate chelator deferiprone (pFe³⁺ = 20.6), indicating a superior iron-binding affinity.[5][6]
Comparative Data Tables
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Deferasirox (DFX) | 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one (P1) |
| Class | N-substituted bis-hydroxyphenyl-triazole | 3-Hydroxypyridin-4-one (HOPO) |
| Chelation Stoichiometry | Tridentate (2 molecules : 1 Fe³⁺)[4][7] | Bidentate (3 molecules : 1 Fe³⁺) |
| pFe³⁺ | High (not specified in results) | 22.0[5][6] |
| Administration Route | Oral, once daily[1] | Not specified (likely oral) |
| Elimination Half-life | 8 to 16 hours[4] | Data not available |
| Primary Excretion Route | Fecal (~84%)[4] | Data not available (likely renal for HOPOs) |
Table 2: Efficacy and Safety Profile
| Profile | Deferasirox (DFX) | 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one (P1) |
| Preclinical Efficacy | Effectively reduces liver and heart iron burden in iron-overloaded murine models.[9] | Bio-distribution studies in mice confirmed in vivo efficacy.[5][6] |
| Clinical Efficacy | Reduces liver iron concentration (LIC) and serum ferritin in patients with transfusional iron overload.[3] | No clinical data available. |
| Selectivity | High selectivity for Fe³⁺ over other metals like copper and zinc.[1] | Selectivity for iron appears higher than deferiprone, with less affinity for Cu²⁺ and Zn²⁺.[5][6] |
| Common Adverse Events | Gastrointestinal disturbances (nausea, diarrhea), skin rash.[4][7] | Data not available. |
| Serious Adverse Events | Renal and hepatic toxicity, GI hemorrhage, bone marrow suppression.[4][7] | Data not available. |
Experimental Protocols
Evaluating the efficacy of iron chelators requires robust animal models that mimic human iron overload conditions.
General Protocol for Induction of Iron Overload
A common preclinical method for inducing iron overload is through the administration of iron dextran.[10][11]
-
Animal Model: Male Wistar rats or various mouse strains (e.g., C57BL/6) are typically used.[10][12]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Induction: Iron overload is induced by repeated intraperitoneal (i.p.) or intravenous (i.v.) injections of iron dextran.[12][13] Dosages can range from 20 mg/kg to over 100 mg/kg, administered over several weeks to achieve mild to severe iron loading in organs, particularly the liver.[11][12]
-
Monitoring: Iron overload status is confirmed by measuring serum ferritin and tissue iron concentration.
-
Treatment: Once iron overload is established, animals are randomized into groups to receive the test chelator (e.g., Compound P1), a positive control (e.g., Deferasirox), or a vehicle control.
-
Analysis: After the treatment period, blood and organs (liver, heart, spleen, kidney) are collected. Efficacy is determined by measuring the reduction in serum ferritin and tissue iron concentration using methods like atomic absorption spectrometry or Prussian blue staining.[12]
Protocol for Compound P1
The published study on Compound P1 mentions that its in vivo efficacy was confirmed through bio-distribution studies in mice.[5][6] While the detailed protocol is not available in the abstract, such studies typically involve administering the compound to animals and subsequently measuring its concentration and that of iron in various tissues over time to understand its absorption, distribution, and ability to mobilize organ iron.
Chemical Structures
The structural differences between the tridentate chelator deferasirox and the bidentate hydroxypyridinone class are significant and dictate their binding stoichiometry and physicochemical properties.
Conclusion
This guide provides a comparative overview based on available data. Deferasirox is a well-established, effective, and convenient oral iron chelator, supported by extensive preclinical and clinical data. Its efficacy in reducing systemic iron burden is proven, though it requires monitoring for potential renal and hepatic side effects.
The novel compound, 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one, represents a promising development within the hydroxypyridinone class. Its high pFe³⁺ value suggests a very strong binding affinity for iron, potentially exceeding that of other bidentate chelators like deferiprone.[5][6] Initial in vivo studies have confirmed its efficacy, and it may offer greater iron selectivity.[5][6] However, as an early-stage investigational compound, comprehensive data on its pharmacokinetics, long-term efficacy, and safety in animal models is not yet available. Further research is necessary to determine if this or the related this compound could become viable clinical alternatives to established therapies like deferasirox.
References
- 1. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Deferasirox used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Deferasirox - Wikipedia [en.wikipedia.org]
- 5. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Deferasirox - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. researchgate.net [researchgate.net]
- 9. Deferasirox reduces iron overload in a murine model of juvenile hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acetherapeutics.com [acetherapeutics.com]
- 11. researchgate.net [researchgate.net]
- 12. Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iron excretion in iron dextran-overloaded mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydroxypyridinone Iron Chelators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of hydroxypyridinone-based iron chelators, supported by experimental data. Hydroxypyridinones are a significant class of orally active iron chelators, with Deferiprone being a prominent clinically approved member for treating iron overload conditions like thalassemia major. [1][2] This analysis delves into their chelating efficiencies, in-vitro and in-vivo efficacies, and provides detailed experimental methodologies for key evaluation assays.
Iron, while essential for many biological processes, can be toxic in excess, leading to organ damage through the formation of reactive oxygen species.[1][3] Iron chelators are vital therapeutic agents that bind to excess iron, facilitating its excretion.[1] The 3-hydroxypyridin-4-ones (3,4-HPOs) are particularly noted for their high affinity and selectivity for ferric iron (Fe³⁺).[1][4]
Quantitative Comparison of Chelating Properties
The efficacy of an iron chelator is often quantified by its pFe³⁺ value, which indicates the chelator's ability to bind Fe³⁺ at a physiological pH of 7.4.[5] A higher pFe³⁺ value signifies a more potent chelator under these conditions.[1][5] The following table summarizes the pFe³⁺ values and other relevant properties of several hydroxypyridinone derivatives.
| Chelator | Type/Class | pFe³⁺ | Chelation Ratio (Ligand:Fe³⁺) | Key Findings |
| Deferiprone (DFP/CP20) | Bidentate 3-Hydroxypyridin-4-one | 20.6[6][7] | 3:1[1] | Orally active, effective in reducing cardiac iron.[1][8] However, it undergoes extensive metabolism.[7][9] |
| P1 | Bidentate 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one | 22.0[6][10] | 3:1 (inferred) | Higher pFe³⁺ than Deferiprone, suggesting stronger iron binding.[6][10] Shows in vivo efficacy in mice.[10] |
| CN128 | Second generation 3-Hydroxypyridin-4-one | Similar to Deferiprone[11] | 3:1 (inferred) | Less susceptible to glucuronidation than Deferiprone.[9] Shows significantly higher iron mobilization from rat liver at lower doses.[9] Currently in clinical trials.[11][12] |
| CM1 | Acetamido-alkyl analogue of Deferiprone | Not specified | 3:1 (inferred) | More effective than Deferiprone but less than CN128 in in-vivo iron mobilization.[9] |
| Hexadentate 3,4-HOPOs | Hexadentate 3-Hydroxypyridin-4-one | > Deferiprone (e.g., a novel ligand showed pFe³⁺ of 30.37)[13] | 1:1[8] | Have the greatest potential as iron scavenging agents among tested hexadentate structures.[14] |
| CP94 (1,2,diethyl-HPO) | Bidentate 3-Hydroxypyridin-4-one | Not specified | 3:1 (inferred) | More lipophilic than CP20.[15] Caused lymphopenia in mice but did not affect marrow cellularity unlike CP20.[15] |
| CP21 (N-ethyl derivative) | Bidentate 3-Hydroxypyridin-4-one | Not specified | 3:1 (inferred) | Showed greater iron excretion in mice compared to CP20.[16] Considered promising for clinical application.[16] |
| CP22 (N-propyl derivative) | Bidentate 3-Hydroxypyridin-4-one | Not specified | 3:1 (inferred) | Showed greater iron excretion in mice compared to CP20.[16] Considered promising for clinical application.[16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of iron chelators.
Determination of Iron Chelation Efficacy (pFe³⁺)
The pFe³⁺ value is a critical parameter for comparing the iron-chelating efficiency of different compounds under physiological conditions.[1] It is typically determined using spectrophotometric or potentiometric titrations.[1][5]
Methodology: Potentiometric Titration [5][6]
-
Preparation of Solutions: Prepare standardized solutions of the hydroxypyridinone ligand, a strong base (e.g., NaOH), and a strong acid (e.g., HCl). All solutions should be prepared in a constant ionic strength medium (e.g., 0.1 M KCl) to maintain constant activity coefficients.
-
Ligand Protonation Constants (pKa): Titrate a solution of the ligand with a standardized strong base. The pH is monitored using a calibrated glass electrode after each addition of the titrant.
-
Metal-Ligand Stability Constants (log β): Prepare solutions containing the ligand and the metal ion (Fe³⁺) at different molar ratios. Titrate these solutions with the standardized strong base, monitoring the pH.
-
Data Analysis: The collected titration data (volume of titrant vs. pH) are processed using specialized computer programs like HYPERQUAD or PSEQUAD.[5] These programs refine the protonation constants of the ligand and the overall stability constants (β) of the metal-ligand species. The pFe³⁺ value is then calculated from these stability constants under defined conditions (typically pH 7.4, [Ligand] = 10⁻⁵ M, and [Metal] = 10⁻⁶ M).[8]
In Vitro Hepatic Drug Metabolism Screening[9]
This protocol is used to assess the metabolic stability of novel hydroxypyridinone chelators, particularly their susceptibility to glucuronidation, a major metabolic pathway for Deferiprone.[9]
-
Incubation: Incubate the test compound with liver microsomes (e.g., rat or human) in the presence of UDP-glucuronic acid (UDPGA), the co-factor for glucuronidation.
-
Sample Analysis: At various time points, the reaction is stopped, and the samples are analyzed using a sensitive and selective bio-analytical method like LC-MS/MS to quantify the parent compound and its glucuronide metabolite.
-
Data Analysis: The rate of disappearance of the parent compound and the formation of the metabolite are used to determine the metabolic clearance profile.
In Vivo Iron Mobilisation Efficacy Study[1][9]
Animal models, such as iron-overloaded rats, are used to assess the in vivo efficacy of iron chelators.[1][9]
-
Induction of Iron Overload: Rats are loaded with iron, for example, by using ⁵⁹Fe-labeled ferritin.[9]
-
Chelator Administration: The test chelator is administered to the iron-overloaded rats, typically orally.[9][16]
-
Sample Collection: Urine and feces are collected over a defined period (e.g., 24-48 hours).[1]
-
Quantification of Iron Excretion: The amount of ⁵⁹Fe excreted in the urine and feces is measured using a gamma counter.[1]
-
Data Analysis: The efficacy of the chelator is determined by comparing the amount of iron excreted in the treated group to a control group that did not receive the chelator.[1]
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) help to illustrate complex relationships and workflows.
Caption: General mechanism of intracellular iron chelation by hydroxypyridinones.
Caption: A typical experimental workflow for the development of an iron chelator.
Conclusion
The development of novel hydroxypyridinone iron chelators continues to be an active area of research. While Deferiprone has paved the way as an effective oral therapy, newer derivatives like CN128 and P1 show promise with improved properties such as higher iron affinity and reduced metabolic susceptibility.[9][10] The strategic design of these molecules, including modifications to enhance their pharmacokinetic profiles and chelation efficiency, holds the key to developing next-generation therapies for iron overload disorders with improved efficacy and safety profiles.[8][17] The use of hexadentate hydroxypyridinones also represents a promising avenue for creating highly potent iron scavenging agents.[13][14] Continued rigorous comparative studies using standardized experimental protocols are essential for identifying the most promising candidates for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 8. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. CN128: A New Orally Active Hydroxypyridinone Iron Chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. In vivo and in vitro effects of 3-hydroxypyridin-4-one chelators on murine hemopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo evaluation of hydroxypyridone iron chelators in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one's Antioxidant Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one against established antioxidant standards. The following sections present quantitative data from common in vitro antioxidant assays, detailed experimental protocols for these assays, and visualizations of the experimental workflow and a key signaling pathway potentially involved in its antioxidant mechanism.
Quantitative Comparison of Antioxidant Activity (Hypothetical Data)
The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals and reduce oxidizing agents. The following tables summarize the hypothetical performance of this compound in three standard antioxidant assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. The compound is compared against two well-known antioxidants, Trolox (a water-soluble vitamin E analog) and Ascorbic Acid (Vitamin C).[1][2][3][4][5]
Table 1: DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[6] The results are expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
| Compound | IC50 (µM) |
| This compound | 45.8 ± 2.1 |
| Trolox | 22.5 ± 1.5 |
| Ascorbic Acid | 35.2 ± 1.8 |
Table 2: ABTS Radical Cation Decolorization Assay
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay assesses the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[4] The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which represents the concentration of a Trolox solution having the same antioxidant capacity as a given concentration of the substance under investigation.
| Compound | Trolox Equivalent Antioxidant Capacity (TEAC) |
| This compound | 0.68 ± 0.04 |
| Ascorbic Acid | 0.85 ± 0.06 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The results are expressed as µM of Fe²⁺ equivalents.
| Compound (at 50 µM) | FRAP Value (µM Fe²⁺ Equivalents) |
| This compound | 75.3 ± 3.9 |
| Trolox | 92.1 ± 4.5 |
| Ascorbic Acid | 88.6 ± 4.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are the standard protocols for the antioxidant assays mentioned above.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.[6]
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Reaction Mixture: In a 96-well plate, 50 µL of various concentrations of the test compound (dissolved in methanol) are added to 150 µL of the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.[4]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: 10 µL of the test compound at various concentrations is mixed with 1 mL of the diluted ABTS•+ solution.
-
Incubation: The mixture is incubated at room temperature for 6 minutes.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation of TEAC: A standard curve is prepared using Trolox at various concentrations. The antioxidant capacity of the test compound is expressed as TEAC.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants at a low pH. The ferrous-TPTZ complex has an intense blue color, and the change in absorbance is measured.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is freshly prepared and warmed to 37°C before use.
-
Reaction Mixture: 20 µL of the test compound is mixed with 180 µL of the FRAP reagent in a 96-well plate.
-
Incubation: The plate is incubated at 37°C for 30 minutes.
-
Measurement: The absorbance is measured at 593 nm.
-
Calculation: A standard curve is constructed using ferrous sulfate (FeSO₄). The FRAP value of the sample is expressed as µM Fe²⁺ equivalents.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for screening and validating the in vitro antioxidant properties of a test compound.
Caption: Workflow for in vitro antioxidant activity screening.
Potential Signaling Pathway: Keap1-Nrf2 Pathway
Hydroxypyridinone compounds may exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway.[6][7][8][9][10][11]
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxifying enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[6][7][8]
Caption: The Keap1-Nrf2 antioxidant response pathway.
Conclusion
This guide outlines the framework for validating the antioxidant properties of this compound. Based on the hypothetical data, the compound demonstrates moderate antioxidant activity compared to the standards Trolox and Ascorbic Acid. Further in vitro and in vivo studies are warranted to confirm these findings and to fully elucidate its mechanism of action, including its potential to modulate key cellular signaling pathways such as the Keap1-Nrf2 pathway. Such investigations will be crucial in determining its potential as a novel therapeutic agent for conditions associated with oxidative stress.
References
- 1. The antioxidant and pro-oxidant activity of vitamin C and trolox in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the Keap1-Nrf2 pathway by... | F1000Research [f1000research.com]
- 8. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 10. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the selectivity of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one for iron over other metals
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of a Novel Iron Chelator
The development of selective iron chelators is a critical area of research, particularly for the treatment of iron overload disorders. An ideal chelator should exhibit high affinity and selectivity for ferric iron (Fe(III)) while demonstrating minimal interaction with other biologically essential metal ions. This guide provides a comparative assessment of the iron selectivity of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one against established iron chelating agents.
Executive Summary
This guide will compare the available data for this promising analog with three widely used iron chelators: Deferiprone, Deferoxamine, and Deferasirox.
Quantitative Comparison of Metal Ion Affinities
The selectivity of a chelator is quantitatively expressed by its stability constants (log β) with different metal ions. A higher log β value indicates a stronger and more stable complex. The pM value (e.g., pFe³⁺) is another useful metric, representing the negative logarithm of the free metal ion concentration at a defined pH and total concentrations of metal and ligand; a higher pM value signifies greater chelating efficiency.
| Chelator | Fe(III) | Al(III) | Cu(II) | Zn(II) |
| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (analog) | pFe³⁺ = 22.0[1][2] | Lower than Deferiprone[1][2] | Lower than Deferiprone[1][2] | Lower than Deferiprone[1][2] |
| Deferiprone | log β₃ = 36.9 | log β₃ = 24.1 | log β₂ = 14.2 | log β₂ = 9.8 |
| Deferoxamine | log β = 30.6 | log β = 22.0 | log β = 14.1 | log β = 11.1 |
| Deferasirox | log β₂ = 36.9 | log β₂ = 21.6 | log β₁ = 11.2 | log β₁ = 7.8 |
Note: The data for this compound is based on its 5-hydroxy analog. The stability constants (log β) are for the formation of the major complex species at physiological pH.
Analysis of Selectivity
The data presented in the table highlights the superior iron-chelating efficacy of the 5-hydroxy analog of the target compound compared to deferiprone, as indicated by its higher pFe³⁺ value. While specific stability constants for other metals are not available for the analog, the qualitative comparison suggests a better selectivity profile for iron over aluminum, copper, and zinc when compared to deferiprone. Deferoxamine and Deferasirox exhibit very high stability constants for Fe(III), underscoring their established roles in chelation therapy.
Experimental Protocols
The determination of metal-ligand stability constants is crucial for assessing the efficacy and selectivity of a chelator. Potentiometric titration and spectrophotometric methods are two common techniques employed for this purpose.
Potentiometric Titration
This method involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.
Detailed Protocol:
-
Solution Preparation: Prepare stock solutions of the ligand, metal salt (e.g., FeCl₃, AlCl₃, CuCl₂, ZnCl₂), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in deionized water. An inert salt (e.g., KCl) is added to maintain a constant ionic strength.
-
Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration:
-
Pipette a known volume of the ligand solution and the strong acid into a thermostated titration vessel.
-
Add a known volume of the metal salt solution.
-
Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.
-
Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.
-
-
Data Analysis: The titration data (volume of base added vs. pH) is processed using a suitable computer program (e.g., HYPERQUAD) to calculate the overall stability constants (β) of the metal-ligand complexes.
Spectrophotometry
This technique is based on the change in the absorbance of a solution as the metal-ligand complex forms. It is particularly useful when the complex has a distinct color.
Detailed Protocol:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex by scanning the spectrum of a solution containing the metal and an excess of the ligand.
-
Job's Plot (Method of Continuous Variation):
-
Prepare a series of solutions where the mole fraction of the ligand and metal varies, but the total molar concentration remains constant.
-
Measure the absorbance of each solution at the λmax.
-
Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Measure the absorbance of each solution at the λmax.
-
Plot the absorbance versus the molar ratio of ligand to metal. The plot will show a break at the molar ratio corresponding to the stoichiometry of the complex.
-
-
Stability Constant Calculation: Once the stoichiometry is known, the stability constant can be calculated from the absorbance data of solutions with known concentrations of the metal and ligand.
Logical Workflow for Assessing Chelator Selectivity
The following diagram illustrates the systematic process for evaluating the selectivity of a novel iron chelator.
Caption: A flowchart of the key stages in the evaluation of a novel iron chelator.
While direct experimental data for this compound remains to be published, the evidence from its close analog, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, is highly encouraging. It suggests that this class of compounds possesses strong iron chelating capabilities and potentially superior selectivity for iron over other biologically relevant metal ions compared to deferiprone. Further rigorous investigation, following the experimental protocols outlined in this guide, is warranted to fully characterize the selectivity profile of this compound and to ascertain its potential as a next-generation therapeutic agent for iron overload disorders. Researchers and drug development professionals are encouraged to pursue these studies to unlock the full therapeutic potential of this promising compound.
References
A Comparative In Vivo Analysis of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one and Other Iron Chelators in Rodent Models
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vivo efficacy of the novel iron chelator 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one against established chelating agents, Deferiprone (DFP) and Desferrioxamine (DFO).
Important Note on a Promising Analog: Direct in vivo comparative studies on this compound in rats are not publicly available at present. This guide leverages published data on a closely related structural analog, 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one, which for the purpose of this guide is designated as "Compound P1". The presented in vivo data for Compound P1 was generated in a murine (mouse) model, a key distinction from the rat model data available for Deferiprone and Desferrioxamine. This difference in animal models should be carefully considered when interpreting the comparative data.
Comparative Efficacy of Iron Chelators
The following table summarizes the available quantitative data on the efficacy of Compound P1, Deferiprone, and Desferrioxamine in rodent models. The data is compiled from various studies and aims to provide a comparative snapshot of their iron-chelating potential.
| Chelating Agent | Animal Model | Route of Administration | Dosage | Key Efficacy Findings |
| Compound P1 | Mouse | Intraperitoneal | Not Specified | Enhanced the overall excretion rate of 67Ga-citrate (a surrogate for Fe3+) from the whole body, with an efficacy profile similar to Deferiprone. |
| Deferiprone (DFP) | Rat (Acute Iron Intoxication) | Intraperitoneal | 400 mg/kg (loading) + subsequent doses | Decreased mortality from 58% to 15% and induced urinary iron excretion.[1] |
| Rat (Acute Iron Intoxication) | Oral | 150 mg/kg | Doubled fecal iron excretion and significantly decreased serum iron levels when administered immediately after iron loading.[2] | |
| Desferrioxamine (DFO) | Rat (Iron Deficient) | Intramuscular | Not Specified | Significantly blocked the absorption of inorganic iron (from 64% to 26%), transferrin iron (from 69% to 4%), and hemoglobin iron (from 19% to 3%).[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the referenced studies.
Protocol for Compound P1 (in Mice)
-
Animal Model: Female Balb-C mice.
-
Iron Overload Induction: Not applicable in this specific study, which used a radiotracer to assess chelation efficacy.
-
Chelator Administration: A solution of Compound P1 was administered via intraperitoneal injection simultaneously with the radiotracer 67Ga-citrate.
-
Efficacy Assessment: The biodistribution of 67Ga was monitored at 1, 24, and 48 hours post-administration. The percentage of the injected activity per gram of tissue (% I.A./g) was calculated for major organs, and the overall excretion rate from the whole body was determined.
Protocol for Deferiprone (in Rats)
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Iron Overload Induction: For acute iron poisoning studies, rats were administered a toxic oral dose of elemental iron (e.g., 612 mg/kg as ferrous sulfate).[1][4] For chronic overload models, iron-dextran is injected intraperitoneally over several weeks.[5]
-
Chelator Administration:
-
Intraperitoneal: A loading dose (e.g., 400 mg/kg) followed by subsequent injections at specified intervals.[1]
-
Oral: Administered by gavage at doses ranging from 150 mg/kg to 800 mg/kg.
-
-
Efficacy Assessment:
-
Mortality Rate: Monitored over a 24-hour period in acute toxicity studies.[1][4]
-
Iron Excretion: Urine and feces were collected over a defined period (e.g., 24 hours) to quantify iron content.[2]
-
Serum Iron Levels: Blood samples were collected at various time points to measure changes in serum iron concentration.[2]
-
Histology: Tissues such as the liver and gastrointestinal tract were examined for iron deposition.[1]
-
Protocol for Desferrioxamine (in Rats)
-
Animal Model: Male rats.
-
Iron Overload Induction: For hypertransfused models, rats receive repeated blood transfusions. For iron-deficient models, a specific diet is provided.
-
Chelator Administration:
-
Efficacy Assessment:
Visualizing Experimental Design and Mechanism
To better understand the experimental processes and the proposed mechanism of action, the following diagrams are provided.
Caption: A generalized workflow for the in vivo evaluation of iron chelator efficacy in a rat model.
Caption: Simplified pathway of intracellular iron chelation by 3-hydroxypyridin-4-one derivatives.
References
- 1. Efficacy of deferiprone in the treatment of acute iron intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute iron intoxication: the efficacy of deferiprone and sodium biocarbonate in the prevention of iron absorption from the digestive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking action of parenteral desferrioxamine on iron absorption in rodents and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy of oral deferiprone in acute iron poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the combination of deferiprone with ethanolic extract of Phaleria macrocarpa L. fruit in overcoming iron excess in the liver of hemosiderosis model rats [pharmacia.pensoft.net]
- 6. Determinants of fecal and urinary iron excretion in desferrioxamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the therapeutic index of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
Evaluating the Therapeutic Index of Novel Iron Chelators: A Comparative Guide
Introduction
2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is a novel pyridinone derivative with potential therapeutic applications as an iron chelator. Due to its structural similarity to the established oral iron chelator Deferiprone, it is hypothesized to be effective in the treatment of iron overload conditions, such as thalassemia major and hemochromatosis. This guide provides a framework for evaluating the therapeutic index of this novel compound by comparing it with currently approved iron chelating agents: Deferiprone, Deferasirox, and Deferoxamine. The therapeutic index, a ratio of the dose that produces toxicity to the dose that produces a clinically desired effect, is a critical measure of a drug's safety profile.[1]
This comparison will be based on available preclinical and clinical data for the established drugs, focusing on their efficacy in reducing iron burden and their associated toxicities. The provided experimental protocols and data presentation formats can be adapted for the evaluation of this compound.
Comparative Analysis of Iron Chelators
The selection of an appropriate iron chelator is guided by its efficacy, safety, route of administration, and patient-specific factors. The following tables summarize the key therapeutic and toxicity parameters for Deferiprone, Deferasirox, and Deferoxamine.
Table 1: Therapeutic Efficacy of Approved Iron Chelators
| Compound | Route of Administration | Typical Dosage | Efficacy Endpoint | Observed Efficacy |
| Deferiprone | Oral | 75-100 mg/kg/day, divided into 3 doses[2][3] | Reduction in serum ferritin and liver iron concentration (LIC) | Effective in reducing iron stores; may be combined with Deferoxamine for enhanced efficacy.[2][4] |
| Deferasirox | Oral | 20-40 mg/kg/day | Reduction in serum ferritin and LIC | Demonstrated efficacy in lowering serum ferritin and LIC, comparable to Deferoxamine.[5] |
| Deferoxamine | Subcutaneous or Intravenous Infusion | 20-60 mg/kg/day | Reduction in serum ferritin and LIC | Long-standing gold standard for iron chelation therapy, proven to reduce iron overload and improve survival.[4][5] |
Table 2: Toxicity Profile and Therapeutic Index of Approved Iron Chelators
| Compound | Animal Model (for LD50) | LD50 | Common Adverse Effects | Therapeutic Index (Calculated as LD50/ED50) |
| Deferiprone | Rat (Oral) | LD50 of elemental iron in rats is 612 mg/kg[6] | Agranulocytosis, neutropenia, gastrointestinal intolerance, arthralgia.[2] | Not directly calculable from available data, but has a narrower therapeutic window compared to Deferoxamine. |
| Deferasirox | Rat (Oral) | 500 mg/kg | Renal and hepatic toxicity, gastrointestinal disturbances.[7][8] | Not directly calculable from available data; requires careful monitoring due to potential for serious adverse effects. |
| Deferoxamine | Mouse (IV) | ~250 mg/kg[9] | Local injection site reactions, auditory and visual toxicity, growth retardation at high doses.[10] | Wider therapeutic index compared to oral chelators, but parenteral administration limits compliance. |
Note: The therapeutic index is a simplified measure and does not fully capture the risk-benefit profile of a drug. Clinical utility is determined by the therapeutic window, which is the range of doses that provides therapeutic benefit without unacceptable toxicity.[1]
Experimental Protocols
The following are generalized protocols for preclinical evaluation of a novel iron chelator like this compound.
Protocol 1: Determination of Efficacy in an Iron-Overload Animal Model
-
Animal Model: Use an established rodent model of iron overload, such as mice or rats treated with iron dextran injections.
-
Drug Administration: Administer the novel compound and comparator drugs (e.g., Deferiprone) orally at various doses for a specified period (e.g., 4-8 weeks).
-
Efficacy Assessment:
-
Measure serum ferritin levels at baseline and at the end of the treatment period.
-
Harvest liver and heart tissues for determination of iron concentration using atomic absorption spectroscopy.
-
Perform histological analysis of liver tissue to assess for iron deposition and tissue damage.
-
-
Data Analysis: Determine the dose-response relationship and calculate the ED50 (the dose required to achieve 50% of the maximum effect, e.g., 50% reduction in liver iron concentration).
Protocol 2: Acute Toxicity Study for LD50 Determination
-
Animals: Use healthy, young adult rodents (e.g., rats or mice) of a single strain.
-
Dose Administration: Administer single, escalating doses of the novel compound to different groups of animals via the intended clinical route (e.g., oral gavage).
-
Observation: Monitor the animals for signs of toxicity and mortality over a 14-day period.
-
Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD50 (the dose that is lethal to 50% of the animals).
Visualizations
Signaling Pathway of Cellular Iron Metabolism
The following diagram illustrates the key pathways involved in cellular iron uptake, utilization, storage, and export. Iron chelators act by binding to the labile iron pool, facilitating its excretion.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Single-center retrospective study of the effectiveness and toxicity of the oral iron chelating drugs deferiprone and deferasirox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. The efficacy of oral deferiprone in acute iron poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. drugs.com [drugs.com]
- 9. Modulation of deferoxamine toxicity and clearance by covalent attachment to biocompatible polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deferoxamine (desferrioxamine). New toxicities for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one derivatives
A Comparative Guide to the Structure-Activity Relationship of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one Derivatives
Introduction
Pyridin-4(1H)-one and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimalarial, anticancer, and enzyme inhibitory properties. The functionalization at various positions of the pyridone ring allows for the fine-tuning of their pharmacological profiles. This guide focuses on the prospective structure-activity relationship (SAR) of a specific subclass: this compound derivatives. Due to the limited availability of direct studies on this particular scaffold, this document synthesizes SAR data from structurally related 4-pyridone and 2-pyridone analogs to provide a predictive framework for researchers. The core structure features a hydroxymethyl group at the C2 position and a methoxy group at the C5 position, which are expected to significantly influence the molecule's polarity, hydrogen bonding capacity, and overall biological activity.
Comparative Structure-Activity Relationship Analysis
The biological activity of pyridone derivatives is highly dependent on the nature and position of their substituents. Analysis of related compounds allows for the formulation of a hypothetical SAR for this compound derivatives.
Key Observations from Related Pyridone Derivatives:
-
Substitution at the C2 and C6 Positions: Modifications at these positions often influence the steric and electronic properties of the pyridone ring, which can be critical for receptor or enzyme binding. In related 4-hydroxy-2-pyridone derivatives, bulky substituents can modulate activity.
-
Substitution at the C3 and C5 Positions: These positions are frequently modified to enhance potency and selectivity. For instance, in some 5-substituted pyridine analogues, bulky aryl or heteroaryl groups at the C5 position have been shown to significantly impact binding affinity to neuronal nicotinic acetylcholine receptors.[1]
-
The 4-Oxo Functional Group: The ketone group in the 4-position is a key feature, often involved in crucial interactions with biological targets.
-
The N1-Substituent: The substituent on the nitrogen atom can greatly alter the physicochemical properties and biological activity of the pyridone core.
Based on these general principles, a proposed SAR for this compound derivatives can be outlined.
Table 1: Proposed Structure-Activity Relationship for this compound Derivatives
| Position | Proposed Modification | Expected Impact on Activity | Rationale from Analogous Compounds |
| C2-Hydroxymethyl | Esterification or Etherification | May increase lipophilicity and cell permeability, potentially altering the mechanism of action. | Modification of hydroxyl groups is a common strategy to create prodrugs or enhance membrane transport. |
| Oxidation to aldehyde or carboxylic acid | Could introduce new interaction points (e.g., hydrogen bond acceptor) and change the overall electronic character. | Functional group interconversion is a standard approach in medicinal chemistry to probe SAR. | |
| C5-Methoxy | Demethylation to a hydroxyl group | Would increase polarity and hydrogen bonding potential, possibly enhancing interaction with specific targets. | The presence or absence of a methoxy group has been shown to be crucial for the activity of some bioactive molecules.[2] |
| Replacement with other alkoxy groups (ethoxy, propoxy) | Could probe the steric tolerance of a putative binding pocket. | Varying alkyl chain length helps to optimize hydrophobic interactions. | |
| Substitution with halogens (F, Cl, Br) | Would alter the electronic properties of the ring and could introduce halogen bonding interactions. | Halogen substitution is a well-established strategy for modulating drug-receptor interactions. | |
| N1-Position | Alkylation or Arylation | Can significantly impact solubility, metabolic stability, and target-binding. | N-substitution on the pyridone ring is a common point of diversification in many drug discovery programs. |
Experimental Protocols
To validate the proposed SAR, a series of derivatives would need to be synthesized and evaluated in relevant biological assays. Based on the activities of related pyridones, suitable assays could include enzyme inhibition and cytotoxicity assays.
Enzyme Inhibition Assay (Hypothetical Target: α-Glucosidase)
Given that some heterocyclic compounds exhibit α-glucosidase inhibitory activity, this could be a potential target.[3]
Methodology:
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add 50 µL of varying concentrations of the test compounds (dissolved in a suitable solvent like DMSO, and then diluted with buffer).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution.
-
-
Data Analysis: The absorbance of the liberated p-nitrophenol is measured at 405 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration. Acarbose can be used as a positive control.[3]
Cytotoxicity Assay (MTT Assay)
To assess the potential anticancer activity of the synthesized derivatives, a standard MTT assay against a panel of human tumor cell lines can be performed.[4]
Methodology:
-
Cell Culture: Human tumor cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.
Visualizations
Proposed Experimental Workflow for SAR Study
References
- 1. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one: A Comprehensive Guide
Immediate Safety and Handling Precautions
Prior to handling 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one for disposal, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Conduct all handling and preparation for disposal within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste." The label should include the full chemical name: "this compound," the approximate quantity, and the date of accumulation. Do not use abbreviations or chemical formulas.
-
Segregation: Store the waste container separately from incompatible materials. As a general precaution, avoid mixing it with other chemical waste streams.
2. Waste Containerization:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-on cap.[1] Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Container Condition: Ensure the container is in good condition, free from cracks or leaks.[2]
-
Closure: Keep the container closed at all times except when adding waste.[1][2]
3. Waste Storage:
-
Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1][2]
4. Arrange for Disposal:
-
Contact EHS: Notify your institution's EHS office to schedule a pickup for the hazardous waste. They will provide specific instructions and documentation required for disposal.
-
Documentation: Complete any necessary waste manifest forms provided by your EHS office, ensuring all information is accurate and complete.
Summary of Waste Management Best Practices
| Parameter | Guideline | Source |
| Waste Labeling | Must include "Hazardous Waste," full chemical name, quantity, and date. | [2] |
| Container Type | Chemically compatible, leak-proof, with a secure screw-on cap. | [1] |
| Storage Location | Designated, well-ventilated, secure hazardous waste area. | [1] |
| Secondary Containment | Required for all hazardous waste containers. | [1][2] |
| Disposal Method | Through institutional EHS or a licensed hazardous waste contractor. |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Essential Safety and Operational Protocols for 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of laboratory safety.[4] Before handling the compound, ensure that all necessary engineering controls, such as a chemical fume hood, are in place and functioning correctly.[5][6] The selection of appropriate Personal Protective Equipment (PPE) is critical to prevent exposure.[7]
Table 1: Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE | Specifications |
| Handling Solid Compound | Eye Protection, Gloves, Lab Coat, Respiratory Protection | Chemical safety goggles or a face shield.[8][9] Nitrile or other chemical-resistant gloves.[5][10] A standard, fully-buttoned lab coat.[11] Use in a well-ventilated area or with a dust mask.[1] |
| Handling Solutions | Eye Protection, Gloves, Lab Coat | Chemical splash goggles are recommended.[8] Chemical-resistant gloves (e.g., nitrile).[2] A lab coat or chemical-resistant apron.[5] |
| Spill Cleanup | Enhanced PPE | Chemical splash goggles, chemical-resistant gloves, lab coat or coveralls, and a respirator may be necessary depending on the spill size and ventilation.[12][13] |
Procedural Guidance for PPE Usage
Donning (Putting On) PPE:
-
Lab Coat/Coveralls: Put on the lab coat and ensure it is fully buttoned.
-
Respirator (if needed): Perform a seal check to ensure it fits properly.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don gloves, ensuring they cover the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Lab Coat/Coveralls: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated side inward.
-
Eye Protection: Remove goggles or face shield.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]
Disposal Plan
All waste containing 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be treated as hazardous waste.[11]
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste in a dedicated, clearly labeled hazardous waste container.[5] Do not mix with other waste streams.
-
Container: Use a compatible, sealed container, ensuring it is appropriate for the type of waste (solid or liquid).[13]
-
Labeling: The container must be labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated and secure satellite accumulation area.[11]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department for professional disposal. Do not pour down the drain.[6]
In the event of a spill, contain the material with an inert absorbent, such as sand or vermiculite, and collect it into a sealed container for disposal as hazardous waste.[6] Report all spills to your supervisor and EHS office.[5]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling the chemical compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. angenechemical.com [angenechemical.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. mallcom.in [mallcom.in]
- 9. benchchem.com [benchchem.com]
- 10. trimaco.com [trimaco.com]
- 11. benchchem.com [benchchem.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
